Chromomycin A2
Description
This compound has been reported in Streptomyces, Streptomyces roseiscleroticus, and other organisms with data available.
has antineoplastic activity; structure in first source
Properties
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery of Chromomycin A2: A Technical Retrospective
Abstract
Chromomycin (B10761888) A2, a member of the aureolic acid family of antibiotics, has been a subject of scientific interest for decades due to its potent antitumor and antibacterial properties. This technical guide provides an in-depth historical account of the discovery of Chromomycin A2, focusing on the seminal research that led to its isolation and characterization. We detail the early experimental protocols, present the initial physicochemical and biological data in a structured format, and visually represent the experimental workflow and its mechanism of action. This document serves as a comprehensive resource for researchers in natural product discovery, oncology, and antibiotic development.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes proving to be a particularly rich source of novel bioactive compounds. Among the important discoveries of this period were the chromomycins, a group of glycosylated aromatic polyketides. This compound, a prominent member of this family, was first reported as part of a complex of related compounds. Its discovery laid the groundwork for future research into the aureolic acid antibiotics, a class that also includes mithramycin and olivomycin. This guide revisits the original discovery and characterization of this compound, providing a technical foundation for understanding its properties and historical significance.
The Initial Discovery and Isolation
This compound was first isolated as part of the chromomycin complex from the fermentation broth of Streptomyces griseus No. 7 (ATCC No. 13273).[1][2] The pioneering work was conducted by a group of Japanese scientists, including M. Miyamoto, S. Tatsuoka, and K. Nakanishi, who published their findings in the mid-1960s. Their research detailed the fermentation, isolation, and structural elucidation of Chromomycins A2, A3, and A4.
Fermentation Protocol
Table 1: Representative Fermentation Parameters for Chromomycin Production
| Parameter | Condition/Medium Component | Purpose |
| Producing Organism | Streptomyces griseus No. 7 (ATCC 13273) | Original source of this compound. |
| Culture Medium | GTYB Broth (representative) | Provides necessary nutrients for bacterial growth and secondary metabolite production. |
| Glucose (10 g/L) | Primary carbon source. | |
| Tryptone (2 g/L) | Nitrogen and amino acid source. | |
| Yeast Extract (1 g/L) | Source of vitamins and growth factors. | |
| Beef Extract (1 g/L) | Additional nitrogen and nutrient source. | |
| Artificial Seawater (1 L) | Provides essential minerals and salts. | |
| Cultivation Time | 14 days (representative) | Duration for optimal production of the secondary metabolite. |
| Cultivation Conditions | Static culture (without shaking) | Specific condition that can influence metabolite production. |
Isolation and Purification Protocol
The isolation of this compound from the fermentation broth involved a multi-step extraction and chromatographic process. Antibacterial or antitumor activity-guided fractionation was the primary method for tracking the compound of interest through the purification steps.
Experimental Workflow for this compound Isolation
Physicochemical and Spectroscopic Characterization
The initial characterization of this compound involved determining its fundamental physicochemical properties and analyzing its structure using various spectroscopic techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C59H86O26 |
| Appearance | Yellow needles or powder |
| Melting Point | 183 °C (decomposition) |
| Optical Rotation | [α]D25 -50° (c 1.0, ethanol) |
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| UV-Vis (Methanol) | λmax (nm): 229, 279, 318, 331, 412 |
| Infrared (IR) | Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities. |
| 1H and 13C NMR | Complex spectra revealing the presence of an aglycone core and multiple sugar moieties. |
| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation patterns for structural elucidation. |
Mechanism of Action: DNA Minor Groove Binding and Transcription Inhibition
Subsequent to its discovery, extensive research was undertaken to elucidate the mechanism of action of this compound and its analogs. It was discovered that these compounds exert their cytotoxic effects by binding to DNA and inhibiting RNA synthesis.
The currently accepted model posits that two molecules of this compound form a dimer that is coordinated by a divalent cation, typically Mg2+. This dimeric complex then binds to the minor groove of GC-rich sequences in DNA. This binding event physically obstructs the passage of RNA polymerase, thereby inhibiting transcription and leading to cell death.
Signaling Pathway of this compound Action
References
A Technical Guide to the Isolation, Cultivation, and Analysis of Chromomycin A2-Producing Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromomycin (B10761888) A2, a member of the aureolic acid family of antitumor antibiotics, is a potent therapeutic agent produced by various species of the genus Streptomyces. This guide provides an in-depth technical overview of the producing organisms, their cultivation, the biosynthesis of Chromomycin A2, and methods for its extraction and analysis. Detailed experimental protocols, quantitative data on production, and visualizations of the biosynthetic and regulatory pathways are presented to facilitate research and development efforts focused on this valuable secondary metabolite.
Introduction to this compound and Producing Organisms
This compound is a glycosylated polyketide with significant antitumor and antibacterial properties.[1] It belongs to the aureolic acid group of antibiotics, which also includes mithramycin and olivomycin.[1] These compounds exert their biological activity by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription.[1]
Several species of Streptomyces, a genus of Gram-positive, filamentous bacteria renowned for their production of a wide array of secondary metabolites, have been identified as producers of this compound.[2][3] Notable producing organisms include:
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Streptomyces griseus : One of the first identified producers of chromomycins.
-
Streptomyces reseiscleroticus : A species in which a silent chromomycin biosynthetic gene cluster was successfully activated.
-
Streptomyces microflavus : A marine-derived species that produces a new chromomycin derivative alongside this compound and A3.
-
Streptomyces tagetis : A novel species isolated from the roots of the marigold plant, Tagetes patula, which produces this compound and A3.
-
Streptomyces flaviscleroticus
-
An unidentified Streptomyces sp. (AP19-2) isolated from panda feces.
Biosynthesis of this compound
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the srcm cluster in Streptomyces reseiscleroticus and cmm in Streptomyces griseus. This cluster contains genes encoding a polyketide synthase (PKS) responsible for assembling the aglycone core, as well as genes for tailoring enzymes that modify the core structure and glycosyltransferases that attach the characteristic sugar moieties.
The aglycone is a tricyclic aromatic compound derived from a decaketide precursor. Two sugar chains are attached to this core: a disaccharide and a trisaccharide composed of various deoxysugars, including D-oliose, D-olivose, and L-chromose.
Genetic Regulation of this compound Production
The expression of the chromomycin BGC is tightly regulated at the genetic level. In Streptomyces reseiscleroticus, two key regulatory genes within the srcm cluster have been identified:
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srcmRI : Encodes a SARP-type activator (Streptomyces Antibiotic Regulatory Protein). Overexpression of this gene activates the silent chromomycin BGC.
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srcmRII : Encodes a PadR-like repressor. Disruption of this gene also leads to the production of chromomycins.
Manipulation of these regulatory genes has proven to be a highly effective strategy for enhancing this compound production.
Quantitative Data on this compound Production
Genetic engineering of the regulatory genes in Streptomyces reseiscleroticus has led to significant increases in the production of this compound and A3. The following table summarizes the production titers obtained under different genetic modifications and optimized culture conditions.
| Strain/Condition | Chromomycin A3 Titer (mg/L) | This compound Titer (mg/L) | Reference |
| S. reseiscleroticus with SrcmRI overexpression (R5 agar) | 8.9 ± 1.2 | 13.2 ± 1.6 | |
| S. reseiscleroticus with SrcmRII disruption (R5 agar) | 49.3 ± 4.3 | 53.3 ± 3.6 | |
| S. reseiscleroticus with SrcmRI overexpression and SrcmRII disruption (R5 agar) | 69.4 ± 7.6 | 81.7 ± 7.2 | |
| Engineered strain with optimized liquid fermentation | 145.1 ± 15.3 | 158.3 ± 15.4 |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound-producing Streptomyces, followed by fermentation, extraction, and purification of the target compound.
Isolation of Streptomyces from Soil
Protocol:
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Sample Collection : Collect soil samples from a depth of 10-15 cm into sterile bags.
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Pre-treatment : Air-dry the soil samples for 24-48 hours at room temperature to reduce the number of vegetative bacteria. Optionally, heat-treat the dried soil at 55°C for 5-10 minutes.
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Serial Dilution : Suspend 1 g of the pre-treated soil in 9 mL of sterile saline (0.9% NaCl) and perform a series of 10-fold dilutions (10⁻² to 10⁻⁵).
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Plating : Spread 0.1 mL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media, supplemented with antifungal agents like nystatin (B1677061) or cycloheximide (B1669411) to inhibit fungal growth.
-
Incubation : Incubate the plates at 28-30°C for 7 to 14 days.
-
Colony Selection and Purification : Look for colonies with a chalky, powdery appearance, which are characteristic of Streptomyces. Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.
Fermentation for this compound Production
Media Preparation:
-
R5A Medium : A common medium for Streptomyces cultivation and secondary metabolite production. The composition can be found in specialized microbiology manuals.
-
Yeast Extract-Malt Extract (YEME) Medium : Used for preparing seed cultures.
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Yeast Extract: 3 g/L
-
Malt Extract: 3 g/L
-
Bacteriological Peptone: 5 g/L
-
Glucose: 10 g/L
-
Sucrose: 170 g/L (can be omitted for non-S. coelicolor strains)
-
Protocol:
-
Seed Culture Preparation : Inoculate a loopful of spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of YEME medium. Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.
-
Production Culture Inoculation : Transfer the seed culture to the production medium (e.g., R5A or an optimized production medium) at a 5-10% (v/v) ratio.
-
Production Fermentation : Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 7-12 days. The optimal fermentation time should be determined empirically for the specific strain and conditions.
Extraction of this compound
Protocol:
-
Separation of Biomass : After fermentation, centrifuge the culture broth at 5000-10000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction : Transfer the supernatant to a separating funnel and add an equal volume of ethyl acetate (B1210297). Shake vigorously for 15-20 minutes.
-
Phase Separation : Allow the layers to separate and collect the upper ethyl acetate layer, which contains the chromomycins.
-
Repeated Extraction : Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Concentration : Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Purification and Analysis of this compound
Protocol:
-
Column Chromatography : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and subject it to silica (B1680970) gel column chromatography. Elute with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components.
-
High-Performance Liquid Chromatography (HPLC) : Further purify the fractions containing chromomycins using preparative HPLC with a reversed-phase column (e.g., C18). A common mobile phase consists of a gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Analytical HPLC : Analyze the purity of the final product using analytical HPLC. The specific parameters (e.g., column, mobile phase, flow rate, and detection wavelength) should be optimized for this compound. Detection is typically performed using a UV-Vis detector at a wavelength where chromomycins exhibit strong absorbance.
-
Structure Elucidation : Confirm the identity of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Signaling Pathways in Streptomyces Secondary Metabolism
The production of secondary metabolites like this compound is intricately linked to the overall physiology of Streptomyces and is controlled by complex signaling networks that respond to environmental and intracellular cues.
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Nutrient Limitation : The depletion of key nutrients such as carbon, nitrogen, or phosphate (B84403) is a primary trigger for the onset of secondary metabolism.
-
Sigma Factors : These are key components of the transcriptional machinery that direct RNA polymerase to specific promoters. Housekeeping sigma factors like σHrdB are involved in both primary and secondary metabolism, while alternative sigma factors can activate specific metabolic pathways in response to stress or developmental signals.
-
Two-Component Systems : These systems, typically consisting of a sensor kinase and a response regulator, allow the cell to sense and respond to environmental changes, often influencing antibiotic production.
-
Small Molecule Signals : Diffusible small molecules, such as γ-butyrolactones (e.g., A-factor in S. griseus), can act as quorum-sensing signals to coordinate secondary metabolite production within a population.
Conclusion
Streptomyces species remain a vital source of novel and clinically important natural products like this compound. A thorough understanding of the producing organisms, their genetic regulation, and optimal cultivation conditions is crucial for maximizing yields and facilitating the development of this potent antitumor agent. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the study and application of this compound. Future efforts in metabolic engineering, synthetic biology, and fermentation optimization hold the promise of further enhancing the production of this valuable therapeutic compound.
References
The Chromomycin A2 Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chromomycin (B10761888) A2, a member of the aureolic acid family of polyketide antibiotics, is a potent antitumor agent produced by various Streptomyces species. Its complex structure, featuring a tricyclic aglycone core and two deoxysugar chains, arises from a sophisticated biosynthetic pathway orchestrated by a dedicated gene cluster. This technical guide provides an in-depth exploration of the Chromomycin A2 biosynthesis pathway, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on the genetic and enzymatic machinery, presents available quantitative data, details key experimental methodologies, and visualizes the intricate molecular processes involved in the assembly of this promising therapeutic agent.
Introduction
This compound belongs to the aureolic acid group of antibiotics, which are known for their significant anticancer properties. These compounds, including the closely related mithramycin and chromomycin A3, are biosynthesized by Type II polyketide synthases (PKS) and a series of tailoring enzymes. The biological activity of these molecules is attributed to their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and the generation of novel, more effective analogs.
This guide will delve into the core components of the this compound biosynthetic pathway, including the gene cluster, the enzymatic cascade responsible for the synthesis of the polyketide backbone and its subsequent modifications, and the attachment of the deoxysugar moieties.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is encoded by a dedicated gene cluster found in producing organisms such as Streptomyces griseus. The gene cluster for chromomycin A3 from S. griseus subsp. griseus spans approximately 43 kb and contains 36 genes. These genes are responsible for the biosynthesis of the polyketide aglycone, the deoxysugar moieties, their subsequent attachment, and the regulation of the pathway. The organization of the chromomycin gene cluster (cmm) shares significant homology with the mithramycin (mtm) gene cluster from Streptomyces argillaceus, reflecting their shared aglycone structure.
A putative chromomycin biosynthetic gene cluster (srcm) has also been identified in Streptomyces reseiscleroticus. This cluster contains genes for a minimal PKS (SrcmP, K, S), cyclization and aromatization (SrcmQ, X, Y), and regulatory proteins.
Table 1: Key Genes in the Chromomycin Biosynthetic Gene Cluster and Their Putative Functions
| Gene (cmm nomenclature) | Putative Function |
| cmmP, cmmK, cmmS | Minimal Polyketide Synthase (PKS) - responsible for decaketide backbone synthesis |
| cmmQ, cmmY | Cyclase/Aromatase - involved in the cyclization of the polyketide chain |
| cmmX | Cyclase - involved in the formation of the second and third rings |
| cmmOIV | Baeyer-Villiger Monooxygenase - catalyzes the oxidative cleavage of the fourth ring |
| cmmW | Ketoreductase - reduces the keto group on the C3-side chain |
| cmmGI-GIV | Glycosyltransferases - catalyze the attachment of deoxysugar moieties |
| cmmUIII | Glycosyltransferase - specific for one of the sugar transfer steps |
| cmmRI | SARP-type Activator - positive regulator of the pathway |
| cmmRII | PadR-like Repressor - negative regulator of the pathway |
The Biosynthetic Pathway
The biosynthesis of this compound can be divided into three main stages:
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Polyketide Backbone Synthesis: The process is initiated by a type II PKS which iteratively condenses one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a linear decaketide chain.
-
Aglycone Formation: The linear polyketide undergoes a series of cyclization, aromatization, and tailoring reactions to form the tricyclic aglycone core.
-
Glycosylation: The aglycone is decorated with two deoxysugar chains, which are synthesized from glucose-1-phosphate and then attached by a series of glycosyltransferases.
Polyketide Backbone and Aglycone Synthesis
The minimal PKS, composed of the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), catalyzes the formation of the decaketide backbone. This linear intermediate then undergoes a series of cyclizations catalyzed by cyclase and aromatase enzymes to form a tetracyclic intermediate. A key step in the formation of the characteristic tricyclic core of chromomycin is the oxidative cleavage of the fourth ring by a Baeyer-Villiger monooxygenase, followed by a reduction of the resulting side chain by a ketoreductase.
Caption: Biosynthesis of the Chromomycin Aglycone.
Deoxysugar Biosynthesis and Glycosylation
The sugar moieties of this compound are derived from D-glucose-1-phosphate. A series of enzymes, including synthases, epimerases, and reductases, convert this precursor into the activated nucleotide-diphosphate (NDP)-sugars. These NDP-sugars are then sequentially transferred to the chromomycinone (B158636) aglycone by a cassette of four glycosyltransferases (GTs). The order of these glycosylation steps is critical for the final structure and activity of this compound. The difference between this compound and A3 lies in the acylation of one of the sugar residues.
Caption: Glycosylation steps in this compound biosynthesis.
Quantitative Data
Quantitative data for the this compound biosynthetic pathway is limited in the public domain. However, studies on related aureolic acid antibiotics provide valuable insights into production titers and the effects of metabolic engineering.
Table 2: Production Titers of Aureolic Acid Antibiotics under Different Conditions
| Compound | Producing Strain | Condition | Titer (mg/L) | Reference |
| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRII disruption | 49.3 ± 4.3 / 53.3 ± 3.6 | [1] |
| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRI overexpression | 8.9 ± 1.2 / 13.2 ± 1.6 | [1] |
| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | R5 agar, SrcmRII disruption & SrcmRI overexpression | 69.4 ± 7.6 / 81.7 ± 7.2 | [1] |
| Chromomycin A3/A2 | S. reseiscleroticus (engineered) | Optimized liquid fermentation | 145.1 ± 15.3 / 158.3 ± 15.4 | [1] |
| Mithramycin Analogs | S. argillaceus (engineered) | R5A solid medium | 1.03 - 4.47 | [2] |
Experimental Protocols
This section outlines key experimental methodologies for studying the this compound biosynthesis pathway. These protocols are generalized from literature on Streptomyces genetics and polyketide biosynthesis.
Gene Knockout using CRISPR/Cas9
CRISPR/Cas9-mediated gene editing is a powerful tool for functional analysis of genes in the chromomycin biosynthetic cluster.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in Streptomyces.
Detailed Steps:
-
gRNA and Repair Template Design: Design a 20-bp gRNA specific to the target gene. Design a repair template consisting of ~1-kb homology arms flanking the region to be deleted.
-
Plasmid Construction: Clone the gRNA and repair template into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces).
-
Conjugation: Transform the final plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the target Streptomyces strain via conjugation.
-
Selection and Screening: Select for Streptomyces exconjugants on appropriate antibiotic-containing media. Screen individual colonies by PCR using primers flanking the target region to identify mutants with the desired deletion.
-
Verification: Confirm the gene knockout by Sanger sequencing of the PCR product.
Heterologous Expression and Purification of Biosynthetic Enzymes
The function of individual enzymes can be characterized by their heterologous expression and purification.
Protocol for a His-tagged Glycosyltransferase:
-
Cloning: Amplify the gene of interest from Streptomyces genomic DNA and clone it into an E. coli expression vector with an N- or C-terminal His-tag (e.g., pET-28a).
-
Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer containing a low concentration of imidazole (B134444) and elute the His-tagged protein with elution buffer containing a high concentration of imidazole.
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. Store the purified enzyme at -80°C.
Enzyme Assays
Polyketide Synthase (PKS) Assay (Representative): A common method to assay PKS activity is to use a radioactive precursor like [14C]-malonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing the purified PKS, acyl carrier protein (ACP), malonyl-CoA:[14C]ACP transacylase (if required), and the starter unit (e.g., acetyl-CoA).
-
Initiation: Start the reaction by adding [14C]-malonyl-CoA.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Quenching and Extraction: Stop the reaction by adding acid or an organic solvent. Extract the polyketide product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted product by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting.
Glycosyltransferase (GT) Assay (Colorimetric): A coupled enzyme assay can be used to monitor GT activity by measuring the release of NDP.
-
Reaction Mixture: Prepare a reaction mixture containing the purified GT, the aglycone acceptor substrate, the NDP-sugar donor substrate, and coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and their substrates (phosphoenolpyruvate and NADH).
-
Initiation: Start the reaction by adding the GT.
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.
Conclusion
The this compound biosynthesis pathway is a complex and fascinating example of microbial secondary metabolism. While significant progress has been made in identifying the genes and proposing the functions of the enzymes involved, further research is needed to fully elucidate the intricate details of this pathway. Specifically, the kinetic characterization of each enzyme and the in vivo concentrations of the biosynthetic intermediates remain key areas for future investigation. A deeper understanding of these aspects will be instrumental in the rational design of metabolic engineering strategies to improve the production of this compound and to generate novel analogs with enhanced therapeutic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our knowledge of this important biosynthetic pathway and to unlock its full potential for drug discovery and development.
References
- 1. Expression, site-directed mutagenesis, and steady state kinetic analysis of the terminal thioesterase domain of the methymycin/picromycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromomycin A2: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromomycin A2, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant biological activities.[1][2] Isolated from Streptomyces species, this compound has garnered interest for its potent antibacterial, antifungal, and anticancer properties.[2][3] Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis through binding to the minor groove of GC-rich DNA sequences. Furthermore, recent studies have elucidated its role in inducing autophagy and inhibiting the Wnt/β-catenin signaling pathway, opening new avenues for its therapeutic application. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and key biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Identification
This compound is a complex glycoside composed of a tricyclic aglycone chromophore attached to two sugar chains.
Chemical Formula: C₅₉H₈₆O₂₆[3]
Molecular Weight: 1211.30 g/mol
CAS Number: 6992-70-7
Synonyms: Aburamycin A, CMA2, NSC 131187
Chemical Name: (1S)-1-C-[(2S,3S)-7-[[4-O-acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-alpha-D-lyxo-hexopyranosyl)-beta-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-alpha-L-arabino-hexopyranosyl(1->3)-O-2,6-dideoxy-beta-D-arabino-hexopyranosyl-(1->3)-2,6-dideoxy-beta-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose
SMILES: C[C@H]1O--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--C)=O)([H])--INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(C)--INVALID-LINK--C)=O)--INVALID-LINK--O6)C5)C4)C7=O)C7=C8O)=C8C(O)=C3C)O--INVALID-LINK--[C@@H]2OC(C)=O)([H])C--INVALID-LINK--[C@H]1OC
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility. | |
| Predicted XlogP | 3.3 |
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecular structure. The chemical shifts for this compound are summarized in Tables 2 and 3, respectively. This data is crucial for the identification and structural confirmation of the compound.
Table 2: ¹H NMR Spectroscopic Data for this compound.
(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 5.30 | d | 7.8 |
| H-3 | 3.65 | m | |
| H-4 | 3.45 | m | |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound.
(Data presented here is a representation of key shifts and may not be exhaustive. For complete assignments, refer to the cited literature.)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 102.5 |
| C-2 | 35.8 |
| C-3 | 78.9 |
| ... | ... |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound reveals characteristic absorption maxima that are indicative of its chromophore. While specific λmax values for this compound are not consistently reported across the literature, related compounds and extracts containing chromomycins show absorption peaks in the range of 221-240 nm and around 280 nm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for sp³ and sp² C-H bonds.
-
C=O stretching: Strong absorptions around 1735 cm⁻¹ for the ester carbonyls and around 1650 cm⁻¹ for the ketone and quinone-like carbonyls.
-
C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.
-
C-O stretching: Multiple strong bands between 1000 and 1300 cm⁻¹ corresponding to the various alcohol, ether, and ester linkages.
Mass Spectrometry (MS)
Biological Properties and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.
Cytotoxicity
This compound demonstrates potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are typically in the low nanomolar range, highlighting its potential as an anticancer agent.
Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SGC7901 | Gastric Cancer | 4 |
| HepG2 | Hepatocellular Carcinoma | 0.5 |
| A549 | Lung Adenocarcinoma | 3 |
| HCT116 | Colon Cancer | 5 |
| COC1 | Ovarian Cancer | 5 |
| HUVECs | Human Umbilical Vein Endothelial Cells | 8 |
Induction of Autophagy
This compound has been shown to induce autophagy in melanoma cells. This process is characterized by the formation of autophagosomes and an increased expression of key autophagy-related proteins such as Beclin-1 and the conversion of LC3-I to LC3-II.
Inhibition of Wnt/β-catenin Signaling
This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. This compound inhibits the transcriptional activity of the β-catenin/TCF complex, leading to the downregulation of Wnt target genes. The precise mechanism, whether through direct interaction with the complex or via upstream regulators like GSK3β, is an area of ongoing research.
References
Chromomycin A2: A Technical Guide to its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromomycin (B10761888) A2 is an aureolic acid antibiotic with potent antitumor properties. Its cytotoxic effects are primarily attributed to its interaction with DNA, leading to the inhibition of essential cellular processes such as transcription and replication. This technical guide provides an in-depth exploration of the molecular mechanism of action of Chromomycin A2 on DNA, intended for researchers, scientists, and professionals in drug development. The guide details the binding mode, quantitative interaction parameters, experimental methodologies for its study, and the downstream cellular consequences of this interaction.
Core Mechanism of Action: Dimerization and Minor Groove Binding
The primary mechanism of action of this compound involves its binding to the minor groove of double-stranded DNA. This interaction is not a simple one-to-one binding event but a more complex process that is critically dependent on the presence of divalent cations and the specific DNA sequence.
Dimerization: In solution, and in the presence of divalent cations such as magnesium (Mg²⁺) or zinc (Zn²⁺), two molecules of this compound form a symmetric dimer. This dimerization is a prerequisite for high-affinity DNA binding. The metal ion acts as a bridge, coordinating with the oxygen atoms of the chromophore and the sugar moieties of both this compound molecules.
DNA Minor Groove Binding: The this compound dimer then binds to the minor groove of the DNA. This binding is highly specific for GC-rich sequences, with a preference for sequences containing at least three consecutive G-C base pairs. The sugar residues of the this compound dimer play a crucial role in recognizing and stabilizing the complex within the minor groove.
Conformational Changes in DNA: Upon binding of the this compound dimer, the DNA undergoes a significant conformational change. The minor groove widens to accommodate the bulky dimer, and the DNA helix experiences bending. These structural alterations are key to the biological activity of this compound, as they interfere with the binding of DNA-processing enzymes.
Quantitative Data on this compound-DNA Interaction
The interaction between this compound and DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data. Due to the high structural similarity and identical mechanism of action, data for Chromomycin A3 is often used as a close surrogate for this compound.
| Parameter | Value | DNA Sequence | Method | Reference |
| Binding Affinity (Ka) | 2.7 x 10⁷ M⁻¹ | 5'-TGGCCA-3' | Quantitative DNase I Footprinting | [1] |
| Stoichiometry (Drug:DNA duplex) | 2:1 | d(ATGCAT)₂ | ¹H NMR | [2] |
| Dimerization Constant (in solution) | ~10⁵ M⁻¹ | - | Fluorescence & Footprinting | [1] |
Table 1: Binding Parameters of Chromomycin A3 with DNA
| Cell Line | IC50 (48h) | Assay | Reference |
| MALME-3M (Melanoma) | ~30 nM | Cytotoxicity Assay | [3][4] |
| A549 (Lung Carcinoma) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |
| MCF-7 (Breast Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |
| PC-3 (Prostate Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |
| HCT116 (Colon Cancer) | Not specified, but active in nM range | Cytotoxicity Assay | [3] |
Table 2: Cytotoxic Activity of this compound in various cancer cell lines
Experimental Protocols
The study of the this compound-DNA interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence where this compound binds and to determine the binding affinity.
1. Preparation of Labeled DNA Probe:
-
A DNA fragment of interest (typically 150-250 bp) containing a potential this compound binding site is radiolabeled at one 5' end using [γ-³²P]ATP and T4 polynucleotide kinase.
-
The labeled probe is purified using a spin column to remove unincorporated nucleotides.
2. Binding Reaction:
-
The ³²P-labeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂) for 30 minutes at room temperature to allow equilibrium to be reached.
-
A control reaction without this compound is always included.
3. DNase I Digestion:
-
A freshly diluted solution of DNase I is added to each reaction tube and incubated for a short period (e.g., 1-2 minutes) at room temperature. The concentration of DNase I and the digestion time should be optimized to achieve partial digestion of the DNA.
-
The reaction is stopped by adding a stop solution containing EDTA and a chelating agent.
4. Analysis:
-
The DNA fragments are purified by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
The samples are then denatured and loaded onto a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert G+A sequencing ladder of the same DNA fragment.
-
The gel is dried and exposed to an X-ray film or a phosphorimager screen.
-
The "footprint," a region of protection from DNase I cleavage, indicates the binding site of this compound. The binding affinity (Ka) can be calculated by quantifying the disappearance of the bands within the footprint at different this compound concentrations.[5][6][7]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor the conformational changes in DNA upon binding of this compound.
1. Sample Preparation:
-
Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and this compound are prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, with 10 mM MgCl₂).
-
The concentrations should be accurately determined spectrophotometrically.
2. CD Measurements:
-
CD spectra are recorded on a spectropolarimeter in the UV-Vis range (typically 220-500 nm).
-
A quartz cuvette with a path length of 1 cm is commonly used.
-
The instrument parameters should be set as follows: bandwidth (e.g., 1 nm), scanning speed (e.g., 100 nm/min), and response time (e.g., 1 s).
-
Multiple scans (e.g., 3-5) are averaged for each sample to improve the signal-to-noise ratio.
3. Titration Experiment:
-
A fixed concentration of DNA is titrated with increasing concentrations of this compound.
-
A CD spectrum is recorded after each addition and equilibration.
-
Changes in the CD spectrum of the DNA (in the 240-300 nm region) and the induced CD spectrum of the bound this compound (in the 300-500 nm region) provide information about the binding mode and the conformational changes in the DNA.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex.
1. Sample Preparation:
-
A specific DNA oligonucleotide (e.g., a self-complementary duplex containing a GC-rich sequence) is synthesized and purified.
-
This compound is dissolved in a suitable solvent.
-
The complex is formed by mixing the DNA and this compound in a 1:2 molar ratio in an NMR buffer (e.g., 10 mM phosphate buffer, pH 7.0, 100 mM NaCl, 10 mM MgCl₂) in D₂O.
2. NMR Data Acquisition:
-
1D and 2D NMR spectra (e.g., COSY, TOCSY, and NOESY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
The temperature is controlled, typically at 25°C.
-
Water suppression techniques are used for experiments in H₂O to observe exchangeable protons.
3. Data Analysis and Structure Calculation:
-
The NMR signals are assigned to specific protons of the DNA and this compound.
-
Intermolecular Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum provide distance constraints between the protons of this compound and the DNA.
-
These distance constraints are used in molecular modeling programs to calculate the three-dimensional structure of the complex.[2][11][12]
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
This compound-DNA Binding Workflow
Caption: Workflow of this compound dimerization and binding to the DNA minor groove.
DNase I Footprinting Experimental Workflow
Caption: Experimental workflow for DNase I footprinting.
Inhibition of Sp1 Transcription Factor
Caption: Inhibition of Sp1 transcription factor binding to DNA by this compound.
Induction of Autophagy Signaling Pathway
Caption: Simplified signaling pathway for this compound-induced autophagy.
Downstream Cellular Effects
The binding of this compound to DNA and the subsequent distortion of the DNA helix have profound consequences for the cell.
-
Inhibition of Transcription: The presence of the this compound dimer in the minor groove physically obstructs the binding of RNA polymerase and transcription factors, such as Sp1, to their cognate promoter sequences.[13] This leads to a global inhibition of gene transcription, which is a major contributor to its cytotoxic effects.
-
Inhibition of DNA Replication: Similar to transcription, the binding of this compound can also hinder the process of DNA replication by impeding the progression of DNA polymerase.
-
Induction of Apoptosis: By inhibiting the transcription of anti-apoptotic genes and inducing cellular stress, this compound can trigger programmed cell death, or apoptosis. This is a key mechanism of its anticancer activity.
-
Induction of Autophagy: this compound has been shown to induce autophagy in some cancer cells.[3][4] This is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The induction of autophagy by this compound appears to be linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Topoisomerase Inhibition: There is evidence to suggest that this compound can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication and transcription.[14] This inhibition would further contribute to the disruption of these processes.
-
Wnt Signaling Pathway Inhibition: Some studies have indicated that this compound can inhibit the Wnt signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and differentiation.[15][16]
Conclusion
This compound exerts its potent biological effects through a well-defined, multi-step mechanism of action on DNA. The formation of a divalent cation-mediated dimer is essential for its high-affinity and sequence-specific binding to the minor groove of GC-rich DNA. This interaction induces significant conformational changes in the DNA, which in turn leads to the inhibition of critical cellular processes, including transcription and replication, and the activation of cell death pathways such as apoptosis and autophagy. The detailed understanding of this mechanism provides a solid foundation for the rational design of novel aureolic acid analogues with improved therapeutic indices and for the exploration of new applications for this class of compounds in cancer therapy. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers actively engaged in the study of DNA-targeting agents.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. NMR studies of the interaction of chromomycin A3 with small DNA duplexes. Binding to GC-containing sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase I footprinting [gene.mie-u.ac.jp]
- 6. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR studies of the interaction of chromomycin A3 with small DNA duplexes I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric chromomycin A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Chromomycin A2: A Technical Guide to its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromomycin (B10761888) A2 is a member of the aureolic acid family of antitumor antibiotics, produced by various strains of Streptomyces.[1][2] Initially recognized for their antibacterial properties, the primary pharmacological interest in these compounds lies in their potent anticancer activity.[3] Like its well-studied analogue, mithramycin, Chromomycin A2 exerts its cytotoxic effects through a direct interaction with DNA, leading to the inhibition of critical cellular processes and ultimately, cell death.[4][5] This technical guide provides a comprehensive overview of this compound as an antitumor agent, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing methodologies for its experimental evaluation.
Core Mechanism of Action: DNA Binding and Transcriptional Inhibition
The principal antitumor mechanism of this compound is its ability to bind to the minor groove of DNA.[5] This binding is not random; it shows a high affinity for GC-rich sequences.[5][6] The interaction is further stabilized by the formation of a dimeric complex with a divalent cation, such as Mg2+.[5][7] This high-affinity binding to GC-rich regions physically obstructs the DNA, preventing the binding of essential transcription factors, notably Specificity Protein 1 (Sp1).[6][8] Since Sp1 regulates the expression of numerous genes involved in cell proliferation, survival, and apoptosis, its displacement by this compound leads to a cascade of downstream effects that inhibit cancer cell growth.[8][9][10] This disruption of DNA-protein interactions effectively inhibits DNA replication and, more significantly, transcription.[5][7][11]
In Vitro Antitumor Activity
This compound demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values typically in the nanomolar range following 48 to 72 hours of exposure.[1][2][3] Its efficacy is particularly notable in melanoma cell lines.[3]
Data Presentation: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[12] The IC50 values for this compound against various human tumor cell lines are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | 95% CI (nM) | Citation |
| MALME-3M | Metastatic Melanoma | 48 | 18.8 | 15.3 - 23.1 | [3] |
| MALME-3M | Metastatic Melanoma | 72 | 11.2 | 9.0 - 13.9 | [3] |
| HCT-8 | Colon Carcinoma | 48 | 29.3 | 24.2 - 35.5 | [3] |
| HCT-8 | Colon Carcinoma | 72 | 19.9 | 16.7 - 23.8 | [3] |
| SF-295 | Glioblastoma | 48 | 34.0 | 28.2 - 41.0 | [3] |
| SF-295 | Glioblastoma | 72 | 19.3 | 16.0 - 23.3 | [3] |
| HL-60 | Promyelocytic Leukemia | 48 | 40.5 | 34.3 - 47.9 | [3] |
| HL-60 | Promyelocytic Leukemia | 72 | 22.1 | 18.6 - 26.3 | [3] |
| OVCAR-8 | Ovarian Carcinoma | 48 | 47.3 | 39.8 - 56.3 | [3] |
| OVCAR-8 | Ovarian Carcinoma | 72 | 30.0 | 26.2 - 34.4 | [3] |
| PC-3M | Prostate Carcinoma | 48 | 134.3 | 112.9 - 159.8 | [3] |
| PC-3M | Prostate Carcinoma | 72 | 60.1 | 51.5 - 70.0 | [3] |
| HepG2 | Hepatocellular Carcinoma | 24 | ~200 | N/A | [13] |
| HepG2 | Hepatocellular Carcinoma | 48 | ~100 | N/A | [13] |
| MCF-7 | Breast Adenocarcinoma | 24 | ~400 | N/A | [13] |
| A549 | Lung Carcinoma | 24 | ~400 | N/A | [13] |
Note: Data for HepG2, MCF-7, and A549 were estimated from graphical representations in the cited source.
Data Presentation: Cell Cycle Arrest
Treatment with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding reduction in the S and G2/M phases.[1][3] This cell cycle arrest is a direct consequence of the transcriptional inhibition of key regulatory proteins.
| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |
| MALME-3M | DMSO (Control) | 59.8 | 19.8 | 20.4 | [3] |
| MALME-3M | This compound (10 nM) | 68.1 | 15.6 | 16.3 | [3] |
| MALME-3M | This compound (30 nM) | 71.3 | 12.3 | 16.4 | [3] |
Signaling Pathways and Cellular Outcomes
The primary mechanism of transcriptional inhibition by this compound triggers distinct downstream signaling pathways, primarily leading to autophagy in melanoma cells and apoptosis in other cancer types like hepatocellular carcinoma.
Induction of Autophagy in Melanoma
In metastatic melanoma cells (MALME-3M), this compound is a potent inducer of autophagy.[3][5][14] This is evidenced by the formation of acidic vacuolar organelles (AVOs) and the increased expression of key autophagy-regulating proteins such as Beclin-1 and the lipidation of LC3 proteins (LC3-A and LC3-B).[3][15] Autophagy, a cellular self-degradation process, can function as a survival mechanism or a precursor to cell death.[5] In this context, it is considered a pre-apoptotic event contributing to the drug's cytotoxic effect.[5]
Induction of Apoptosis in Hepatocellular Carcinoma
In HepG2 cells, this compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[13] This leads to a reduction in the mitochondrial membrane potential, chromatin condensation, and ultimately, apoptotic cell death.[13] This pathway highlights that the cellular response to this compound can be context-dependent, varying between different cancer types.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitumor effects of this compound.
General Experimental Workflow
The evaluation of a potential antitumor agent like this compound follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to determine the IC50 values of this compound.[3][13]
-
Cell Seeding: Plate human tumor cells in 96-well plates at a density of 0.1 x 10^6 cells/mL for adherent cells or 0.3 x 10^6 cells/mL for suspension cells.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 3 hours, then centrifuge the plates and remove the supernatant. Add 150 µL of pure DMSO to each well and mix to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 595 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis
This protocol quantifies the distribution of cells in different phases of the cell cycle.[3]
-
Cell Treatment: Seed cells (e.g., MALME-3M) in 6-well plates and treat with this compound (e.g., 10 nM and 30 nM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Store at 4°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 1 mL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot for Autophagy Markers
This protocol detects the expression levels of key autophagy-related proteins.[3][15]
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Beclin-1, LC3-A/B, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein expression.
Protocol 4: Detection of Acidic Vesicular Organelles (AVOs)
This protocol uses acridine (B1665455) orange staining to visualize and quantify the formation of AVOs, a hallmark of autophagy.[3]
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound for 48 hours.
-
Staining: Wash the cells with PBS and stain with acridine orange (1 µg/mL in PBS) for 15 minutes.
-
Imaging/Flow Cytometry:
-
Microscopy: Wash the cells again with PBS and mount the coverslips on slides. Observe under a fluorescence microscope. Cytoplasm and nucleoli will fluoresce bright green, while AVOs will appear as bright red or orange-red dots.
-
Flow Cytometry: For quantification, trypsinize the stained cells, wash, and resuspend in PBS. Analyze immediately using a flow cytometer, detecting green fluorescence (FL1) and red fluorescence (FL3).
-
-
Analysis: An increase in the red fluorescence intensity indicates an increase in AVO formation.
Conclusion and Future Directions
This compound is a potent antitumor agent that functions by binding to GC-rich DNA, leading to transcriptional inhibition and subsequent cell cycle arrest.[3][6] Its cytotoxic effects are mediated through distinct cell death pathways, including autophagy in melanoma and apoptosis in hepatocellular carcinoma, underscoring the context-dependent nature of its activity.[3][13] The detailed quantitative data and protocols provided herein serve as a valuable resource for researchers investigating its therapeutic potential.
While promising, the clinical application of aureolic acid antibiotics has been hampered by toxicity concerns.[4] Future research should focus on the development of novel analogs or drug delivery systems to improve the therapeutic index of this compound. Furthermore, exploring its efficacy in combination therapies could unlock synergistic effects and overcome potential resistance mechanisms, paving the way for its potential use in modern oncology.[16][17]
References
- 1. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 6. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting of the HIV-1 long terminal repeat with chromomycin potentiates the inhibitory effects of a triplex-forming oligonucleotide on Sp1-DNA interactions and in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromomycin A3 suppresses cholangiocarcinoma growth by induction of S phase cell cycle arrest and suppression of Sp1-related anti-apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Association of the anticancer antibiotic chromomycin A(3) with the nucleosome: role of core histone tail domains in the binding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] this compound Induces Autophagy in Melanoma Cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Combination therapy drives cancer into remission | EurekAlert! [eurekalert.org]
- 17. ‘Powerful new approach’: New drug combination strategy shows promise against hard-to-treat cancers - ecancer [ecancer.org]
Chromomycin A2: A Potent Inhibitor of the Wnt Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Chromomycin A2, a member of the aureolic acid family of antibiotics, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt signaling pathway by interfering with the transcriptional activity of the β-catenin/T-cell factor (TCF)/lymphoid enhancer-factor (LEF) complex. In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes. Evidence suggests that this compound suppresses the activation of a β-catenin activity reporter, indicating its role in disrupting this key downstream event in the Wnt cascade.
Quantitative Data
The inhibitory potency of this compound on the Wnt signaling pathway and its cytotoxic effects have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibition of Wnt/β-catenin Signaling by this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| AGS (human gastric adenocarcinoma) | TCF/β-catenin transcription inhibition | 1.8 |
Table 2: Cytotoxicity of this compound
| Cell Line | Exposure Time (h) | IC50 (nM) | Reference |
| AGS (human gastric adenocarcinoma) | Not Specified | 1.7 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the TCF/β-catenin luciferase reporter assay.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of this compound on the Wnt signaling pathway. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
TCF/β-catenin Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
AGS (human gastric adenocarcinoma) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound stock solution (in DMSO)
-
Lithium Chloride (LiCl) solution
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed AGS cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with either TOPflash or FOPflash plasmid (100 ng/well) and the Renilla luciferase plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) in the presence of 15 mM LiCl to activate the Wnt pathway. Include a vehicle control (DMSO) with LiCl.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in the normalized luciferase activity in TOPflash-transfected cells compared to the vehicle control. The IC50 value can be calculated using a suitable software.
Western Blot for β-catenin
This technique is used to detect changes in the protein levels of β-catenin following treatment with this compound.
Materials:
-
AGS cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate AGS cells and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This method is used to measure the changes in the mRNA expression of Wnt target genes, such as AXIN2 and MYC, after this compound treatment.
Materials:
-
AGS cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat AGS cells with this compound and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in this compound-treated cells compared to control cells, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
Materials:
-
AGS cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AGS cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway with a low nanomolar IC50 for transcriptional inhibition. The provided data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in Wnt-driven diseases, particularly in cancer. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of its mechanism and the methods for its characterization. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound as a potential anti-cancer agent.
The Role of Chromomycin A2 in Inducing Autophagy in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromomycin (B10761888) A2, a member of the aureolic acid family of antitumor antibiotics, has demonstrated potent cytotoxic effects against a range of cancer cell lines. Recent evidence has illuminated a key mechanism contributing to its anticancer activity: the induction of autophagy. This technical guide provides an in-depth analysis of the role of Chromomycin A2 in promoting autophagic processes in cancer cells. It consolidates quantitative data on its efficacy, details the experimental protocols for assessing its autophagic effects, and visually represents the known signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.
Introduction
This compound is a glycosylated polyketide produced by certain species of Streptomyces bacteria. Its primary mechanism of action has long been attributed to its ability to bind to the minor groove of GC-rich DNA regions, thereby interfering with DNA replication and transcription[1]. This activity underlies its potent cytotoxic effects against various cancer cell types[2][3]. More recently, studies have revealed that this compound can also induce autophagy, a cellular self-degradative process, in cancer cells. This discovery has opened new avenues for understanding its full therapeutic potential and for the development of novel anticancer strategies.
Autophagy is a highly regulated catabolic process that involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. While autophagy can promote cell survival under certain stress conditions, in the context of cancer, its role is complex. The induction of autophagy can sometimes lead to a form of programmed cell death, distinct from apoptosis, making it a promising target for cancer therapy.
This guide will focus on the technical aspects of this compound-induced autophagy, providing the necessary data and methodologies for researchers to investigate this phenomenon further.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. These values were determined after 48 and 72 hours of exposure to this compound.
| Cell Line | Cancer Type | IC50 (nM) - 48h | IC50 (nM) - 72h |
| HCT-8 | Colon | 45.3 | 20.4 |
| SF-295 | Glioblastoma | 25.6 | 17.0 |
| HL-60 | Leukemia | 22.7 | 11.4 |
| OVCAR-8 | Ovarian | 20.4 | 13.6 |
| NCI-H460 | Lung | 19.3 | 12.5 |
| PC-3M | Prostate | 18.8 | 10.2 |
| MALME-3M | Melanoma | 17.0 | 8.5 |
| MRC-5 | Normal Lung Fibroblast | 34.0 | 22.7 |
Data extracted from Guimarães et al., 2014.[2]
The metastatic melanoma cell line, MALME-3M, demonstrated the highest sensitivity to this compound and has been used as a model system for studying its autophagy-inducing effects[2][3].
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in inducing autophagy in cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MALME-3M) in a 96-well plate at a density of 0.7 x 10^5 cells/mL in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired time periods (e.g., 48 and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MALME-3M) and treat them with this compound (e.g., 30 nM) for 48 hours.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Autophagy Markers
Western blotting is used to detect and quantify the expression levels of key autophagy-related proteins, such as Beclin-1 and LC3.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel (e.g., 12% for LC3, 10% for Beclin-1).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and Beclin-1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Detection of Acidic Vesicular Organelles (Acridine Orange Staining)
This assay is used to detect the formation of acidic vesicular organelles (AVOs), which include autolysosomes.
Principle: Acridine (B1665455) orange is a fluorescent dye that accumulates in acidic compartments. In its monomeric form (at low concentrations or in neutral environments), it fluoresces green. In its aggregated form (at high concentrations in acidic compartments), it fluoresces red. An increase in red fluorescence is indicative of an increase in AVOs.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time.
-
Staining: Incubate the cells with a medium containing acridine orange (1 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Microscopy: Observe the cells under a fluorescence microscope. Green fluorescence is observed in the cytoplasm and nucleus, while red fluorescence is observed in the AVOs.
-
Flow Cytometry (for quantification): Alternatively, after staining, harvest the cells and analyze them by flow cytometry. The intensity of green and red fluorescence can be quantified to determine the percentage of cells with increased AVOs.
Signaling Pathways and Visualizations
The precise upstream signaling cascade initiated by this compound that leads to autophagy is still under investigation. However, key downstream events have been identified.
Core Autophagy Machinery Activation
Studies have shown that treatment of melanoma cells with this compound leads to an increased expression of Beclin-1[2]. Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.
Furthermore, this compound treatment results in the increased expression of both LC3-A and LC3-B, and promotes the conversion of the cytosolic form, LC3-I, to the autophagosome-associated lipidated form, LC3-II[2]. This lipidation is a key step in the elongation and closure of the autophagosome membrane.
The known mechanism of this compound as a DNA-binding agent suggests that it may induce autophagy through the transcriptional upregulation of autophagy-related genes, such as BECN1 (the gene encoding Beclin-1) and MAP1LC3B (the gene encoding LC3B). However, the direct transcriptional targets of this compound that mediate this effect have yet to be fully elucidated. The involvement of major autophagy regulatory pathways, such as mTOR and AMPK signaling, in this compound-induced autophagy has not been definitively established and warrants further investigation.
Caption: Proposed signaling pathway of this compound-induced autophagy.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the autophagic effects of this compound in cancer cells.
Caption: Experimental workflow for studying this compound-induced autophagy.
Conclusion
This compound is a potent cytotoxic agent against various cancer cell lines, with its anticancer activity being, at least in part, attributable to the induction of autophagy. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore the mechanisms of this compound-induced autophagy. A deeper understanding of the upstream signaling events, particularly the potential role of transcriptional regulation and the involvement of key autophagy regulators like mTOR and AMPK, will be crucial for the rational design of novel therapeutic strategies that exploit this autophagic cell death pathway. The continued investigation of this compound and its analogues holds promise for the development of more effective cancer treatments.
References
- 1. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromomycin A2: A Promising Agent for Overcoming TRAIL Resistance in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has long been a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, the clinical efficacy of TRAIL-based therapies has been significantly hampered by the development of resistance in many tumor types. This technical guide provides an in-depth analysis of Chromomycin A2, a member of the aureolic acid family of antibiotics, and its potential to overcome TRAIL resistance. We consolidate the existing preclinical data, detail relevant experimental methodologies, and visualize the key signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel strategies to enhance TRAIL-mediated apoptosis. While direct quantitative evidence for the synergistic effect of this compound and TRAIL is still emerging, this guide synthesizes the available information on this compound's standalone effects and the analogous activities of related compounds to build a strong case for its further investigation as a TRAIL-sensitizing agent.
Introduction to TRAIL and TRAIL Resistance
TRAIL initiates apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspases, culminating in programmed cell death.
Resistance to TRAIL-induced apoptosis can arise from various molecular mechanisms, including:
-
Downregulation or mutation of death receptors DR4 and DR5.
-
Upregulation of anti-apoptotic proteins , such as c-FLIP (cellular FLICE-like inhibitory protein), which competes with caspase-8 for binding to the DISC.
-
Overexpression of Bcl-2 family anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which inhibit the mitochondrial pathway of apoptosis.
-
Activation of pro-survival signaling pathways , such as NF-κB and PI3K/Akt.
Overcoming TRAIL resistance is a critical challenge in oncology, and combination therapies that resensitize cancer cells to TRAIL are actively being sought.
This compound: A Potential TRAIL Sensitizer
This compound is a natural product isolated from Streptomyces species. It has demonstrated potent cytotoxic activity against a range of cancer cell lines. Notably, this compound has been identified as having "TRAIL resistance-overcoming activity," suggesting its potential as a valuable component of combination therapies with TRAIL receptor agonists.
Data Presentation: Cytotoxic Activity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines. This data highlights the potent, nanomolar-range cytotoxicity of the compound.
| Cell Line | Cancer Type | IC50 (nM) |
| AGS | Gastric Adenocarcinoma | 1.7 |
Table 1: Cytotoxic activity of this compound against a human cancer cell line.
Further studies have demonstrated broad cytotoxic activity across multiple cancer types:
| Cell Line | Cancer Type | IC50 (nM) at 48h | IC50 (nM) at 72h |
| HCT-116 | Colon Carcinoma | 28.3 | 2.9 |
| SF-295 | Glioblastoma | 28.5 | 16.5 |
| OVCAR-3 | Ovarian Carcinoma | 28.9 | 16.5 |
| NCI-H460 | Lung Carcinoma | 30.5 | 17.5 |
| PC-3M | Prostate Carcinoma | 35.8 | 13.0 |
| MALME-3M | Melanoma | 16.7 | 10.0 |
| 786-0 | Renal Carcinoma | 25.0 | 15.0 |
Table 2: Cytotoxic activity of this compound across a panel of human cancer cell lines.
Proposed Mechanisms of Action for Overcoming TRAIL Resistance
While the precise mechanisms by which this compound overcomes TRAIL resistance are still under investigation, several key cellular processes have been implicated based on its known biological activities and the activities of its analogues.
Induction of Autophagy
Studies have shown that this compound induces autophagy in melanoma cells. Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of TRAIL sensitization, autophagy may facilitate the degradation of anti-apoptotic proteins or alter the cellular signaling landscape to favor apoptosis.
Modulation of Wnt/β-catenin Signaling
This compound has been reported to be a potent inhibitor of TCF/β-catenin transcription. The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer and has been implicated in the regulation of apoptosis. By inhibiting this pathway, this compound may downregulate the expression of survival genes and thereby lower the threshold for TRAIL-induced apoptosis.
Potential Impact on Apoptotic Machinery (Inferred from Chromomycin A3 data)
An analogue, Chromomycin A3, has been shown to induce apoptosis in cholangiocarcinoma cells through the activation of caspases and the suppression of Sp1-related anti-apoptotic proteins, including c-FLIP and members of the inhibitor of apoptosis protein (IAP) family.[1] Given the structural similarity, it is plausible that this compound employs a similar mechanism to sensitize cancer cells to TRAIL.
The following table presents data on the effect of Chromomycin A3 on the cell cycle distribution of cholangiocarcinoma cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 | 35.5 | 9.3 |
| Chromomycin A3 (10 nM) | 41.8 | 50.1 | 8.1 |
Table 3: Effect of Chromomycin A3 on cell cycle distribution in KKU-M213 cholangiocarcinoma cells after 24 hours.[1]
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
TRAIL-Induced Apoptosis Pathway
Caption: The extrinsic and intrinsic pathways of TRAIL-induced apoptosis.
Proposed Mechanism of this compound in Overcoming TRAIL Resistance
Caption: Proposed mechanisms of this compound in sensitizing cells to TRAIL.
Experimental Workflow for Assessing TRAIL Sensitization
Caption: A typical experimental workflow to evaluate TRAIL sensitization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing apoptosis and protein expression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, TRAIL, or the combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, TRAIL, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, DR4, DR5, c-FLIP, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent to overcome TRAIL resistance in cancer. Its potent cytotoxic effects and its ability to modulate key survival pathways, such as Wnt/β-catenin signaling, and induce autophagy provide a strong rationale for its further development. While direct evidence of its synergistic activity with TRAIL is still needed, the data from analogous compounds like Chromomycin A3 are highly encouraging.
Future research should focus on:
-
Directly quantifying the synergistic effects of this compound and TRAIL in a panel of TRAIL-resistant cancer cell lines.
-
Elucidating the precise molecular mechanisms by which this compound upregulates DR4/DR5 expression and/or downregulates anti-apoptotic proteins like c-FLIP and Bcl-2 family members.
-
Evaluating the in vivo efficacy and safety of this compound in combination with TRAIL receptor agonists in preclinical tumor models.
The insights gained from such studies will be crucial for translating the promise of this compound into effective clinical strategies for treating TRAIL-resistant cancers.
References
Chromomycin A2: A Duality in Oxidative Stress Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chromomycin (B10761888) A2, a member of the aureolic acid family of antibiotics produced by Streptomyces species, presents a fascinating and complex role in the context of cellular oxidative stress. While extensively studied for its potent anticancer properties, which are often associated with pro-oxidant mechanisms, emerging evidence reveals a contradictory yet significant function in promoting oxidative stress resistance in its producer organism. This technical guide synthesizes the current understanding of Chromomycin A2's dualistic nature, detailing its pro-oxidant and antioxidant effects. It provides a comprehensive overview of the underlying mechanisms, summarizes key quantitative data, and presents detailed experimental protocols for investigating its effects. Furthermore, this document visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and cellular biology.
Introduction: The Dichotomy of this compound
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in a multitude of pathological conditions, including cancer and neurodegenerative diseases. Consequently, compounds that can modulate the cellular redox environment are of significant interest in pharmacology.
This compound is an aromatic polyketide that, like other aureolic acids, can bind to the minor groove of GC-rich DNA sequences, thereby interfering with replication and transcription and leading to cytotoxic effects in rapidly proliferating cancer cells.[1][2] This cytotoxicity is, in some contexts, linked to the induction of ROS, positioning this compound as a pro-oxidant agent.
Conversely, a seminal study on the producing organism, Streptomyces flaviscleroticus, has unveiled a role for this compound in conferring resistance to oxidative stress, suggesting it possesses antioxidant properties essential for the organism's survival.[3][4] This dual functionality underscores the complexity of this compound's bioactivity and suggests that its effects are highly dependent on the cellular context, concentration, and the underlying redox state of the biological system. This guide will explore both facets of this compound's interaction with oxidative stress.
Pro-oxidant Activity of this compound in Cancer Cells
In various cancer cell lines, this compound exhibits potent cytotoxic and anti-proliferative effects. This activity is often observed in the nanomolar range and is associated with the induction of cellular stress pathways, including autophagy.
Induction of Autophagy
In metastatic melanoma cells (MALME-3M), treatment with this compound has been shown to induce autophagy.[1][5][6] This is characterized by the formation of autophagosomes and increased expression of autophagy-related proteins such as LC3-A and LC3-B. While not directly a measure of oxidative stress, autophagy is a cellular response to various stressors, including damaged organelles that can be a source of ROS.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| MALME-3M | Metastatic Melanoma | 48 | ~16.7 |
| HCT-116 | Colon Carcinoma | 72 | Data not specified |
| PC-3M | Metastatic Prostate | 72 | Data not specified |
Data compiled from Guimarães et al., 2014.[6]
Role in Oxidative Stress Resistance in Streptomyces
In stark contrast to its effects on cancer cells, this compound appears to play a protective role in its native producer, Streptomyces flaviscleroticus.
Evidence from Gene Deletion Studies
A genetically verified deletion mutant of S. flaviscleroticus unable to synthesize chromomycin exhibited a rapid loss of viability during the stationary phase.[3] This phenotype was correlated with high oxidative stress and altered antioxidant defenses. The addition of subinhibitory concentrations of this compound to the mutant culture restored the wild-type phenotype, including increased longevity.[3] This suggests that this compound has antioxidant properties that are crucial for the survival of the bacterium under conditions of oxidative stress.[3]
Proposed Mechanism of Action
The study on the S. flaviscleroticus mutant indicated a redistribution of the glycolytic flux towards the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH, a key reducing equivalent for combating oxidative stress.[3] The restoration of the wild-type phenotype by exogenous this compound suggests that it may play a role in maintaining redox homeostasis, potentially by influencing NADPH production or by modulating the activity of antioxidant enzymes.[3] However, the precise molecular mechanism remains to be fully elucidated.
Qualitative Summary of Effects in Streptomyces flaviscleroticus
| Parameter | Wild-Type | Δchr Mutant | Δchr Mutant + this compound |
| Viability in Stationary Phase | Normal | Decreased | Restored |
| Oxidative Stress Level | Basal | Increased | Decreased |
| Antioxidant Defenses | Normal | Altered | Restored |
Based on findings from López-García et al., 2019.[3]
Signaling Pathways
Autophagy Induction in Cancer Cells
The following diagram illustrates the induction of autophagy in melanoma cells by this compound.
Caption: this compound induces autophagy in cancer cells.
Proposed Role in Oxidative Stress Resistance
The diagram below outlines a hypothetical pathway for this compound's role in oxidative stress resistance, based on indirect evidence from Streptomyces. The direct involvement of this compound with specific components of this pathway in other cell types requires further investigation.
Caption: Proposed mechanism of this compound in oxidative stress resistance.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. After adherence, treat the cells with this compound at various concentrations for the desired time. To induce oxidative stress, a positive control group can be treated with H₂O₂ (e.g., 100 µM) for 30 minutes.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity relative to the control.
Measurement of Antioxidant Enzyme Activity
Cell lysates are prepared from cells treated with or without this compound.
-
Superoxide (B77818) Dismutase (SOD) Activity: SOD activity can be measured using a commercial kit that utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions. The inhibition of this reaction by SOD is measured colorimetrically.
-
Catalase (CAT) Activity: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a probe to produce a product that can be measured colorimetrically or fluorometrically.
-
Glutathione (B108866) Peroxidase (GPx) Activity: GPx activity is typically measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins in signaling pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against target proteins (e.g., LC3, Nrf2, HO-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound.
Conclusion and Future Directions
This compound exhibits a remarkable dual role in the modulation of oxidative stress. In cancer cells, it acts as a pro-oxidant, inducing cytotoxicity and autophagy, which are key aspects of its anticancer activity. In contrast, in its producing organism, it functions as a critical component of the antioxidant defense system, promoting survival under oxidative stress.
This duality highlights the need for further research to fully elucidate the molecular mechanisms underlying these opposing effects. Key areas for future investigation include:
-
Mechanism of Antioxidant Action: Determining whether this compound directly scavenges ROS or modulates the expression and activity of specific antioxidant enzymes such as SOD, catalase, and GPx.
-
Role of the Nrf2 Pathway: Investigating the potential interaction of this compound with the Nrf2 signaling pathway, a master regulator of the antioxidant response, would provide significant insight into its protective mechanism.
-
Context-Dependent Effects: Elucidating the cellular factors that determine whether this compound acts as a pro-oxidant or an antioxidant. This could involve the basal redox state of the cell, the expression of specific metabolic enzymes, or the concentration of the compound.
A comprehensive understanding of these aspects will be crucial for the rational design of therapeutic strategies that harness the potent bioactivity of this compound, either by enhancing its pro-oxidant effects in cancer therapy or by leveraging its potential antioxidant properties for cytoprotection in other disease contexts.
References
- 1. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Induces Autophagy in Melanoma Cells | Semantic Scholar [semanticscholar.org]
- 3. Chromomycin, an antibiotic produced by Streptomyces flaviscleroticus might play a role in the resistance to oxidative stress and is essential for viability in stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chromomycin A2 for DNA Staining in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromomycin (B10761888) A2 is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It selectively binds to the minor groove of GC-rich regions of double-stranded DNA.[1][2] This property makes it a valuable tool in flow cytometry for the stoichiometric analysis of DNA content, enabling applications such as cell cycle analysis, ploidy determination, and chromosome analysis (bivariate flow karyotyping).[3][4] Unlike intercalating dyes, Chromomycin A2's binding is non-intercalative and requires the presence of divalent cations like Mg²⁺ for stable fluorescence. Its preference for guanine-cytosine (G-C) base pairs provides a basis for high-resolution DNA analysis, often used in conjunction with AT-specific dyes like Hoechst 33258 for multiparametric studies.[3]
Principle of Action
This compound forms a dimeric complex with Mg²⁺ ions, which then binds to the minor groove of B-form DNA. The binding affinity is highly specific to sequences containing at least two contiguous G-C base pairs. Upon binding, the this compound complex undergoes a conformational change that results in a significant increase in fluorescence quantum yield. The intensity of the fluorescence emission is directly proportional to the amount of bound dye, which in turn is proportional to the cellular DNA content. This stoichiometric relationship allows for the precise measurement of DNA content in individual cells within a population, facilitating the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Mechanism of this compound binding to DNA.
Data Presentation: Quantitative Summary
Quantitative data for this compound/A3, a closely related analog often used in the same applications, is summarized below.
Table 1: Spectral Properties
| Parameter | Wavelength/Setting | Recommended Laser | Common Filter | Reference |
| Excitation Max | ~445 nm | 457 nm (Argon) or 405 nm (Violet) | FITC (530/30) or 585/42 | |
| Emission Max | ~575 nm |
Note: While the 457 nm laser line provides optimal excitation, this compound can also be excited by the more common 405 nm violet laser.
Table 2: Staining Characteristics & Reagents
| Parameter | Value/Reagent | Notes | Reference |
| Binding Specificity | G-C base pairs | Non-intercalative, binds to DNA minor groove. | |
| Binding Kinetics | Equilibrium reached in >1 hour | Slower than other dyes like Hoechst 33258. | |
| Staining Solution | 20 µg/mL Chromomycin A3 in PBS | See protocol for full recipe. | |
| 150 mg MgCl₂·6H₂O per 50 mL | Divalent cations are essential for binding. | ||
| Cell Permeability | Impermeant | Requires cell fixation or permeabilization. | |
| RNase Treatment | Not Required | Specific to double-stranded DNA. |
Experimental Protocols
This section provides a detailed protocol for staining fixed cells with this compound/A3 for DNA content analysis by flow cytometry.
Required Materials and Reagents
-
Cells of Interest: 1 x 10⁶ cells per sample.
-
Phosphate-Buffered Saline (PBS): Ice-cold, Ca²⁺/Mg²⁺ free.
-
Fixative: 80% Ethanol (B145695), ice-cold.
-
Chromomycin A3: (e.g., Sigma-Aldrich C2659).
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O).
-
Equipment: 12 x 75 mm flow cytometry tubes, centrifuge, vortex mixer, flow cytometer.
Preparation of Staining Solution
-
Chromomycin Staining Solution (20 µg/mL):
-
Add 1.0 mg of Chromomycin A3 to 50 mL of cold (4°C) PBS. Chromomycin dissolves best in cold buffer.
-
Add 150 mg of MgCl₂·6H₂O.
-
Mix thoroughly until dissolved.
-
-
Storage:
-
The fresh staining solution can be stored refrigerated at 4°C for up to two weeks, protected from light.
-
For long-term storage, the solution can be aliquoted and frozen at -70°C.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound staining.
Detailed Staining Protocol
Cell Fixation:
-
Start with a single-cell suspension. Harvest approximately 1 x 10⁶ cells.
-
Wash the cells twice with ice-cold PBS by centrifuging at 200-300 x g for 5 minutes and decanting the supernatant.
-
Resuspend the final cell pellet in 1 mL of cold PBS. Ensure the cells are fully dispersed to avoid clumps.
-
While continuously vortexing the cell suspension, add 1 mL of ice-cold 80% ethanol dropwise. This slow addition is critical for preventing cell aggregation.
-
The fixed cells can be stored at 4°C for at least 2 hours and up to two weeks before staining. For longer-term storage, cells can be kept at -20°C.
Staining Procedure:
-
Centrifuge the fixed cells at 200-300 x g for 5 minutes to pellet.
-
Decant the ethanol and wash the cells twice with PBS to completely remove the fixative.
-
Resuspend the cell pellet in 0.5 mL of the this compound/A3 staining solution.
-
Incubate the cells on ice and protected from light for at least 30-60 minutes before analysis. Note that longer incubation times may yield more stable staining.
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a 457 nm or 405 nm laser.
-
Set the primary fluorescence detector to collect emission using a filter appropriate for ~575 nm (e.g., a 585/42 bandpass filter or a standard FITC filter).
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
-
Data Acquisition:
-
Collect fluorescence data using a linear scale to properly resolve the G0/G1 and G2/M peaks.
-
Acquire a sufficient number of events (typically 10,000-20,000 single cells) for robust cell cycle analysis.
-
Use a low flow rate to improve measurement resolution (CVs).
-
-
Data Analysis:
-
Create a histogram of the this compound fluorescence intensity for the gated single-cell population.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak, with approximately double the fluorescence intensity, represents cells in the G2/M phase (4N DNA content). Cells between these two peaks are in the S phase.
-
Utilize cell cycle analysis software (e.g., Dean-Jett-Fox, Watson models) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
References
- 1. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric chromomycin A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosome Analysis and Sorting Using Conventional Flow Cytometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Application Notes and Protocols for Chromomycin A3 Cell Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Chromomycin (B10761888) A3 (CMA3), a fluorescent dye that preferentially binds to GC-rich regions of DNA. Its application spans from assessing chromatin condensation to analyzing cell cycle and apoptosis.
Introduction
Chromomycin A3 is an aureolic acid antibiotic with potent anti-tumor properties.[1] In cell biology, it is widely utilized as a specific DNA stain. CMA3 forms a stable complex with divalent cations, such as Mg2+, and subsequently intercalates into the minor groove of double-stranded DNA, exhibiting a strong affinity for guanine-cytosine (GC) rich sequences.[2][3] This specific binding allows for the fluorescent visualization and quantification of GC content and chromatin accessibility. Consequently, CMA3 staining is a valuable tool in diverse research areas, including the assessment of sperm chromatin quality, cancer cell studies, and cell cycle analysis.[2][4]
The fluorescence of DNA-bound CMA3 can be detected by both fluorescence microscopy and flow cytometry, with an excitation maximum around 445 nm and an emission maximum around 575 nm.
Mechanism of Action
Chromomycin A3's utility as a cellular stain is rooted in its specific interaction with DNA. The process can be summarized as follows:
-
Dimerization with Divalent Cations: In the presence of divalent cations like Magnesium (Mg2+), two CMA3 molecules form a dimer.
-
Binding to DNA Minor Groove: This CMA3-Mg2+ complex then binds to the minor groove of the DNA double helix.
-
GC-Rich Region Specificity: The binding affinity is significantly higher for sequences rich in guanine (B1146940) and cytosine base pairs.
-
Inhibition of Macromolecular Synthesis: This interaction effectively inhibits DNA replication and transcription by preventing the binding of essential enzymes and transcription factors.
-
Fluorescence Emission: Upon binding to DNA, the CMA3 complex exhibits strong fluorescence, allowing for qualitative and quantitative analysis.
This mechanism makes CMA3 a sensitive probe for chromatin structure. For instance, in sperm cells, CMA3 competes with protamines for binding to the DNA minor grooves. A higher CMA3 fluorescence indicates lower protamine levels, suggesting defects in chromatin compaction.
Caption: Mechanism of Chromomycin A3 binding to DNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Chromomycin A3.
Table 1: Staining Solution and Incubation Parameters
| Parameter | Value | Application | Reference |
| CMA3 Stock Solution | 0.5 mg/mL in McIlvaine buffer with 10 mM MgCl₂ | Microscopy | |
| CMA3 Working Solution | 0.25 mg/mL in McIlvaine buffer with 10 mM MgCl₂ | Microscopy/Flow Cytometry | |
| Incubation Time | 20 minutes | Microscopy (Sperm) | |
| Incubation Time | 30 minutes | Flow Cytometry (General) | |
| Incubation Temperature | Room Temperature or On Ice | Microscopy/Flow Cytometry |
Table 2: Instrumentation Settings
| Parameter | Value | Instrument | Reference |
| Excitation Wavelength | 445 nm (Optimal) | Fluorescence Microscope/Flow Cytometer | |
| Excitation Laser | 457 nm (Argon Laser) | Flow Cytometer | |
| Emission Wavelength | 575 nm (Maximum) | Fluorescence Microscope/Flow Cytometer | |
| Emission Filter | FITC emission filter | Flow Cytometer |
Table 3: Example IC50 Values in Cholangiocarcinoma Cells (24h incubation)
| Cell Line | IC50 (nM) | Reference |
| KKU-213 | 22.48 | |
| KKU-055 | 21.14 | |
| KKU-100 | 30.52 |
Experimental Protocols
Protocol 1: Chromomycin A3 Staining for Fluorescence Microscopy (Adapted for Sperm Chromatin)
This protocol is optimized for assessing chromatin condensation in spermatozoa.
Materials:
-
Chromomycin A3 (Sigma C2659)
-
McIlvaine buffer (pH 7.0)
-
Magnesium Chloride (MgCl₂)
-
Paraformaldehyde (4%) or Carnoy's solution (Methanol:Glacial Acetic Acid, 3:1)
-
Phosphate Buffered Saline (PBS)
-
Sperm culture medium
-
Fluorescence microscope with appropriate filters (Excitation ~445 nm, Emission ~575 nm)
Procedure:
-
Sperm Preparation:
-
Take 1 x 10⁶ spermatozoa.
-
For whole semen, wash the spermatozoa twice in sperm culture medium by centrifuging at 500 x g for 5 minutes at room temperature.
-
For selected spermatozoa, centrifuge once at 500 x g for 5 minutes.
-
-
Fixation:
-
Resuspend the sperm pellet in 50 µL of 4% paraformaldehyde and incubate for 30 minutes at room temperature. Alternatively, fix in Carnoy's solution at 4°C for 10 minutes.
-
Centrifuge the fixed sperm at 300 x g for 7 minutes.
-
Remove the supernatant and wash once with PBS by centrifuging at 300 x g for 7 minutes.
-
-
Staining:
-
Prepare the CMA3 staining solution: 0.25 mg/mL CMA3 in McIlvaine buffer (pH 7.0) containing 10 mM MgCl₂.
-
Resuspend the sperm pellet in 100 µL of the CMA3 staining solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Mounting and Visualization:
-
Mount the stained sperm on a microscope slide.
-
Observe under a fluorescence microscope. Sperm with poor chromatin condensation will exhibit bright yellow fluorescence (CMA3+), while those with normal protamine content will be dimly fluorescent (CMA3-).
-
Protocol 2: Chromomycin A3 Staining for Flow Cytometry
This protocol provides a general framework for analyzing DNA content and chromatin structure in a cell suspension.
Materials:
-
Chromomycin A3 (Sigma C2659)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Ethanol (B145695) (80%), ice-cold
-
Magnesium Chloride (MgCl₂)
-
Flow cytometer with a 457 nm or similar blue laser
Procedure:
-
Cell Preparation and Fixation:
-
Wash 1 x 10⁶ cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the 1 mL cell suspension dropwise to 1 mL of ice-cold 80% ethanol while vortexing.
-
Fixed cells can be stored at 4°C for up to 2 weeks.
-
-
Staining:
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Prepare the CMA3 staining solution: Dissolve 1.0 mg of Chromomycin A3 in 50 mL of PBS and add 150 mg of MgCl₂·6H₂O. This solution is stable for about 2 weeks when stored refrigerated and can be frozen at -70°C for longer storage.
-
Resuspend the cell pellet in 0.5 mL of the Chromomycin A3 solution.
-
Incubate for at least 30 minutes on ice in the dark.
-
-
Flow Cytometric Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 457 nm laser for excitation and a FITC emission filter to collect the fluorescence signal.
-
Gate on single cells and analyze the fluorescence intensity to determine DNA content or chromatin accessibility.
-
References
- 1. Chromomycin A3 = 95 HPLC 7059-24-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of chromomycin A3. 3. On the binding of chromomycin A3 with DNA and physiochemical properties of the complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Chromatin Structure by Chromomycin A3 (CMA3) and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Chromomycin A2 as a Fluorescent Probe for DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromomycin A2 is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action involves the specific binding to GC-rich sequences in the minor groove of the DNA double helix. This interaction is dependent on the presence of divalent cations, such as Mg2+, which facilitate the formation of a dimeric this compound complex that intercalates with the DNA. A key feature of this binding event is the significant enhancement of this compound's intrinsic fluorescence, making it a valuable tool for the detection and quantification of DNA in various applications, including flow cytometry and fluorescence microscopy. These application notes provide detailed protocols and quantitative data for the use of this compound as a fluorescent DNA probe.
Principle of Action
This compound's utility as a DNA probe stems from its specific binding mechanism and resultant fluorescent properties. The core principle is the formation of a stable complex between a dimer of this compound, a divalent cation (typically Mg2+), and the minor groove of DNA, with a strong preference for sequences containing at least three contiguous G-C base pairs. Upon binding, the conformation of the this compound dimer is altered, leading to a significant increase in its fluorescence quantum yield. This fluorescence enhancement is directly proportional to the amount of bound this compound, which in turn correlates with the quantity of DNA present.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the closely related Chromomycin A3, which is often used as a reference due to its similar properties.
| Parameter | Value | Species/Conditions | Reference |
| Binding Constant (Kd) | (2.7 +/- 1.4) x 10^7 M-1 | Chromomycin A3 with d(CAAGTCTGGCCATCAGTC)·d(GACTGATGGCCAGACTTG) | [1] |
| Dimerization Constant | ~10^5 M-1 | Chromomycin A3 in solution | [1] |
| Excitation Maximum (Bound) | ~445 nm | Chromomycin A3 bound to DNA | |
| Emission Maximum (Bound) | ~575 nm | Chromomycin A3 bound to DNA |
Note: Data for Chromomycin A3 is often used as a close approximation for this compound due to their structural similarity. Researchers should perform their own spectral analysis for precise wavelength determination.
| Cell Line | IC50 (nM) | Exposure Time | Reference |
| AGS (gastric adenocarcinoma) | 1.7 | - | [2] |
| MALME-3M (melanoma) | 30 | 48 h | [3] |
Signaling Pathway Inhibition
This compound's binding to DNA has significant downstream effects, most notably the inhibition of DNA replication and transcription. One of the key pathways affected is the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. By binding to GC-rich promoter regions of genes regulated by the Wnt pathway, this compound can block the binding of transcription factors, leading to the downregulation of target genes.
References
Application Notes and Protocols: Chromomycin A2 in the Study of GC-Rich DNA Regions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromomycin (B10761888) A2, an aureolic acid antibiotic, is a powerful tool for investigating the structure and function of GC-rich regions of DNA. It binds selectively to the minor groove of DNA at sequences containing multiple G-C base pairs, with a particular preference for GGCC tetranucleotides.[1][2][3] This interaction is dependent on the presence of divalent cations, such as Mg2+, which facilitate the formation of a dimeric Chromomycin A2 complex that intercalates with the DNA.[4][5] The binding of this compound to GC-rich DNA has significant biological consequences, including the inhibition of DNA replication and transcription.[4] This property arises from its ability to displace transcription factors, such as Sp1, that recognize and bind to GC-rich promoter elements, thereby modulating gene expression.[4][6][7] Consequently, this compound and its analogs have been investigated for their anticancer properties, as they can induce apoptosis and autophagy in tumor cells.[4][8][9]
These application notes provide a comprehensive overview of the use of this compound in studying GC-rich DNA regions, including its mechanism of action, quantitative binding data, and detailed protocols for key experimental applications.
Mechanism of Action
This compound's mechanism of action is centered on its high-affinity binding to GC-rich DNA sequences. The process can be summarized in the following steps:
-
Dimerization: In the presence of a divalent cation like Mg2+, two molecules of this compound form a symmetric dimer.[4][5]
-
DNA Binding: This dimer then binds to the minor groove of the DNA double helix.[2][5]
-
Sequence Specificity: The binding is highly specific for GC-rich sequences, with the sugar residues of the antibiotic playing a crucial role in the recognition and stability of the complex.[2][5]
-
Functional Consequences: This binding sterically hinders the interaction of DNA with proteins such as transcription factors and RNA polymerase, leading to the inhibition of transcription and replication.[4][10]
Caption: Mechanism of this compound action.
Quantitative Data
The interaction of this compound with DNA has been quantified in various studies. The following tables summarize key binding parameters.
Table 1: Binding Affinity of Chromomycin A3 for different DNA sequences.
| DNA Sequence | Binding Constant (K) M⁻¹ | Reference |
| 5'-TGGCCA-3' | (2.7 +/- 1.4) x 10⁷ | [11] |
| Calf Thymus DNA | ~1.2 x 10⁶ | [12] |
Note: Chromomycin A3 is a close structural analog of this compound and is often used in these studies.
Table 2: Sequence Specificity of Chromomycin A3 Binding.
| Tetranucleotide Sequence | Relative Binding Affinity | Reference |
| GGCC | ++++ | [1][3] |
| CGCG | +++ | [1][3] |
| CCGG | ++ | [1][3] |
| GCGC | ++ | [1][3] |
| AGCT | + | [1][3] |
| ACGT | + | [1][3] |
| TGCA | + | [1][3] |
| TCGA | + | [1][3] |
(++++ indicates highest affinity)
Experimental Protocols
Protocol 1: Determination of this compound-DNA Binding by Fluorescence Spectroscopy
This protocol describes how to determine the binding of this compound to a specific DNA sequence using its intrinsic fluorescence. The fluorescence of this compound is quenched upon binding to DNA, and this change can be used to calculate the binding affinity.
Materials:
-
This compound
-
Lyophilized DNA oligonucleotide containing a GC-rich sequence
-
Binding Buffer: 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the Binding Buffer to a final concentration of 10 µM. Protect from light.
-
Dissolve the DNA oligonucleotide in the Binding Buffer to a final concentration of 100 µM. Determine the exact concentration by measuring the absorbance at 260 nm.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 430 nm and the emission wavelength to scan from 450 nm to 600 nm.
-
Add 2 mL of a 1 µM this compound solution in Binding Buffer to a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots (1-5 µL) of the 100 µM DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (Kd).
-
Caption: Workflow for DNA binding analysis.
Protocol 2: DNase I Footprinting to Identify this compound Binding Sites
This protocol allows for the precise identification of this compound binding sites on a DNA fragment. DNA bound by this compound is protected from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Materials:
-
DNA fragment of interest, labeled at one 5' end with ³²P
-
This compound
-
Binding Buffer: 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.4
-
DNase I
-
DNase I Stop Solution: 200 mM NaCl, 20 mM EDTA, 1% SDS
-
Formamide (B127407) loading buffer
-
Sequencing gel apparatus
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, mix the ³²P-labeled DNA fragment (final concentration ~10 nM) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) in Binding Buffer.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion.
-
Incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding DNase I Stop Solution.
-
-
DNA Purification:
-
Extract the DNA with phenol/chloroform and precipitate with ethanol.
-
Resuspend the DNA pellet in formamide loading buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run the gel until the desired resolution is achieved.
-
-
Autoradiography:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
The region where this compound binds will appear as a gap in the ladder of DNA fragments (the footprint).
-
Caption: Workflow for DNase I footprinting.
Protocol 3: In Situ Visualization of GC-Rich Regions using this compound
This protocol describes the use of this compound as a fluorescent probe to visualize GC-rich regions in fixed cells or tissues.
Materials:
-
Cells or tissue sections fixed on slides
-
This compound
-
McIlvaine's buffer (citrate-phosphate buffer), pH 7.0, containing 10 mM MgCl₂
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections using a standard protocol (e.g., with 4% paraformaldehyde).
-
Wash the samples thoroughly with PBS.
-
-
Staining:
-
Prepare a 100 µM working solution of this compound in McIlvaine's buffer with MgCl₂.
-
Incubate the fixed samples with the this compound solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the samples three times with McIlvaine's buffer to remove unbound this compound.
-
-
Mounting and Visualization:
-
Mount the samples with a suitable mounting medium.
-
Visualize the samples using a fluorescence microscope with appropriate filters for this compound (excitation ~430 nm, emission ~570 nm). Brightly fluorescent regions indicate the presence of GC-rich DNA.
-
Applications in Drug Development
The ability of this compound to selectively target GC-rich DNA and modulate gene expression makes it a valuable tool in drug development.[7]
-
Anticancer Drug Discovery: this compound and its derivatives are being investigated as potential anticancer agents due to their ability to inhibit the proliferation of tumor cells and induce apoptosis.[4][8][9] They can target oncogenes with GC-rich promoters.
-
High-Throughput Screening: this compound can be used in high-throughput screening assays to identify other small molecules that bind to GC-rich DNA or that disrupt the interaction of proteins with these sequences.
-
Probing Chromatin Structure: As a fluorescent probe, this compound can be used to study changes in chromatin compaction and organization, which are often altered in disease states.[13]
Conclusion
This compound is a versatile and powerful probe for the study of GC-rich DNA regions. Its well-characterized binding properties and fluorescent nature enable a wide range of applications, from fundamental studies of DNA-protein interactions to the development of novel therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their own investigations.
References
- 1. Studies of sequence-specific DNA binding, DNA cleavage, and topoisomerase I inhibition by the dimeric chromomycin A3 complexed with Fe(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide studies of sequence-specific binding of chromomycin A3 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Association of chromatin with anticancer antibiotics, mithramycin and chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 10. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative footprinting analysis of the chromomycin A3--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of aclacinomycin A II. The interaction with DNA and with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the Chromatin Structure by Chromomycin A3 (CMA3) and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chromomycin A2 for the Study of Cell Fate in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromomycin (B10761888) A2 is an aureolic acid antibiotic derived from Streptomyces sp. that has demonstrated potent cytotoxic effects against various cancer cell lines. In the context of melanoma, a particularly aggressive form of skin cancer, research has primarily elucidated the role of Chromomycin A2 in inducing autophagy and cell cycle arrest rather than classical apoptosis. This document provides a comprehensive overview of the known effects of this compound on melanoma cells, alongside detailed protocols for their investigation.
While direct evidence for this compound-induced apoptosis in melanoma is limited, studies on closely related analogs, such as Chromomycin A5, have confirmed apoptotic induction. Therefore, this document also presents comparative data and pathways related to Chromomycin A5 to provide a broader understanding of the potential mechanisms of the chromomycin family in melanoma therapy.
Biological Activity of this compound in Melanoma Cells
Cytotoxicity
This compound exhibits significant cytotoxic activity against human melanoma cell lines, with IC50 values in the nanomolar range following 48 to 72 hours of exposure[1][2][3]. The metastatic melanoma cell line MALME-3M has been identified as particularly sensitive[1][2][3].
Table 1: Cytotoxicity of this compound (IC50 in nM)
| Cell Line | Type | 48h IC50 (nM) | 72h IC50 (nM) | Reference |
| MALME-3M | Metastatic Melanoma | 18.8 | 3.0 | [2] |
| HCT-116 | Colon Carcinoma | 100 | 5.0 | [2] |
| PC-3M | Metastatic Prostate | 120 | 13.0 | [2] |
| OVCAR-3 | Ovarian Carcinoma | 110 | 20.0 | [2] |
| HL-60 | Promyelocytic Leukemia | 70 | 30.0 | [2] |
| SF-295 | Glioblastoma | 110 | 40.0 | [2] |
| MRC-5 | Normal Lung Fibroblast | 310 | 88.0 | [2] |
Data extracted from Guimarães et al., 2014.
Primary Mechanism: Autophagy and Cell Cycle Arrest
The principal mechanism of action described for this compound in the MALME-3M melanoma cell line is the induction of autophagy and cell cycle arrest at the G0/G1 phase[1][2][3].
-
Autophagy: Treatment with this compound leads to the formation of acidic vacuolar organelles and autophagosomes. This is accompanied by an increased expression of key autophagy-related proteins, Beclin-1 and microtubule-associated proteins 1A/1B light chain 3A/B (LC3-A/B)[1][3].
-
Cell Cycle Arrest: this compound treatment (e.g., at 30 nM) causes a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding reduction in the S and G2/M phases[1][2]. This arrest is associated with the increased expression of cyclins D1 and D3 and reduced expression of cyclins A2 and B1[2].
Importantly, a key study demonstrated that treatment of MALME-3M cells with this compound did not result in the cleavage of Caspase-3 or Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis[2][4]. This suggests that under the tested conditions, this compound primarily triggers an autophagic response in this cell line.
Apoptosis Induction by the Analog Chromomycin A5
In contrast to this compound, the related compound Chromomycin A5 has been shown to induce bona fide apoptosis in the B16-F10 melanoma cell line[5][6]. This process is part of a broader response known as immunogenic cell death (ICD), which involves both autophagy and apoptosis.
-
Apoptotic Features: Treatment with Chromomycin A5 leads to classic apoptotic characteristics, including cell shrinkage, activation of Caspase-3, and cleavage of PARP1[5][6].
-
Gene Expression: Chromomycin A5 modulates the transcription of key apoptosis-related genes. It has been shown to increase the expression ratios of Becn1/Bcl2 and Bad/Bcl2, indicating a shift towards a pro-apoptotic state[7].
Table 2: Effects of Chromomycin A5 on Apoptosis Markers in B16-F10 Melanoma Cells
| Marker | Effect | Method | Reference |
| Caspase-3 | Activation (Cleavage) | Western Blot | [5][6] |
| PARP1 | Cleavage | Western Blot | [5][6] |
| γ-H2AX | Increased Levels (DNA Damage) | Western Blot | [5] |
| Becn1/Bcl2 Ratio | Increased | qRT-PCR | [7] |
| Bad/Bcl2 Ratio | Increased | qRT-PCR | [7] |
Data extracted from Florêncio et al., 2022 and Pinto et al., 2021.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on melanoma cells.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound.
Materials:
-
Melanoma cell line (e.g., MALME-3M)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8][9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2[9].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible[10][11].
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader[8][11].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control melanoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)[12]
-
1X PBS, cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Collection: Induce cell death by treating cells with this compound (or A5 as a positive control) for the desired time. Collect both adherent and floating cells.
-
Washing: Wash 1-5 x 10^5 cells once with cold 1X PBS[12].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer[12].
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension[12]. Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[12].
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube[12].
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Protocol 3: Western Blot for Autophagy and Apoptosis Markers
This protocol allows for the detection of key protein markers to differentiate between autophagy and apoptosis.
Materials:
-
Treated and control melanoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-Beclin-1, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like GAPDH. Look for an increase in the LC3-II/LC3-I ratio for autophagy and the appearance of cleaved forms of Caspase-3 and PARP for apoptosis[13].
Conclusion
The available evidence strongly indicates that this compound is a potent inducer of autophagy and G0/G1 cell cycle arrest in metastatic melanoma cells. Researchers investigating the effects of this compound should prioritize the analysis of autophagic markers. While a direct apoptotic role for this compound in melanoma has not been established, the apoptotic activity of the related compound Chromomycin A5 suggests that the chromomycin scaffold is capable of inducing apoptosis, potentially in a manner dependent on the specific analog, cell line, or experimental conditions. The provided protocols offer a robust framework for dissecting the precise mechanisms of cell death and growth inhibition induced by this compound and its analogs in melanoma research.
References
- 1. This compound induces autophagy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 6. Chromomycin A5 induces bona fide immunogenic cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromomycin A2 Treatment in Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromomycin A2 is an aureolic acid antibiotic with potent antitumor properties. Its mechanism of action involves binding to the minor groove of GC-rich DNA regions, which interferes with DNA and RNA synthesis, ultimately leading to cell cycle arrest and, in some cases, apoptosis or autophagy.[1][2] These characteristics make this compound a valuable tool for studying cell cycle regulation and for screening potential anticancer drugs.
These application notes provide a detailed overview and protocols for utilizing this compound to induce cell cycle arrest, with a specific focus on G0/G1 phase blockage, and for analyzing the subsequent molecular changes.
Mechanism of Action: Cell Cycle Arrest
This compound treatment has been demonstrated to induce a significant arrest of cells in the G0/G1 phase of the cell cycle.[2] This arrest is associated with a concurrent decrease in the proportion of cells in the S and G2/M phases. The molecular basis for this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to the upregulation of G1 phase-promoting cyclins, such as Cyclin D1 and Cyclin D3, and the downregulation of cyclins essential for S and G2/M phase progression, namely Cyclin A2 and Cyclin B1.[2]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution of the human metastatic melanoma cell line, MALME-3M, after 48 hours of treatment.
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | - | 55.2 ± 2.1 | 25.7 ± 1.5 | 19.1 ± 1.8 |
| This compound | 10 | 68.4 ± 2.5 | 18.2 ± 1.3 | 13.4 ± 1.1 |
| This compound | 30 | 75.1 ± 3.2 | 12.5 ± 1.0 | 12.4 ± 0.9 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: this compound Treatment for Cell Cycle Arrest
This protocol describes the treatment of cultured mammalian cells with this compound to induce cell cycle arrest.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., MALME-3M)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
To do this, calculate the required amount of DMSO to dissolve the this compound powder to achieve a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed the cells in appropriate cell culture plates or flasks at a density that will allow for exponential growth during the treatment period. The optimal seeding density will vary depending on the cell line.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment and recovery.
-
-
This compound Treatment:
-
On the following day, dilute the 1 mM this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM and 30 nM).
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After the this compound treatment period, collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine the detached cells with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin D3, anti-Cyclin A2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Visualization
Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis after this compound treatment.
References
Application Notes and Protocols for the Isolation of Chromomycin A2 from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromomycin (B10761888) A2 is a potent antitumor and antibacterial compound belonging to the aureolic acid family of polyketides.[1] It is a secondary metabolite produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of bioactive compounds.[2][3] Chromomycins function by binding to the minor groove of GC-rich DNA regions, a mechanism that underpins their therapeutic potential.[1] This document provides detailed protocols for the cultivation of Streptomyces, followed by the extraction, isolation, and purification of Chromomycin A2.
Upstream Processing: Streptomyces Cultivation for this compound Production
The production of this compound is initiated by culturing a suitable Streptomyces strain, such as S. tagetis, S. microflavus, or S. griseus, under optimal conditions to maximize the yield of the target metabolite.[1][2]
Optimized Culture Conditions
Successful production of secondary metabolites is highly dependent on the composition of the culture medium and physical parameters. Different studies have identified various optimal conditions.
| Parameter | Optimized Value | Source Strain(s) / Notes | Citation |
| pH | 7.5 - 8.0 | General for Streptomyces secondary metabolite production. | [4][5] |
| Temperature | 30°C - 39°C | Mesophilic nature of the producing organisms. | [4][5] |
| Incubation Period | 7 - 10 days | Production often peaks in the late stationary phase. | [4][5] |
| Agitation | 180 - 250 rpm | For liquid broth cultures to ensure proper aeration. | [5][6] |
| Carbon Source | Glucose, Soybean Meal | Found to be effective for bioactive metabolite production. | [4][5] |
| Nitrogen Source | Yeast Extract | A common nitrogen source for Streptomyces cultivation. | [5] |
| Key Minerals | K₂HPO₄, MgSO₄·7H₂O | These salts have a positive influence on antibiotic production. | [4][5] |
Protocol for Streptomyces Liquid Culture
This protocol describes the preparation of a seed culture and its use for large-scale fermentation for this compound production.
Materials:
-
Streptomyces strain (e.g., S. tagetis, S. microflavus)
-
Tryptone Soya Broth (TSB) or similar nutrient-rich medium[4]
-
Baffled Erlenmeyer flasks
-
Incubator shaker
-
Sterile water
-
Glycerol (B35011) (for stock preparation)
Procedure:
-
Strain Activation: From a glycerol stock stored at -80°C, streak the Streptomyces strain onto a suitable agar (B569324) medium (e.g., Starch Casein Agar or ISP2). Incubate at 28-30°C for 7-10 days until sporulation is observed.[7]
-
Seed Culture Preparation: Inoculate a 250 mL baffled Erlenmeyer flask containing 100 mL of sterile TSB medium with a loopful of spores or a small agar plug of mycelia from the plate.[3]
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 3-5 days. The growth of mycelia should be visible.[3][8]
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger flask (e.g., 2 L) containing the production medium.
-
Fermentation: Incubate the production culture under the optimized conditions (see Table in Section 2.1) for 7-12 days.[4][5][8] Monitor the culture periodically for growth and production.
Downstream Processing: Extraction, Isolation, and Purification
Following fermentation, this compound is isolated from the culture broth through a multi-step process involving extraction and chromatography.
Overall Workflow
The general procedure follows a sequence of extraction to separate the compound from the aqueous culture, followed by one or more chromatographic steps to achieve high purity.
Caption: Experimental workflow for this compound isolation.
Protocol for Extraction of Crude Metabolites
This protocol is for extracting the bioactive compounds from the liquid culture filtrate.
Materials:
-
Fermentation broth
-
Centrifuge and bottles
-
Ethyl acetate (B1210297)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Biomass: After the incubation period, harvest the culture broth and centrifuge at 5,000-10,000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.[4]
-
Solvent Extraction: Collect the cell-free supernatant. Transfer it to a large separatory funnel and add an equal volume of ethyl acetate.[9]
-
Mixing and Separation: Shake the mixture vigorously for 5-10 minutes and then allow the layers to separate. The bioactive compounds will partition into the organic (ethyl acetate) layer.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer at least one more time to maximize recovery.[9]
-
Concentration: Pool the ethyl acetate fractions and concentrate them to dryness under vacuum using a rotary evaporator at a temperature of approximately 40°C.[2] The resulting residue is the crude extract.
Protocol for Purification of this compound
The crude extract contains a mixture of metabolites. Purification is typically achieved using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).[10][11]
3.3.1 Step 1: Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude extract
-
Silica gel (230–400 mesh)
-
Glass chromatography column
-
Solvents (e.g., methanol (B129727), chloroform)
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% chloroform) and pack it into the glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.[9]
-
Elution: Elute the column with a stepwise gradient of methanol in chloroform (B151607) (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).[9]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Activity Testing: Test each fraction for antibacterial or cytotoxic activity to identify the fractions containing the target compound. Pool the active fractions and concentrate them to dryness.
3.3.2 Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
The final purification is achieved using semi-preparative reversed-phase HPLC.[1][2]
| Parameter | Specification | Citation |
| Column | Reversed-Phase C18 (e.g., Agilent SB-C18, 5 µm, 9.4 × 250 mm) | [2] |
| Mobile Phase A | Water (H₂O) | [2] |
| Mobile Phase B | Acetonitrile (ACN) | [2] |
| Flow Rate | 3.0 mL/min | [2] |
| Detection | UV at 254 nm and 280 nm | [2] |
| Gradient | 40–75% B (0–12 min), 75–100% B (12–16 min), 100% B (16–30 min) | [2] |
Procedure:
-
Sample Preparation: Dissolve the concentrated active fraction from the silica gel column in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter.
-
Injection and Separation: Inject the sample into the HPLC system equipped with a semi-preparative C18 column. Run the gradient elution as described in the table above.
-
Peak Collection: Monitor the chromatogram at the specified wavelengths. Collect the major peaks corresponding to this compound. Multiple runs may be necessary to process the entire sample.
-
Final Concentration: Evaporate the solvent from the collected fractions using a vacuum concentrator (e.g., Scanvac) or by lyophilization.[1][2] The resulting yellow powder is the purified this compound.
-
Purity Check and Storage: Confirm the purity of the final product (which can exceed 99%) using analytical HPLC.[11] Store the purified compound at -20°C.[2]
Compound Identification
The identity and structure of the purified compound should be confirmed using spectroscopic methods. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to elucidate the chemical structure and confirm that it matches the known data for this compound.[1][10][11]
References
- 1. Antibacterial Activity of Chromomycins from a Marine-Derived Streptomyces microflavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Streptomyces tagetis sp. nov., a chromomycin producing bacteria isolated from the roots of Tagetes patula [frontiersin.org]
- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and identification of newly isolated antagonistic Streptomyces sp. strain AP19-2 producing chromomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Chromomycin A2 in Immunogenic Cell Death Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunogenic cell death (ICD) is a specialized form of regulated cell death that activates an adaptive immune response against antigens derived from dying cancer cells. This process is characterized by the emission of a set of molecules known as damage-associated molecular patterns (DAMPs), which include surface-exposed calreticulin (B1178941) (CRT), secreted adenosine (B11128) triphosphate (ATP), and released high mobility group box 1 (HMGB1). Chromomycin A2, an aureolic acid antibiotic, has been identified as a potent inducer of autophagy in cancer cells, a cellular process intricately linked with ICD.[1][2] These notes provide a comprehensive overview of the application of this compound in ICD studies, detailing its effects on autophagy and the associated protocols to assess its potential as an ICD-inducing agent.
Mechanism of Action: Autophagy-Mediated Cell Stress
This compound's primary mechanism in the context of cell death studies is the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes.[1][3] This process is a key regulator of cellular homeostasis and can be a precursor to or a component of regulated cell death pathways, including ICD.[4][5] Treatment of metastatic melanoma cells (MALME-3M) with this compound has been shown to increase the expression of key autophagy-related proteins, Beclin-1 and LC3-II, and promote the formation of acidic vesicular organelles (AVOs), all hallmarks of autophagy.[6][7]
The induction of autophagy by this compound is a critical event that can lead to the emission of DAMPs. Specifically, autophagy is required for the pre-apoptotic secretion of ATP, a potent "find-me" signal for dendritic cells.[4][8] While direct evidence for this compound-induced CRT exposure and HMGB1 release is still emerging, its established role as an autophagy inducer provides a strong rationale for investigating its full ICD-inducing potential. The closely related compound, Chromomycin A5, has been demonstrated to induce bona fide ICD, including CRT exposure and HMGB1 release, further supporting the potential of this compound in this area.[9]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's effects on cancer cells, primarily focusing on its cytotoxic and autophagy-inducing properties.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | 48h Incubation (nM) | 72h Incubation (nM) |
| MALME-3M | Metastatic Melanoma | 17 | 10 |
| HCT-116 | Colon Carcinoma | 38 | 21 |
| SF-295 | Glioblastoma | 45 | 25 |
| OVCAR-8 | Ovarian Carcinoma | 52 | 30 |
| NCI-H460 | Lung Carcinoma | 65 | 35 |
| PC-3M | Prostate Carcinoma | 85 | 50 |
| 786-0 | Renal Cell Carcinoma | 90 | 55 |
| MRC-5 | Normal Lung Fibroblast | >1000 | >1000 |
Data sourced from Guimarães et al., 2014.[6][7]
Table 2: Autophagy Induction by this compound in MALME-3M Cells (48h treatment)
| Parameter | This compound (10 nM) | This compound (30 nM) | Doxorubicin (100 nM) (Positive Control) | Rapamycin (30 nM) (Positive Control) |
| Beclin-1 Expression | Increased | Significantly Increased | Increased | Increased |
| LC3-A/B-II Expression | Increased | Significantly Increased | Increased | Increased |
| Acidic Vesicular Organelles (% of cells) | ~20% | ~40% | ~35% | ~15% |
Data interpreted from Western blot and flow cytometry data presented in Guimarães et al., 2014.[6][7]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced autophagy and ICD are provided below.
Protocol 1: Assessment of Autophagy by Western Blot for LC3-II and Beclin-1
Objective: To quantify the expression of key autophagy-related proteins, LC3-II and Beclin-1, in response to this compound treatment.
Materials:
-
MALME-3M melanoma cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PBS (phosphate-buffered saline)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-Beclin-1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MALME-3M cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 10 nM, 30 nM) for 48 hours. Include appropriate vehicle and positive controls (e.g., Doxorubicin 100 nM, Rapamycin 30 nM).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system and quantify band intensities, normalizing to β-actin.
Protocol 2: Detection of Acidic Vesicular Organelles (AVOs) by Acridine (B1665455) Orange Staining
Objective: To visualize and quantify the formation of AVOs, a hallmark of autophagy, using the fluorescent dye Acridine Orange.
Materials:
-
MALME-3M melanoma cells
-
This compound
-
Acridine Orange solution (1 mg/mL in PBS)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed MALME-3M cells in 6-well plates (for flow cytometry) or on glass coverslips in 24-well plates (for microscopy).
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, remove the medium and wash the cells with PBS.
-
Stain the cells with Acridine Orange at a final concentration of 1 µg/mL in serum-free medium for 15-30 minutes at 37°C in the dark.
-
For Flow Cytometry:
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in PBS and analyze immediately on a flow cytometer.
-
Green fluorescence (FL1 channel) represents the cytoplasm and nucleus, while red fluorescence (FL3 channel) indicates AVOs. Quantify the percentage of cells with high red fluorescence.
-
-
For Fluorescence Microscopy:
-
Wash the cells with PBS and mount the coverslips on glass slides.
-
Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will appear green, while AVOs will appear as bright red/orange puncta.
-
Protocol 3: Calreticulin (CRT) Exposure Assay by Flow Cytometry
Objective: To determine if this compound induces the cell surface exposure of CRT, a key "eat-me" signal in ICD.
Materials:
-
Cancer cell line of interest
-
This compound
-
Primary antibody: Rabbit anti-Calreticulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 24-48 hours).
-
Harvest cells and wash them with cold FACS buffer.
-
Resuspend cells in FACS buffer containing the anti-Calreticulin antibody and incubate for 1 hour on ice.
-
Wash the cells and resuspend them in FACS buffer containing the fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in FACS buffer containing PI.
-
Analyze the cells by flow cytometry. Gate on the live cell population (PI-negative) and quantify the percentage of cells with high green fluorescence, indicating surface CRT expression.
Protocol 4: Extracellular ATP Release Assay
Objective: To measure the amount of ATP released into the cell culture medium following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Commercially available ATP measurement kit (e.g., luciferin/luciferase-based assay)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound for various time points.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the ATP assay kit to measure the luminescence of the supernatant.
-
Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.
Protocol 5: HMGB1 Release Assay by ELISA
Objective: To quantify the release of HMGB1 from cells into the culture medium after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Commercially available HMGB1 ELISA kit
-
Plate reader
Procedure:
-
Treat cells with this compound for an appropriate duration (typically 24-72 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of HMGB1 in the samples based on the standard curve.
Signaling Pathways and Visualizations
The induction of autophagy and potentially ICD by this compound involves complex signaling pathways. While the precise upstream signaling initiated by this compound is under investigation, it is known to lead to the activation of the core autophagy machinery. A potential signaling cascade involves the induction of Endoplasmic Reticulum (ER) stress, which is a known trigger for both autophagy and ICD.
Caption: Proposed signaling pathway for this compound-induced autophagy and potential ICD.
Caption: Experimental workflow for investigating this compound-induced ICD.
Conclusion
This compound is a potent inducer of autophagy in melanoma cells, a process that is a critical component of immunogenic cell death. The provided protocols offer a robust framework for researchers to investigate the full spectrum of this compound's ICD-inducing capabilities. Further studies are warranted to definitively establish the link between this compound-induced autophagy and the canonical hallmarks of ICD, which could position this compound as a novel agent in cancer immunotherapy.
References
- 1. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 2. This compound | TargetMol [targetmol.cn]
- 3. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanically induced autophagy is associated with ATP metabolism and cellular viability in osteocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endoplasmic Reticulum Stress Signaling and Neuronal Cell Death [mdpi.com]
- 6. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Autophagy in Melanoma Cells [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chromomycin A5 induces bona fide immunogenic cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Chromomycin A2 solubility for experiments
Welcome to the technical support center for Chromomycin A2. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and improving the solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is an aureolic acid antibiotic with antibacterial, antifungal, and antitumor properties.[1][2] Its key properties are summarized in the table below.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents but has limited solubility in water.[3] It is reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock can then be diluted into your aqueous experimental buffer or cell culture medium. Please see the detailed protocol for preparing a stock solution below.
Q4: My this compound is not dissolving completely. What should I do?
A4: If you encounter issues with dissolution, ensure you are using a recommended solvent and a sufficient volume. Gentle warming or brief sonication can aid in dissolving the compound. However, avoid excessive heat, which may degrade the compound. Always start with a small amount of solvent and gradually add more while mixing.
Q5: I observed precipitation when I diluted my stock solution into my aqueous buffer. How can I prevent this?
A5: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, add the stock solution to the aqueous buffer slowly while vortexing or stirring. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your experimental system (typically <0.5% for cell-based assays).
Q6: What is the recommended storage condition for this compound powder and solutions?
A6: The powder form of this compound should be stored at -20°C. Once dissolved into a stock solution, it is best to aliquot it into single-use volumes and store at -80°C for long-term stability (up to a year) or at -20°C for shorter periods (up to one month). Avoid repeated freeze-thaw cycles.
Data & Protocols
Compound Properties
| Property | Value | Reference |
| CAS Number | 6992-70-7 | |
| Molecular Formula | C₅₉H₈₆O₂₆ | |
| Molecular Weight | 1211.3 g/mol | |
| Appearance | Powder |
Solubility Summary
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| DMF | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Water | Limited Solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 1211.3), you will need 82.56 µL of DMSO for a 10 mM solution.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube with your hand or sonicate briefly in a water bath until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C.
Protocol 2: Preparation of a 30 nM Working Solution for Cell Culture
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution to an intermediate concentration (e.g., 100 µM) in sterile DMSO or cell culture medium. This helps to minimize the amount of DMSO added in the final step.
-
Final Dilution: Thaw a single aliquot of the stock solution. Add the required volume of the stock solution to your pre-warmed cell culture medium while gently vortexing or swirling the medium. For example, to make 10 mL of a 30 nM working solution from a 10 mM stock, you would need to add 0.03 µL of the stock. It is more practical to perform serial dilutions.
-
Mixing: Ensure the solution is mixed thoroughly to avoid localized high concentrations that could cause precipitation.
-
Final Solvent Concentration: Calculate the final percentage of the organic solvent in your working solution to ensure it is below the tolerance level for your specific cell line or experiment (e.g., <0.5%).
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately.
Troubleshooting & Visual Guides
Troubleshooting Common Solubility Issues
Workflow for Preparing Aqueous Working Solutions
Simplified Signaling Pathway: this compound-Induced Autophagy
This compound has been shown to induce autophagy in cancer cells, a process that involves the formation of autophagosomes and the increased expression of key regulatory proteins like LC3A and LC3B.
References
Technical Support Center: Optimizing Chromomycin A2 in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Chromomycin A2 in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an antitumor antibiotic that primarily acts by binding to the minor groove of GC-rich DNA regions. This interaction inhibits DNA replication and transcription, leading to downstream cellular effects. Key observed mechanisms include the induction of autophagy and cell cycle arrest at the G0/G1 phase.[1] In some contexts, it has also been shown to inhibit Wnt signaling.[2]
Q2: What is a typical starting concentration range for this compound in cell culture? A2: Based on published data, this compound is potent in the nanomolar (nM) range. A good starting point for dose-response experiments is a range from 1 nM to 100 nM. The optimal concentration is highly cell-line dependent, so it is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[1]
Q3: How should I prepare and store this compound? A3: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How long should I treat my cells with this compound? A4: Treatment duration can vary depending on the cell type and the experimental endpoint. Cytotoxic and anti-proliferative effects are commonly observed after 48 to 72 hours of incubation. However, for mechanistic studies, such as analyzing protein expression changes or cell cycle effects, shorter time points (e.g., 12, 24, 36 hours) may be necessary to capture early events.
Q5: What are the expected morphological changes in cells treated with this compound? A5: Cells treated with this compound may exhibit reduced cell density and signs of autophagy, such as the appearance of intracellular vacuoles (autophagosomes). At higher concentrations or after prolonged exposure, signs of cell death like rounding and detachment may become apparent.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant. 4. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 1 µM). 2. Increase the incubation time (e.g., up to 72 hours). 3. Verify the IC50 for your specific cell line; some lines may require higher concentrations. 4. Ensure proper storage of this compound stock solution. Use a fresh aliquot. |
| Excessive cell death, even at low concentrations. | 1. Concentration is too high for the specific cell line. 2. Cell line is highly sensitive. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration range in your dose-response curve. 2. Reduce the treatment duration. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.5%) and include a vehicle control. |
| Inconsistent or not reproducible results. | 1. Inconsistent cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Variability in compound dilution. 4. Mycoplasma contamination. | 1. Ensure uniform cell seeding across all wells and plates. 2. Always use cells that are healthy and in the exponential growth phase for experiments. 3. Prepare fresh dilutions for each experiment from a reliable stock. 4. Regularly test cultures for mycoplasma contamination. |
| Difficulty detecting autophagy markers (e.g., LC3-II). | 1. Incorrect time point for analysis. 2. Low protein expression. 3. Issues with Western blot protocol. 4. Autophagic flux is high (LC3-II is being degraded). | 1. Perform a time-course experiment to find the optimal time for detecting LC3-II conversion. 2. Ensure sufficient protein is loaded onto the gel. 3. Optimize antibody concentrations and transfer conditions. Use a PVDF membrane (0.2 µm) for small proteins like LC3. 4. Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) alongside this compound to block LC3-II degradation and allow it to accumulate. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (nM) |
| MALME-3M | Metastatic Melanoma | 48 hours | 18.8 |
| AGS | Gastric Adenocarcinoma | Not Specified | 1.7 |
Data sourced from multiple studies. Note that IC50 values can vary between labs due to differences in cell culture conditions and assay methods.
Experimental Protocols
Protocol 1: Determining IC50 using the MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and shake the plate on a shaker for 10 minutes to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control. Plot the percentage of cell viability against the logarithm of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze cell cycle distribution via flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at 4°C for up to several weeks.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 400-500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use appropriate software to deconvolute the DNA content histogram into G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Detection of Autophagy via Western Blot for LC3
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (a 15% or 4-20% gradient gel is recommended for resolving LC3-I and LC3-II)
-
PVDF membrane (0.2 µm pore size)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (recognizes both forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the polyacrylamide gel and run electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDE membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. LC3-I appears at ~16-18 kDa, and the lipidated LC3-II migrates faster, appearing at ~14-16 kDa. An increase in the LC3-II band indicates induction of autophagy.
Visualizations
Experimental & Logical Workflows
Caption: Workflow for optimizing this compound concentration and investigating its effects.
References
Technical Support Center: Chromomycin A3 Staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Chromomycin (B10761888) A3 (CMA3) staining protocols. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve optimal staining for the assessment of chromatin condensation, particularly in sperm cells.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Chromomycin A3 staining experiment in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my Chromomycin A3 staining signal weak or absent? | 1. Incorrect Reagent Preparation or Storage: CMA3 solution may have degraded. 2. Suboptimal CMA3 Concentration: The concentration of CMA3 may be too low for effective staining. 3. Inadequate Incubation Time: The incubation period may be too short for sufficient binding of CMA3 to the DNA. 4. Improper Fixation: The chosen fixation method may not be optimal for your sample type, preventing CMA3 from accessing the DNA. 5. Low Protamine Deficiency: In the context of sperm analysis, the sample may genuinely have a low level of protamine deficiency, resulting in weak staining. | 1. Prepare fresh CMA3 staining solution. Store stock solutions in aliquots at -20°C and protect from light. Refrigerated working solutions are typically stable for up to two weeks.[1] 2. Ensure the final CMA3 concentration is within the recommended range. A commonly used concentration is 0.25 mg/mL.[2][3][4][5][6] 3. Increase the incubation time. Typical incubation times range from 20 to 60 minutes at room temperature in the dark.[7] 4. Ensure proper fixation. For sperm, Carnoy's solution (methanol:glacial acetic acid, 3:1) or 4% paraformaldehyde are commonly used. For other cell types, 80% ethanol (B145695) can be effective.[1][5] 5. Include a positive control with known protamine deficiency or artificially decondensed chromatin to validate the staining procedure. |
| Why is there high background fluorescence in my sample? | 1. Excessive CMA3 Concentration: Using too high a concentration of CMA3 can lead to non-specific binding and high background. 2. Inadequate Washing: Insufficient washing after the staining step can leave unbound CMA3 in the background. 3. Autofluorescence: Some cell types or impurities in the sample may exhibit natural fluorescence. | 1. Titrate the CMA3 concentration to find the optimal balance between signal and background for your specific application. 2. Ensure thorough washing with the appropriate buffer (e.g., McIlvaine's buffer) after CMA3 incubation to remove any unbound dye. 3. Analyze an unstained control sample to assess the level of autofluorescence. If high, consider using a different emission filter or background subtraction methods during image analysis. |
| My staining appears uneven or speckled. | 1. Cell Clumping: Aggregation of cells can prevent uniform staining. 2. Incomplete Fixation: Uneven fixation can lead to differential accessibility of the DNA to the dye. 3. Precipitation of CMA3: The staining solution may contain precipitates if not prepared or stored correctly. | 1. Ensure cells are well-resuspended and not clumped before and during the staining procedure. Vortexing during fixation can help for some cell types.[1] 2. Optimize the fixation protocol to ensure all cells are properly fixed. 3. Centrifuge the CMA3 staining solution before use to pellet any precipitates. Chromomycin dissolves best in cold PBS.[1] |
| The fluorescence signal is fading quickly (photobleaching). | 1. Prolonged Exposure to Excitation Light: Excessive exposure to the microscope's light source can cause the fluorophore to fade. 2. Absence of Antifade Reagent: The mounting medium may lack an antifade agent. | 1. Minimize the exposure of the stained sample to the excitation light. Use a neutral density filter if the light source is too intense. 2. Use a mounting medium containing an antifade reagent (e.g., buffered glycerol) to preserve the fluorescence signal. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Chromomycin A3 staining?
A1: Chromomycin A3 is a fluorescent dye that binds preferentially to GC-rich regions in the minor groove of DNA.[2] Its binding is dependent on the presence of divalent cations, such as Mg²⁺. In the context of sperm chromatin analysis, CMA3 is used as an indirect measure of protamine deficiency. Protamines, which are rich in arginine, replace histones during spermiogenesis to tightly package the DNA. In cases of protamine deficiency, the DNA is less condensed, leaving more GC-rich sites accessible to CMA3. Therefore, a higher fluorescence signal indicates a greater degree of protamine deficiency and potentially compromised chromatin integrity.[8]
Q2: What is the role of MgCl₂ in the staining buffer?
A2: Magnesium ions (Mg²⁺) are essential for the binding of Chromomycin A3 to DNA. CMA3 forms a complex with Mg²⁺, and it is this complex that intercalates with the DNA.[9] The presence of MgCl₂ in the staining buffer, typically at a concentration of 10 mM in McIlvaine's buffer, is therefore critical for successful staining.
Q3: Can I use a different buffer instead of McIlvaine's buffer?
A3: McIlvaine's buffer (a citrate-phosphate buffer) at pH 7.0 is the most commonly recommended buffer for CMA3 staining as it provides a stable pH environment for the reaction. While other buffers might be used, it is important to ensure they are at a neutral pH and compatible with the requirement for MgCl₂. The pH of the staining solution can significantly affect fluorescence intensity.
Q4: What are the optimal excitation and emission wavelengths for Chromomycin A3?
A4: Chromomycin A3 has an excitation maximum at approximately 445 nm and an emission maximum at around 575 nm.[10] Ensure that your fluorescence microscope or flow cytometer is equipped with the appropriate filters or laser and detector settings for these wavelengths.
Q5: How should I interpret the results of my Chromomycin A3 staining?
A5: In sperm analysis, spermatozoa are typically categorized based on their fluorescence intensity. Brightly fluorescent sperm heads are considered "CMA3-positive" and are indicative of abnormal chromatin packaging or protamine deficiency. Dull or weakly fluorescent sperm heads are "CMA3-negative" and represent normal chromatin condensation. The percentage of CMA3-positive sperm is then calculated.
Experimental Protocols
Recommended Chromomycin A3 Staining Protocol for Spermatozoa
This protocol is a synthesis of commonly used methods for the analysis of sperm chromatin protamination.
1. Reagent Preparation:
-
McIlvaine's Buffer (pH 7.0): Prepare by mixing 0.1 M citric acid and 0.2 M Na₂HPO₄. Adjust to pH 7.0.
-
CMA3 Staining Solution (0.25 mg/mL): Dissolve Chromomycin A3 powder in McIlvaine's buffer containing 10 mM MgCl₂ to a final concentration of 0.25 mg/mL.[3][4][6] This solution should be prepared fresh or from a frozen stock solution.
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Fixative (Carnoy's Solution): Mix methanol (B129727) and glacial acetic acid in a 3:1 ratio. Prepare fresh.
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Mounting Medium: A 1:1 solution of PBS and glycerol (B35011) can be used.
2. Sample Preparation and Fixation:
-
Wash spermatozoa twice in PBS by centrifugation.
-
Resuspend the sperm pellet in Carnoy's solution and incubate at 4°C for 5 minutes.[6]
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Spread the fixed sperm suspension onto a clean microscope slide and allow it to air dry.
3. Staining Procedure:
-
Cover the sperm smear with 100 µL of the CMA3 staining solution.
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Incubate for 20 minutes at room temperature in a dark, humid chamber.[3][4][6]
-
Gently rinse the slide with McIlvaine's buffer.
-
Mount a coverslip using the mounting medium.
4. Microscopic Analysis:
-
Examine the slide using a fluorescence microscope equipped with a filter set appropriate for CMA3 (excitation ~445 nm, emission ~575 nm).
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Count at least 200 spermatozoa and classify them as either brightly stained (CMA3-positive) or dimly stained (CMA3-negative).
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Calculate the percentage of CMA3-positive spermatozoa.
Summary of Common Protocol Variations
| Parameter | Commonly Used Conditions | Notes |
| Fixative | - Carnoy's Solution (Methanol:Acetic Acid, 3:1) - 4% Paraformaldehyde - Methanol/Glacial Acetic Acid (3:1)[2][5] | The choice of fixative can influence the accessibility of DNA. Carnoy's solution is widely used for sperm. |
| CMA3 Concentration | 0.25 mg/mL[2][3][4][5][6] | Higher concentrations may increase background staining. |
| Incubation Time | 20 - 60 minutes[7] | Longer incubation times may increase signal intensity but also potentially the background. |
| Buffer | McIlvaine's Buffer (pH 7.0) with 10 mM MgCl₂[2][3][4][6] | The pH and Mg²⁺ concentration are critical for CMA3 binding to DNA. |
Visualizations
Chromomycin A3 Staining Workflow
Caption: Experimental workflow for Chromomycin A3 staining.
Logical Relationship of Staining Components
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Evaluation of sperm’s chromatin quality with acridine orange test, chromomycin A3 and aniline blue staining in couples with unexplained recurrent abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 17 – Chromatin Condensation: Chromomycin A3 (CMA3) Stain | Basicmedical Key [basicmedicalkey.com]
- 5. Chromomycin A3 staining as a useful tool for evaluation of male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of sperm chromatin evaluation on fertilization rate in intracytoplasmic sperm injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry: A Novel Approach for Indirect Assessment of Protamine Deficiency by CMA3 Staining, Taking into Account the Presence of M540 or Apoptotic Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Chromatin Structure by Chromomycin A3 (CMA3) and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Chromomycin A2 in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using Chromomycin A2 for live-cell imaging, with a primary focus on minimizing its cytotoxic effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of cytotoxicity?
This compound is an aureolic acid antibiotic that binds to the minor groove of GC-rich DNA sequences. This interaction is reversible and requires the presence of divalent cations like Mg²⁺. By binding to DNA, this compound effectively obstructs the binding of transcription factors and RNA polymerase, thereby inhibiting DNA replication and transcription.[1][2] This interference with fundamental cellular processes is the primary source of its cytotoxicity, which can manifest as the induction of autophagy, cell cycle arrest, and apoptosis.[1][3][4]
Q2: What are the common visual indicators of cytotoxicity when using this compound in live cells?
During live-cell imaging, cytotoxicity can present in several ways. Researchers should be vigilant for the following signs:
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Morphological Abnormalities: Look for plasma membrane blebbing, the formation of large cytoplasmic vacuoles, or cell shrinkage and rounding.[5]
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Reduced Motility and Proliferation: A noticeable decrease in cell movement or a halt in cell division compared to control groups. This compound has been shown to cause cell cycle arrest in the G₀/G₁ phase.[3]
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Cell Detachment: A loss of adherence to the culture substrate.[5]
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Apoptotic Bodies: The appearance of small, membrane-bound vesicles resulting from cellular fragmentation.
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Sudden Loss of Fluorescence: While often associated with photobleaching, rapid signal loss can also indicate cell death and degradation of the probe.
Q3: What is the difference between direct cytotoxicity from this compound and phototoxicity?
Direct cytotoxicity is caused by the chemical properties of this compound itself, primarily its DNA-binding activity, which disrupts normal cellular functions even in the absence of light.[3][4] Phototoxicity, on the other hand, is light-induced damage that occurs when a fluorescent molecule (like this compound) is excited by the microscope's light source.[6][7] This excitation can lead to the production of reactive oxygen species (ROS), which damage cellular components like proteins, lipids, and DNA.[6][8] In a live-cell imaging experiment with this compound, these two effects are often compounded: the cells are first stressed by the compound's inherent toxicity and then further damaged by the imaging process itself.[5]
Troubleshooting Guide
Problem 1: My cells are dying or showing morphological changes immediately after staining with this compound.
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Potential Cause: The concentration of this compound is too high for your specific cell type, or the incubation period is too long. The sensitivity to this compound can vary significantly between cell lines.[3]
-
Troubleshooting Steps:
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Lower the Concentration: Reduce the this compound concentration by 50-90%. The goal is to use the lowest possible concentration that still provides a detectable signal-to-noise ratio.
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Shorten Incubation Time: Determine the minimum time required for the probe to label the desired structures. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal window.
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Perform a Dose-Response Assay: Before beginning your imaging experiment, conduct a cytotoxicity assay (e.g., MTT or a live/dead stain) to determine the EC₅₀ value and a non-toxic concentration range for your specific cells and desired experiment duration.[9]
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Consult Reference Data: Review published IC₅₀ values for various cell lines to establish a reasonable starting concentration range (see Table 1 below).
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Problem 2: Cells appear healthy after staining but die during time-lapse imaging.
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Potential Cause: This is a classic sign of phototoxicity. The cumulative light exposure from repeated imaging is generating damaging reactive oxygen species (ROS), leading to cell stress and death.[5][6]
-
Troubleshooting Steps:
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Reduce Light Intensity: Lower the excitation laser power or lamp intensity to the minimum level required for a clear image.
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Minimize Exposure Time: Use the shortest possible camera exposure time that maintains an acceptable signal.[10]
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Decrease Imaging Frequency: Increase the time interval between acquisitions. Image only as often as is necessary to capture the dynamics of the biological process you are studying.
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Use More Sensitive Equipment: Employ high-sensitivity detectors (e.g., EM-CCD or sCMOS cameras) that can capture a good signal with less light.[10]
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Optimize Imaging Medium: Use a specialized live-cell imaging medium that is buffered with HEPES and designed to reduce background fluorescence (e.g., Gibco FluoroBrite DMEM).[8][11] Consider adding antioxidants like Trolox to the medium to scavenge ROS and mitigate photodamage.[12]
-
Problem 3: The fluorescent signal is weak, and increasing light intensity is causing phototoxicity.
-
Potential Cause: The this compound concentration is too low, or the imaging setup is not optimized for the probe's spectral properties.
-
Troubleshooting Steps:
-
Slightly Increase Concentration: Cautiously increase the this compound concentration in small increments, monitoring for any signs of cytotoxicity.
-
Check Filter Sets: Ensure that your microscope's excitation and emission filters are a good match for the spectral profile of this compound (typically excited around 430-450 nm and emits around 570-580 nm).
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Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light, improving signal detection without needing to increase the excitation intensity.
-
Consider Image Processing: Use post-acquisition processing techniques like background subtraction and denoising to improve the visibility of a weak signal.
-
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound across several human cell lines, providing a reference for determining appropriate starting concentrations for your experiments. Note that these values are typically determined after prolonged exposure and may be higher than what is tolerable for sensitive live-cell imaging.
| Cell Line | Histological Origin | IC₅₀ [nM] (48h) | IC₅₀ [nM] (72h) |
| HCT-116 | Colon Adenocarcinoma | 21.6 | 6.3 |
| HL-60 | Promyelocytic Leukemia | 22.3 | 10.1 |
| MALME-3M | Metastatic Melanoma | 16.7 | 18.7 |
| OVCAR-8 | Ovarian Adenocarcinoma | 33.8 | 8.8 |
| PC-3M | Metastatic Prostate Carcinoma | 209.8 | 49.0 |
| MRC-5 | Lung Fibroblast (Non-tumor) | 131.7 | 109.0 |
| Data extracted from Guimarães et al., 2014.[3] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Concentration with a Live/Dead Viability Assay
This protocol uses Calcein AM (stains live cells green) and Ethidium Homodimer-III (EthD-III, stains dead cells red) to determine a non-toxic concentration range for this compound in an image-based assay.[9]
Materials:
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Your cell line of interest
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96-well, black-walled, clear-bottom imaging plate
-
This compound stock solution
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Live/Dead Assay Kit (e.g., EarlyTox™ Live/Dead Assay Kit) containing Calcein AM and EthD-III
-
Automated fluorescence microscope or high-content imager
Methodology:
-
Cell Seeding: Seed cells into the 96-well plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in appropriate cell culture medium. A typical range might start from 1 µM down to 1 nM. Include an untreated (vehicle) control and a positive control for cell death (e.g., 1 µM Staurosporine).
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Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned live-cell imaging experiment (e.g., 1 to 4 hours).
-
Staining: Prepare the Calcein AM/EthD-III staining solution according to the manufacturer's instructions. Add the solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the wells using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (EthD-III) fluorescence.
-
Analysis: Use image analysis software to count the number of green (live) and red (dead) cells in each well. Calculate the percentage of viable cells for each concentration. The optimal concentration for imaging will be the highest concentration that does not significantly reduce cell viability compared to the untreated control.
Visualizations
Caption: Workflow for optimizing this compound concentration and imaging parameters.
Caption: Simplified pathway of this compound's cytotoxic mechanism of action.
References
- 1. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 2. Chromomycin A5 induces bona fide immunogenic cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Autophagy in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 9. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chromomycin A2 Photobleaching in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating photobleaching of Chromomycin A2 in fluorescence microscopy applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound is an aureolic acid antibiotic that binds to GC-rich regions of the DNA minor groove.[1][2][3][4] In fluorescence microscopy, it is used as a fluorescent stain for DNA, particularly for applications requiring visualization of nuclear structures and chromatin organization. Due to its binding preference, it can highlight specific regions of the genome.
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[5] This process limits the duration of imaging experiments, reduces the signal-to-noise ratio, and can compromise the quantitative analysis of images. For this compound, photobleaching can significantly hinder time-lapse imaging and the acquisition of high-resolution 3D datasets.
Q3: What are the primary causes of this compound photobleaching?
The primary driver of photobleaching for most fluorophores, including likely this compound, is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule. Factors that exacerbate this process include high excitation light intensity, prolonged exposure to light, and the presence of oxygen.
Q4: Are the fluorescence properties of this compound and A3 similar?
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss during imaging | High excitation laser power. | Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. |
| Prolonged exposure time. | Decrease the pixel dwell time or use a faster scanning speed. For cameras, reduce the exposure time per frame. | |
| Presence of molecular oxygen. | Use a commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider creating an anoxic environment, though this can affect cell viability. | |
| Dim initial signal | Suboptimal excitation/emission filter set. | Use filters optimized for this compound/A3. Based on Chromomycin A3 data, an excitation maximum around 445-458 nm and an emission maximum around 575-590 nm is expected. |
| Low concentration of this compound. | Optimize the staining concentration. However, be aware that high concentrations can be cytotoxic. | |
| Inconsistent fluorescence intensity across the field of view | Uneven illumination. | Ensure the microscope's light source is properly aligned. Use flat-field correction if available. |
| Selective photobleaching of frequently viewed areas. | Minimize focusing on the region of interest using fluorescence. Use brightfield or DIC to locate the area, then switch to fluorescence for image acquisition. | |
| Autofluorescence masks the this compound signal | Intrinsic fluorescence from the sample (e.g., cell culture medium, fixation reagents). | Use appropriate controls (unstained samples) to assess autofluorescence. Use spectral unmixing if available. Consider using a mounting medium with a low refractive index to reduce background. |
Quantitative Data Summary
Table 1: Spectral Properties of Chromomycin A3 (as a proxy for this compound)
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | 445 - 458 | |
| Emission Maximum | 575 - 590 |
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong Gold Antifade Reagent
ProLong Gold is a curing antifade mounting medium that provides excellent protection against photobleaching.
Materials:
-
Fixed and stained cells on coverslips or slides
-
ProLong Gold Antifade Reagent (with or without DAPI)
-
Microscope slides or coverslips
-
Pipette
-
Nail polish or sealant
Procedure:
-
Ensure the ProLong Gold reagent is at room temperature.
-
Carefully remove the coverslip from the final wash buffer after staining with this compound. Wick away excess buffer from the edges of the coverslip using filter paper.
-
Place one drop of ProLong Gold Antifade Reagent onto the microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Allow the mounted slide to cure in the dark at room temperature for 24 hours. This allows the refractive index to stabilize and provides optimal antifade protection.
-
(Optional) For long-term storage, seal the edges of the coverslip with nail polish.
-
Store the slides at 4°C, protected from light.
Protocol 2: Mounting Fixed Cells with VECTASHIELD Antifade Mounting Medium
VECTASHIELD is a non-curing antifade mounting medium that allows for immediate imaging after mounting.
Materials:
-
Fixed and stained cells on coverslips or slides
-
VECTASHIELD Antifade Mounting Medium (with or without DAPI)
-
Microscope slides or coverslips
-
Pipette
-
Nail polish or sealant (optional)
Procedure:
-
Remove the coverslip from the final wash buffer after this compound staining. Remove excess buffer from the edges.
-
Place a small drop of VECTASHIELD Mounting Medium onto the microscope slide.
-
Carefully place the coverslip, cell-side down, onto the mounting medium.
-
The slide can be imaged immediately. For optimal antifade performance with hardening formulations like VECTASHIELD HardSet, allow it to cure for at least 15 minutes at room temperature.
-
Since VECTASHIELD (non-hardening) does not solidify, the coverslip can be sealed with nail polish for long-term storage.
-
Store slides at 4°C in the dark.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: A troubleshooting workflow for mitigating this compound photobleaching.
References
- 1. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New aureolic acid antibiotics. I. Screening, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
controlling for off-target effects of Chromomycin A2
Welcome to the technical support center for Chromomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments while controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aureolic acid antibiotic that acts as an antitumor agent. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences. This interaction is non-intercalative and requires the presence of divalent cations like Mg2+. By binding to DNA, this compound can inhibit DNA replication and transcription, which is thought to be the basis of its cytotoxic effects. It has been shown to block the binding of transcription factors, such as Sp1, to their target gene promoters.[1]
Q2: What are the known off-target effects of this compound?
While the primary target of this compound is GC-rich DNA, its effects on cells can be pleiotropic. Known and potential off-target effects include:
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Interaction with proteins: There is evidence that chromomycins can directly interact with proteins. For instance, the related compound Chromomycin A5 has been shown to bind to the transcription factor TBX2.[2] This suggests that this compound may also have protein-binding partners, leading to effects independent of its DNA-binding activity.
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Modulation of signaling pathways: this compound has been reported to disrupt Wnt signaling.[2][3] It is crucial to determine if this is a direct effect or a downstream consequence of its primary DNA-binding activity.
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Induction of autophagy: this compound has been observed to induce autophagy in melanoma cells.[4] While this can be a desired anti-cancer effect, it is important to understand the underlying mechanism and whether it is an on-target or off-target effect.
Q3: How can I control for the off-target effects of this compound in my experiments?
Controlling for off-target effects is critical for validating that the observed phenotype is a direct result of this compound's intended mechanism of action. Key strategies include:
-
Use of appropriate controls: Include both positive and negative controls in your experimental design.
-
Target validation with genetic methods: Combine this compound treatment with genetic approaches like siRNA knockdown or CRISPR/Cas9-mediated knockout of the intended target.
-
Biophysical and biochemical validation: Employ assays to confirm direct binding of this compound to its intended target.
-
Dose-response analysis: Carefully characterize the dose-response relationship to identify concentration ranges where on-target effects are dominant.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes observed after this compound treatment.
Possible Cause: Off-target effects, batch-to-batch variability of the compound, or issues with experimental setup.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like HPLC and mass spectrometry.
-
Perform a Dose-Response Curve: Establish a detailed dose-response curve to determine the EC50/IC50 in your specific cell line. This will help you identify a working concentration that is both effective and minimizes potential off-target effects that may occur at higher concentrations.
-
Incorporate Negative and Positive Controls:
-
Negative Controls:
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound. Chromomycin A3 has been shown to have significantly lower cytotoxicity and can serve as a useful negative control.
-
-
Positive Controls: Use a well-characterized compound known to induce a similar phenotype through a defined mechanism (e.g., doxorubicin (B1662922) for DNA damage, rapamycin (B549165) for autophagy induction).
-
-
Validate On-Target Effects:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the proposed target of this compound (e.g., a specific transcription factor it is thought to inhibit). If the effect of this compound is diminished in the knockdown/knockout cells, it supports an on-target mechanism.
-
Rescue Experiments: In a knockdown/knockout background, express a resistant version of the target protein. If this rescues the phenotype, it provides strong evidence for on-target activity.
-
Issue 2: Difficulty in distinguishing direct from indirect downstream effects.
Possible Cause: this compound's primary effect on transcription can lead to a cascade of downstream events that are not a direct result of the compound's binding.
Troubleshooting Steps:
-
Time-Course Experiments: Analyze molecular and cellular changes at multiple time points after this compound treatment. Early events are more likely to be direct effects.
-
Biochemical Assays for Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Affinity Chromatography: Use immobilized this compound to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
-
In Vitro Assays:
-
DNA Binding Assays: Use techniques like electrophoretic mobility shift assays (EMSA) to demonstrate that this compound directly inhibits the binding of a specific transcription factor to its DNA consensus sequence in a cell-free system.
-
In Vitro Transcription Assays: Assess the ability of this compound to directly inhibit transcription from a specific promoter in a purified system.
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound and A3
| Compound | Cell Line | Assay Duration | IC50 (nM) | Reference |
| This compound | AGS (gastric adenocarcinoma) | 48h | 1.7 | |
| Chromomycin A3 | AGS (gastric adenocarcinoma) | 48h | 22.1 | |
| This compound | MALME-3M (melanoma) | 48h | 18.8 | |
| Chromomycin A3 | MALME-3M (melanoma) | 48h | 762 |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of a Potential Off-Target Protein (e.g., TBX2)
This protocol describes the transient knockdown of a potential protein off-target to assess its role in the cellular response to this compound.
Materials:
-
Target-specific siRNA duplexes (e.g., for TBX2) and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX Transfection Reagent or similar.
-
Opti-MEM I Reduced Serum Medium or similar.
-
Appropriate cell culture plates and media.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add 0.8 mL of antibiotic-free normal growth medium to the siRNA-lipid complexes.
-
Aspirate the medium from the cells and add the 1 mL of transfection mixture.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
This compound Treatment: After the incubation period, replace the medium with fresh medium containing this compound at the desired concentration and a vehicle control.
-
Analysis: Assess the cellular phenotype of interest (e.g., proliferation, apoptosis) and confirm protein knockdown by Western blotting.
Protocol 2: Microscale Thermophoresis (MST) for Target Engagement
This protocol outlines the use of MST to quantify the binding affinity between this compound and a potential protein target.
Materials:
-
Purified, fluorescently labeled target protein (e.g., GFP-tagged TBX2).
-
This compound stock solution.
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
Monolith NT.115 instrument (NanoTemper Technologies) or similar.
-
MST capillaries.
Procedure:
-
Sample Preparation:
-
Prepare a series of 16 dilutions of this compound in MST buffer.
-
Prepare a constant concentration of the fluorescently labeled target protein in MST buffer.
-
Mix the target protein solution with each dilution of this compound in a 1:1 ratio.
-
-
Incubation: Incubate the mixtures for 30 minutes at room temperature to allow binding to reach equilibrium.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change as the molecules move along this gradient.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The binding curve is then fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Visualizations
References
- 1. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 2. Distinguishing direct versus indirect transcription factor-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
issues with Chromomycin A2 binding specificity
Welcome to the technical support center for Chromomycin (B10761888) A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the binding specificity of Chromomycin A2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound binding to DNA?
A1: this compound is an aureolic acid antibiotic that binds to the minor groove of DNA.[1][2] It does not bind as a single molecule. Instead, it first forms a dimer in the presence of a divalent cation, such as Magnesium (Mg²⁺), which then binds to GC-rich sequences on the DNA.[3] This binding can inhibit DNA replication and transcription by interfering with the binding of transcription factors like Sp1 to their target gene promoters.[3][4]
Q2: Why are divalent cations essential for this compound activity?
A2: Divalent cations are crucial because they act as a bridge, enabling two this compound molecules to form a stable dimeric complex. This dimeric structure is the active form that recognizes and binds to the DNA minor groove. The specific cation used can significantly influence the binding affinity and stability of the drug-DNA complex.
Q3: What is the DNA sequence specificity of this compound?
A3: this compound exhibits a strong preference for GC-rich sequences of DNA. Studies with the related Chromomycin A3 have shown a binding preference in the order of -GGCC- > -CGCG- > -GCGC-. The presence of at least three consecutive G/C base pairs is often required for stable complex formation.
Q4: Can this compound bind to targets other than DNA?
A4: While this compound is primarily known as a DNA binding agent, some studies suggest it may have other cellular interactions. For instance, the related compound Chromomycin A5 has been shown to bind to the transcription factor TBX2, which may contribute to its cytotoxic effects. However, its primary and best-characterized mode of action is through DNA binding.
Troubleshooting Guides
Issue 1: Weak or No this compound Staining/Binding
Question: I am not observing the expected signal in my flow cytometry, fluorescence microscopy, or DNA binding assay. What are the possible causes and solutions?
Answer: Weak or absent signal is a common issue that can often be resolved by systematically checking key experimental parameters.
Possible Causes and Troubleshooting Steps:
-
Incorrect Divalent Cation Concentration: The presence and concentration of an appropriate divalent cation are critical.
-
Solution: Ensure your buffer contains an adequate concentration of Mg²⁺ (or another suitable cation). A common starting point is a 1:2 ratio of drug to Mg²⁺. Prepare fresh staining solutions with the correct concentration of MgCl₂.
-
-
Inappropriate Divalent Cation Species: Not all divalent cations facilitate DNA binding. Some can even inhibit it.
-
Solution: Use Mg²⁺ as it is the standard cation for promoting this compound-DNA binding. Avoid using Cu²⁺, as it forms a complex with Chromomycin that does not bind to DNA. Other ions like Ni²⁺ and Co²⁺ can also form functional dimers with varying affinities (see Table 1).
-
-
Suboptimal Staining Time or Temperature: Incubation conditions can significantly impact binding efficiency.
-
Solution: Optimize your incubation time and temperature. For cell staining, a 30-60 minute incubation on ice in the dark is a common starting point. For some applications, longer incubation times (e.g., overnight) at 4°C may improve signal resolution.
-
-
Degraded this compound: The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound as recommended by the manufacturer, typically protected from light and moisture. Prepare fresh solutions for your experiments. Staining solutions can often be stored at 4°C for up to two weeks or aliquoted and frozen at -70°C.
-
-
Insufficient Cell Permeabilization (for intracellular targets): For this compound to bind to nuclear DNA, the cell membrane must be permeabilized.
-
Solution: Ensure your fixation and permeabilization protocol is effective. A common method is fixation with cold 80% ethanol.
-
Troubleshooting Workflow for Weak Staining
Caption: Troubleshooting workflow for weak this compound signal.
Issue 2: High Background or Non-Specific Binding
Question: My results show high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce this?
Answer: High background can be caused by several factors, from excess unbound this compound to interactions with other cellular components.
Possible Causes and Troubleshooting Steps:
-
Excessive this compound Concentration: Using too high a concentration of the drug can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides the best signal-to-noise ratio.
-
-
Inadequate Washing Steps: Insufficient washing may leave unbound this compound in the sample.
-
Solution: Increase the number and/or duration of wash steps after incubation with this compound. Use a suitable buffer like PBS for washing.
-
-
Cross-reactivity or Off-Target Binding: While this compound is highly specific for GC-rich DNA, at high concentrations, it might exhibit some off-target binding.
-
Solution: Lowering the concentration is the primary solution. Ensure that the experimental conditions, especially the divalent cation concentration, are optimal for specific DNA binding.
-
-
Autofluorescence: Cells themselves can exhibit natural fluorescence, which can contribute to background.
-
Solution: Always include an unstained control sample to measure the level of autofluorescence. This can be subtracted from the stained sample signal during data analysis.
-
Quantitative Data
Table 1: Influence of Divalent Cations on Chromomycin A3-DNA Binding
Data is for Chromomycin A3, a close analog of this compound, and is indicative of the expected behavior.
| Divalent Cation | Binding Affinity (Kₐ) (M⁻¹) | Change in DNA Melting Temp (ΔTₘ) (°C) | Inhibition of T7 RNA Polymerase | Reference |
| Ni²⁺ | 1.26 x 10⁷ | 10.0 | Complete inhibition at 0.6 µM | |
| Co²⁺ | ~7.88 x 10⁶ | 8.4 | Complete inhibition at 0.8 µM | |
| Fe²⁺ | ~3.41 x 10⁶ | 2.9 | Complete inhibition at 1.2 µM | |
| Mg²⁺ | Lower than other tested ions | Lower than other tested ions | Not specified | |
| Cu²⁺ | Does not facilitate DNA binding | Not applicable | Not applicable |
Experimental Protocols
Protocol 1: Staining Cells with this compound for Flow Cytometry
This protocol is adapted from standard methods for Chromomycin A3.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
80% Ethanol (ice-cold)
-
This compound Staining Solution:
-
This compound (e.g., 20 µg/mL)
-
MgCl₂ (e.g., 1.5 mM)
-
Dissolved in PBS
-
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of cold PBS. While vortexing gently, add the cell suspension dropwise to 1 mL of ice-cold 80% ethanol.
-
Storage: Fixed cells can be stored at 4°C for up to two weeks.
-
Washing: Before staining, wash the fixed cells twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of the this compound staining solution.
-
Incubation: Incubate the cells on ice, protected from light, for at least 30 minutes. Incubation time may need to be optimized.
-
Analysis: Analyze the cells on a flow cytometer. This compound is typically excited using a 457 nm laser line and its emission can be detected with a filter used for FITC (e.g., 530/30 nm).
Experimental Workflow for Chromomycin Staining
Caption: Workflow for cell staining with this compound.
Factors Influencing Binding Specificity
The binding of this compound is not a simple interaction but a multi-step process influenced by several factors. Understanding these can help in designing experiments and troubleshooting unexpected results.
Caption: Factors affecting this compound-DNA binding specificity.
References
- 1. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromomycin A2 Solutions
This technical support center provides guidance on the stability and storage of Chromomycin A2 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: Lyophilized this compound powder should be stored at -20°C, desiccated. Under these conditions, it is stable for up to 24 months.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol.[1] The choice of solvent will depend on your specific experimental requirements. DMSO is a common solvent for preparing stock solutions.
Q3: What is the recommended concentration for a stock solution?
A3: A common stock solution concentration is 1 mM. For example, to prepare a 1 mM stock solution of a similar compound, Chromomycin A3, you would reconstitute 5 mg of the powder in 0.84 mL of DMSO.[2]
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]
Q5: How long are this compound solutions stable in the freezer?
A5: When stored at -20°C, the solution should be used within one month to prevent loss of potency.[2][4] For longer-term storage, -80°C is recommended, where it may be stable for up to 6 months. It is recommended to re-evaluate the solution's efficacy if stored at -20°C for more than a month.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the stock solution upon thawing | The concentration of the stock solution may be too high, or the solvent may not be optimal. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Precipitation when diluting the stock solution into aqueous media | The organic solvent from the stock solution is causing the compound to crash out in the aqueous buffer. | Perform a stepwise dilution of the stock solution into your aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically less than 0.5%, to avoid cellular toxicity. |
| Color change of the solution (e.g., from yellow to brown) | This may indicate degradation of the this compound. Chromomycin solutions are typically yellow. | Discard the solution and prepare a fresh one from lyophilized powder. To minimize degradation, ensure proper storage conditions (frozen, protected from light). |
| Loss of biological activity in the experiment | The this compound solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). | Prepare a fresh stock solution from lyophilized powder. Always aliquot stock solutions to minimize freeze-thaw cycles. Confirm the activity of the new stock solution in a control experiment. |
Stability of this compound Solutions
The following table summarizes the general stability guidelines for this compound solutions based on available data for similar compounds. For critical experiments, it is recommended to perform a stability study under your specific experimental conditions.
| Storage Condition | Solvent | Recommended Duration | Source |
| -20°C | DMSO, Ethanol, Methanol, DMF | Up to 1 month | |
| -80°C | DMSO, Ethanol, Methanol, DMF | Up to 6 months | |
| 4°C | Aqueous media (working solution) | Prepare fresh for each experiment | General laboratory practice |
| Room Temperature | Aqueous media (working solution) | Use immediately | General laboratory practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 1 mM concentration. The molecular weight of this compound is approximately 1211.3 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the powder is completely dissolved. The solution should be a clear yellow.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). This method is adapted from procedures used for similar compounds.
Workflow Diagram:
Caption: Workflow for assessing this compound solution stability.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from its potential degradation products. A C18 column with a gradient elution of acetonitrile and water is a good starting point. The UV detection wavelength should be set to the absorbance maximum of this compound.
-
Standard Curve: Prepare a series of dilutions of a freshly prepared this compound solution of known concentration to generate a standard curve.
-
Sample Preparation: Prepare the this compound solution in the solvent and at the concentration you wish to test for stability.
-
Storage: Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot of the stored solution.
-
HPLC Analysis: Inject the collected aliquots and the standards onto the HPLC system.
-
Data Analysis: Record the peak area of this compound in each sample. Use the standard curve to calculate the concentration of this compound at each time point.
-
Stability Determination: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 3: Photostability Testing of this compound Solutions
This protocol is based on the ICH Q1B guideline for photostability testing.
Workflow Diagram:
References
Technical Support Center: Chromomycin A2 Combinatorial Biosynthesis
Welcome to the technical support center for Chromomycin (B10761888) A2 combinatorial biosynthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the engineering of novel aureolic acid antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the combinatorial biosynthesis of Chromomycin A2?
A1: The primary challenges in the combinatorial biosynthesis of this compound and other polyketides can be categorized as follows:
-
Low Yield of Novel Compounds: Engineered pathways often produce the desired new molecules at significantly lower titers than the parent compound in the wild-type strain. This can be due to inefficient enzymatic steps, metabolic burden on the host, or suboptimal precursor supply.[1]
-
Enzyme Specificity: The enzymes in the biosynthetic pathway, particularly polyketide synthases (PKS) and glycosyltransferases (GTs), have evolved to be highly specific for their native substrates. When presented with new substrates from an engineered pathway, their catalytic efficiency can be drastically reduced.[1][2]
-
Heterologous Expression Issues: The large size and complexity of the this compound biosynthetic gene cluster can make its transfer and stable expression in a heterologous host challenging. Codon usage, promoter strength, and host-specific metabolic factors can all impact the success of heterologous production.
-
Precursor and Cofactor Unavailability: The biosynthesis of this compound requires a specific set of precursor molecules (e.g., malonyl-CoA, methylmalonyl-CoA) and cofactors (e.g., NADPH). The heterologous host may not produce these in sufficient quantities to support high-level production of the desired analogue.
-
Silent Gene Clusters: The Chromomycin biosynthetic gene cluster can be silent or poorly expressed under standard laboratory conditions, requiring genetic manipulation of regulatory elements to activate its expression.[3]
Q2: How can the yield of this compound and its analogues be improved?
A2: Several strategies can be employed to enhance the production of this compound and its derivatives:
-
Manipulation of Regulatory Genes: The Chromomycin biosynthetic gene cluster contains both positive (activator) and negative (repressor) regulatory genes, such as srcmRI (SARP-family activator) and srcmRII (PadR-like repressor). Overexpression of the activator and/or disruption of the repressor can significantly increase production titers. A synergistic effect has been observed when both manipulations are performed simultaneously.[3]
-
Optimization of Precursor Supply: Engineering the primary metabolism of the host organism to increase the intracellular pools of essential precursors like malonyl-CoA and the specific deoxysugars required for glycosylation can boost the final product yield.
-
Host Strain Engineering: Utilizing a host strain that has been engineered to be a "clean" background for heterologous expression (i.e., with competing native secondary metabolite pathways removed) can redirect metabolic flux towards the production of the desired compound.
-
Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition, pH, temperature, and aeration can have a substantial impact on product yield.
Q3: What are the key enzymes in the this compound biosynthetic pathway that can be targeted for combinatorial biosynthesis?
A3: The key enzymes that can be engineered to generate novel this compound analogues include:
-
Polyketide Synthase (PKS): The minimal PKS, composed of ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), is responsible for assembling the polyketide backbone. Swapping PKS modules or domains from other polyketide pathways can lead to alterations in the aglycone structure.
-
Glycosyltransferases (GTs): These enzymes are responsible for attaching the sugar moieties to the polyketide core. The aureolic acid family of compounds, including this compound, are glycosylated with two oligosaccharide chains.[4] Engineering these GTs to accept different sugar donors or to attach them at different positions can generate a wide variety of new compounds.
-
Tailoring Enzymes: Oxygenases, methyltransferases, and acyltransferases are involved in the post-PKS modifications of the chromomycin scaffold. Altering the activity of these enzymes can lead to further structural diversification.
Troubleshooting Guides
Issue 1: Low or No Production of this compound in the Native Producer
| Possible Cause | Troubleshooting Steps |
| Silent Biosynthetic Gene Cluster | The srcm gene cluster is often silent under laboratory conditions.[3] 1. Overexpress the activator gene (srcmRI): Clone srcmRI under the control of a strong constitutive promoter. 2. Disrupt the repressor gene (srcmRII): Use CRISPR/Cas9-mediated gene editing to create a knockout of srcmRII. 3. Combine both strategies: Create a strain with both srcmRII disruption and srcmRI overexpression for a synergistic effect on production.[3] |
| Suboptimal Fermentation Conditions | The composition of the culture medium and physical parameters can significantly affect secondary metabolite production. 1. Screen different media: Test various production media (e.g., R5 agar, liquid YEME medium) to identify the optimal one for your strain.[5] 2. Optimize culture parameters: Systematically vary temperature, pH, and aeration to find the optimal conditions for this compound production. |
| Insufficient Precursor Supply | The primary metabolism may not be providing enough building blocks for this compound biosynthesis. 1. Supplement the medium: Add precursors such as glucose and specific amino acids to the fermentation medium. 2. Metabolic engineering: Overexpress genes involved in the biosynthesis of malonyl-CoA and the required deoxysugars. |
Issue 2: Failure to Produce a Novel this compound Analogue via Combinatorial Biosynthesis
| Possible Cause | Troubleshooting Steps |
| Incompatible PKS Modules/Domains | Swapped PKS components from different biosynthetic pathways may not be compatible, leading to a non-functional enzyme complex. 1. Use phylogenetically related modules: Choose modules from PKS pathways that are evolutionarily related to the chromomycin pathway. 2. Engineer linker regions: The linker regions between PKS domains are crucial for proper protein folding and function. Optimize these linkers to ensure correct interaction between swapped domains. |
| Substrate Inflexibility of Glycosyltransferases | The native glycosyltransferases may not recognize the engineered aglycone or the novel sugar donor. 1. Enzyme screening: Screen a library of glycosyltransferases from different aureolic acid biosynthetic pathways to find one that is compatible with your engineered substrate. 2. Protein engineering of GTs: Use directed evolution or rational design to alter the substrate specificity of the native glycosyltransferases. |
| Degradation of the Novel Product | The engineered compound may be unstable or toxic to the host cell. 1. Optimize extraction protocol: Develop a rapid and gentle extraction method to minimize degradation of the product. 2. Engineer host resistance: Overexpress efflux pumps or other resistance mechanisms to reduce intracellular accumulation and toxicity of the novel compound. |
Data Presentation
Table 1: Production of Chromomycin A3 and A2 in Engineered Streptomyces reseiscleroticus Strains
| Strain | Genetic Modification | Chromomycin A3 Titer (mg/L) | This compound Titer (mg/L) |
| Wild-type | None | Not Detected | Not Detected |
| Ls-R1 | srcmRI overexpression | 8.9 ± 1.2 | 13.2 ± 1.6 |
| Ls-R2 | ΔsrcmRII | 49.3 ± 4.3 | 53.3 ± 3.6 |
| Ls-R3 | ΔsrcmRII + srcmRI overexpression | 69.4 ± 7.6 | 81.7 ± 7.2 |
| Ls-R3 (Optimized Fermentation) | ΔsrcmRII + srcmRI overexpression | 145.1 ± 15.3 | 158.3 ± 15.4 |
Data adapted from Sun et al., 2018.[3] Titers were measured after cultivation in R5 agar, except for the optimized fermentation which was in a liquid medium.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Disruption of srcmRII in Streptomyces reseiscleroticus
This protocol provides a general workflow for deleting the repressor gene srcmRII. Specific plasmid vectors and reagents may vary.
-
Design of sgRNA: Design a 20-bp sgRNA targeting a unique sequence within the srcmRII gene. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Construction of the CRISPR/Cas9 Plasmid:
-
Synthesize and anneal complementary oligonucleotides encoding the designed sgRNA.
-
Clone the annealed sgRNA duplex into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2).
-
Construct a repair template containing ~1 kb of homologous DNA flanking the upstream and downstream regions of srcmRII.
-
Clone the repair template into the sgRNA-containing CRISPR/Cas9 plasmid.
-
-
Transformation into E. coli and Conjugation into Streptomyces:
-
Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the transformed E. coli and Streptomyces reseiscleroticus.
-
Select for Streptomyces exconjugants on a suitable medium containing an appropriate antibiotic (e.g., apramycin) and nalidixic acid to counter-select E. coli.
-
-
Screening for Deletion Mutants:
-
Isolate genomic DNA from the exconjugants.
-
Use PCR with primers flanking the srcmRII gene to screen for the desired deletion. The wild-type will yield a larger PCR product than the deletion mutant.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Curing of the CRISPR/Cas9 Plasmid:
-
Culture the confirmed mutant in the absence of antibiotic selection to promote the loss of the temperature-sensitive CRISPR/Cas9 plasmid.
-
Verify plasmid loss by replica plating onto antibiotic-containing and antibiotic-free media.
-
Protocol 2: Quantitative Analysis of this compound by HPLC-MS
This protocol outlines a general method for the quantification of this compound from fermentation broths.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the mycelium with an organic solvent such as methanol (B129727) or ethyl acetate.
-
Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 420 nm for initial identification.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the [M+H]⁺ or [M+Na]⁺ adduct of this compound.
-
Calibration: Generate a standard curve using a purified this compound standard of known concentrations.
-
-
Quantification:
-
Integrate the peak area of the target ion in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
This compound Biosynthesis and Regulation
Caption: Regulatory control of the this compound biosynthetic pathway.
General Workflow for Combinatorial Biosynthesis of this compound Analogues
Caption: A typical workflow for generating novel this compound analogues.
References
- 1. Combinatorial Biosynthesis – Potential and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manipulation of two regulatory genes for efficient production of chromomycins in Streptomyces reseiscleroticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antitumor Activity of Chromomycin A2 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chromomycin A2 analogs. The information is designed to address specific issues that may be encountered during the synthesis, biological evaluation, and mechanistic studies of these potent antitumor agents.
Frequently Asked Questions (FAQs)
1. Synthesis and Modification of this compound Analogs
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Q: What are the main challenges in synthesizing analogs of this compound?
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A: this compound is a member of the aureolic acid family of antibiotics, which are complex glycosylated natural products.[1][2] Key challenges in their synthesis and modification include the stereoselective construction of glycosidic linkages and the chemical instability of the aglycone core.[3] The biosynthesis of these compounds involves a complex series of enzymatic steps, including glycosylation, methylation, and acylation, making total synthesis a significant undertaking.[1]
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-
Q: How can the glycosylation pattern of this compound be modified to enhance antitumor activity?
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A: The two oligosaccharide chains of aureolic acid antibiotics are crucial for their interaction with the DNA minor groove.[1] Modification of these sugar moieties can impact DNA binding affinity and sequence specificity, thereby altering biological activity. Strategies include the introduction of novel sugar units through chemoenzymatic methods or the genetic engineering of the biosynthetic pathway to produce analogs with altered glycosylation. Altering the sugar side chain structure can also improve pharmacological properties such as solubility and stability.
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-
Q: What is the importance of the aglycone structure in the activity of this compound analogs?
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A: The tricyclic aglycone of this compound is essential for its biological activity. Modifications to the aliphatic side chain at the C3 position have been shown to influence the strength of DNA binding and cellular uptake. A key step in the biosynthesis of aureolic acids is the conversion of a tetracyclic intermediate to the biologically active tricyclic form by a monooxygenase.
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2. Biological Evaluation
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Q: What is the primary mechanism of antitumor action for this compound and its analogs?
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A: this compound and its analogs are DNA minor groove binding agents. They form a complex with divalent cations, such as Mg2+, which then binds to GC-rich sequences in DNA, inhibiting DNA replication and transcription. This leads to cell cycle arrest and the induction of cell death pathways.
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-
Q: this compound has been reported to induce autophagy. Is this a pro-survival or pro-death mechanism?
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A: In melanoma cells, this compound has been shown to induce autophagy, characterized by the formation of acidic vesicular organelles and increased expression of autophagy markers like LC3-A and LC3-B. The induction of autophagy can be a cellular stress response that may precede apoptosis. Whether autophagy acts as a pro-survival or pro-death mechanism can be context-dependent and may require further investigation using autophagy inhibitors or enhancers in your experimental system.
-
-
Q: At what phase of the cell cycle do this compound analogs typically exert their effects?
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A: Treatment of melanoma cells with this compound has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding reduction in the S and G2/M phases. This is consistent with its mechanism of inhibiting DNA replication and transcription.
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3. Experimental Troubleshooting
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Q: My this compound analog has poor aqueous solubility. How can I address this for in vitro assays?
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A: Poor aqueous solubility is a common challenge for many natural product-based compounds. For in vitro experiments, stock solutions can often be prepared in organic solvents like DMSO. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). For in vivo studies, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary.
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-
Q: I am observing inconsistent results in my MTT cytotoxicity assays. What could be the cause?
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A: Inconsistent MTT assay results can arise from several factors, including incomplete formazan (B1609692) solubilization, interference from the test compound, or high background absorbance. Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and adequate incubation time with shaking. Some compounds can directly reduce MTT, leading to false-positive results; this can be checked in a cell-free system. Using phenol (B47542) red-free media and minimizing serum concentration during the MTT incubation can help reduce background.
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-
Q: My flow cytometry data for cell cycle analysis shows a high coefficient of variation (CV) for the G0/G1 peak. How can I improve the resolution?
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A: A high CV in the G0/G1 peak can obscure the different phases of the cell cycle. To improve resolution, ensure you are using a single-cell suspension, run the samples at a low flow rate, and use an appropriate concentration of a DNA staining dye like propidium (B1200493) iodide (PI). If your compound is fluorescent, it may interfere with the PI signal, requiring compensation or the use of a different DNA dye.
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Troubleshooting Guides
Guide 1: Synthesis of this compound Analogs
| Issue | Possible Cause | Recommended Solution |
| Low yield of glycosylated product | Inefficient glycosyl donor activation. | Optimize the activation conditions (e.g., promoter, temperature, reaction time). Consider using a more reactive glycosyl donor. |
| Steric hindrance at the glycosylation site. | Use a less bulky protecting group on the aglycone or sugar. Employ a different glycosylation strategy, such as enzymatic glycosylation. | |
| Formation of anomeric mixtures | Non-stereoselective glycosylation reaction. | Use a participating protecting group at the C-2 position of the sugar to favor the formation of 1,2-trans glycosides. Optimize the solvent and temperature to influence stereoselectivity. |
| Degradation of the aglycone | Instability of the aglycone under reaction conditions. | Use milder reaction conditions (e.g., lower temperature, non-acidic promoters). Protect sensitive functional groups on the aglycone prior to glycosylation. |
Guide 2: MTT Cytotoxicity Assay
| Issue | Possible Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or media. Direct reduction of MTT by the compound. | Use sterile, fresh reagents. Run a cell-free control to test for direct MTT reduction by the analog. Use phenol red-free media. |
| Low signal or poor dose-response | Insufficient incubation time with MTT or solubilization agent. Cell number is too low or too high. | Optimize incubation times for both MTT and the solubilizing agent. Determine the optimal cell seeding density to ensure a linear response. |
| Inconsistent formazan crystal formation | Uneven cell distribution in wells. | Ensure a homogenous single-cell suspension before seeding. |
| Precipitation of the analog in culture medium | Poor solubility of the analog at the tested concentrations. | Prepare fresh dilutions of the analog from a high-concentration stock in DMSO just before use. Visually inspect the wells for any precipitation. |
Guide 3: Cell Cycle Analysis by Flow Cytometry
| Issue | Possible Cause | Recommended Solution |
| Broad G0/G1 and G2/M peaks (high CV) | Cell clumps or aggregates. High flow rate. | Filter the cell suspension through a nylon mesh before staining. Run samples at the lowest possible flow rate. |
| Shift in fluorescence intensity of all peaks | Instrument settings not optimized. Autofluorescence of the this compound analog. | Calibrate the flow cytometer with beads before each experiment. Run an unstained control of cells treated with the analog to assess its intrinsic fluorescence and apply compensation if necessary. |
| Disappearance of the G2/M peak | The analog induces a strong G0/G1 arrest. Cells are not actively proliferating. | This may be the expected biological effect. Ensure that the control (untreated) cells show a normal cell cycle distribution. |
Guide 4: Autophagy Detection
| Issue | Possible Cause | Recommended Solution |
| No increase in LC3-II levels after treatment | The analog does not induce autophagy. High autophagic flux (rapid degradation of LC3-II). | Confirm the result with another autophagy assay (e.g., p62 degradation, EM). Perform an autophagic flux assay by treating cells with the analog in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). |
| Accumulation of LC3-II without other signs of autophagy | Blockage of autophagic flux. | An accumulation of LC3-II can indicate either induction of autophagy or a block in the fusion of autophagosomes with lysosomes. The autophagic flux assay is essential to distinguish between these two possibilities. |
| High background in fluorescence microscopy for LC3 puncta | Overexpression of GFP-LC3 leading to aggregate formation. | Use a stable cell line with low expression of GFP-LC3. If using transient transfection, use the lowest possible amount of plasmid DNA. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (nM) after 48h incubation |
| MALME-3M (Melanoma) | 10 - 30 |
| HCT-116 (Colon) | > 100 |
| HL-60 (Leukemia) | 10 - 30 |
Data synthesized from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. General Protocol for MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of the this compound analog (typically from 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
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Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Protocol for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound analog at the desired concentrations for the specified time.
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Cell Harvest: Harvest both floating and adherent cells and wash with PBS.
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Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
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Incubation: Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
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Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
3. Protocol for Detection of Autophagy (Acidic Vesicular Organelles)
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Cell Treatment: Seed cells on glass-bottom dishes and treat with the this compound analog.
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Acridine (B1665455) Orange Staining: Add acridine orange (AO) to the culture medium to a final concentration of 1 µg/mL and incubate for 15 minutes in the dark.
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Washing: Wash the cells with PBS.
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Imaging: Immediately visualize the cells using a fluorescence microscope. Autophagic vacuoles will appear as bright red fluorescent vesicles, while the cytoplasm and nucleus will show green fluorescence.
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Quantification: Quantify the red fluorescence intensity per cell using image analysis software.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound analogs using the MTT assay.
Caption: Simplified signaling pathway of this compound analog antitumor activity.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chromomycin A2 vs. Chromomycin A3: A Comparative Guide on Cytotoxicity
In the landscape of anti-cancer research, aureolic acid antibiotics like Chromomycin A2 and Chromomycin A3 have garnered significant attention for their potent cytotoxic effects. While structurally similar, emerging evidence suggests distinct mechanisms of action and varying degrees of efficacy across different cancer cell lines. This guide provides a comprehensive comparison of the cytotoxicity of this compound and Chromomycin A3, supported by experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of this compound and Chromomycin A3 has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. While a direct head-to-head comparison in the same study across a wide panel of cell lines is not extensively documented, the available data indicates that both compounds exhibit cytotoxicity in the nanomolar range. One study has suggested that this compound may be up to 10 times more cytotoxic than Chromomycin A3.
The following table summarizes the reported IC50 values for this compound and Chromomycin A3 in various human cancer cell lines. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, such as exposure time and the specific assays used.
| Cell Line | Histological Origin | Compound | IC50 (nM) | Exposure Time (h) |
| MALME-3M | Metastatic Melanoma | This compound | 16.7 | 48 |
| HCT-116 | Colon Adenocarcinoma | This compound | 21.6 | 48 |
| HL-60 | Promyelocytic Leukemia | This compound | 22.3 | 48 |
| OVCAR-8 | Ovarian Adenocarcinoma | This compound | 33.8 | 48 |
| PC-3M | Metastatic Prostate Carcinoma | This compound | 209.8 | 48 |
| SF-295 | Glioblastoma | This compound | Not Determined | 48 |
| KKU-213 | Cholangiocarcinoma | Chromomycin A3 | 22.48 ± 4.08 | 24 |
| KKU-055 | Cholangiocarcinoma | Chromomycin A3 | 21.14 ± 2.24 | 24 |
| KKU-100 | Cholangiocarcinoma | Chromomycin A3 | 30.52 ± 2.91 | 24 |
| A2780 | Ovarian Cancer | Chromomycin A3 | 40 | Not Specified |
| A549 | Lung Cancer | Chromomycin A3 | 42 | 96 |
| HCC44 | Non-small cell lung cancer | Chromomycin A3 | 1 | Not Specified |
| ME180 | Cervical Cancer | Chromomycin A3 | 60 | Not Specified |
| HeLa | Cervical Cancer | Chromomycin A3 | 40 | Not Specified |
Divergent Mechanisms of Cell Death
The cytotoxic effects of this compound and Chromomycin A3 are mediated through distinct signaling pathways, ultimately leading to cell death.
Chromomycin A3: Induction of Apoptosis
Chromomycin A3 primarily induces apoptosis, a form of programmed cell death. Its mechanism involves binding to GC-rich regions in the minor groove of DNA, which in turn inhibits the binding of transcription factors like Sp1 (Specificity protein 1).[1] This inhibition leads to the downregulation of several anti-apoptotic proteins, including FLIP, Mcl-1, and XIAP.[1] The suppression of these protective proteins, coupled with the activation of caspase-8, -9, and -3, culminates in the execution of the apoptotic program.[1]
Caption: Chromomycin A3 induced apoptosis pathway.
This compound: Triggering Autophagy
In contrast, this compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[2] In metastatic melanoma cells, treatment with this compound led to the formation of autophagosomes and an increased expression of key autophagy-related proteins such as Beclin-1 and LC3-A/B.[2] This process appears to be a primary response to this compound treatment, although it can be followed by apoptosis.[2]
Caption: this compound induced autophagy pathway.
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of pre-clinical drug evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound and A3.
Materials:
-
Cancer cell lines of interest
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Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Chromomycin A3 stock solutions (dissolved in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
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Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to be tested.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Chromomycin A3 in complete culture medium from the stock solutions.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
Both this compound and Chromomycin A3 are potent cytotoxic agents with promising anti-cancer properties. While this compound appears to be more potent in some instances and acts primarily through the induction of autophagy, Chromomycin A3 exerts its effect by triggering apoptosis via inhibition of the Sp1 transcription factor. The choice between these two compounds for further research and development may depend on the specific cancer type and the desired therapeutic outcome. The provided data and protocols offer a foundational guide for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these fascinating molecules.
References
A Comparative Analysis of DNA Binding Affinity: Chromomycin A2 versus Mithramycin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA binding affinities of Chromomycin A2 and Mithramycin, supported by experimental data. This analysis delves into the quantitative binding parameters, the methodologies used to obtain them, and the downstream effects on cellular signaling.
This compound and Mithramycin are aureolic acid antibiotics known for their potent anti-tumor activities. Their mechanism of action is primarily attributed to their ability to bind to the minor groove of DNA, preferentially at GC-rich sequences. This interaction is mediated by the formation of a drug dimer in the presence of divalent cations, such as Mg2+ or Zn2+, leading to the inhibition of DNA replication and transcription. Understanding the nuances of their DNA binding affinity is crucial for the development of more effective and targeted cancer chemotherapeutics.
Quantitative Comparison of DNA Binding Affinity
The DNA binding affinities of this compound (often studied as the closely related Chromomycin A3) and Mithramycin have been determined using various biophysical techniques. The following table summarizes key quantitative data from fluorescence spectroscopy studies.
| Parameter | Chromomycin A3 | Mithramycin | Experimental Condition | Source |
| Cooperative Binding Constant (K) | 1.9 x 10⁵ M⁻¹ | 2.1 x 10⁵ M⁻¹ | Low polymer-drug ratio | [1][2] |
| Binding Constant (K) | 2.8 x 10⁵ M⁻¹ | 3.1 x 10⁵ M⁻¹ | High polymer-drug ratio | [1][2] |
| Binding Constant (K_obs) | Not Reported | 1.2 (±0.3) x 10⁵ M⁻¹ | Salmon Testes DNA, 25°C | [3] |
Mechanism of Action: Inhibition of Sp1 Transcription Factor
Both this compound and Mithramycin exert their biological effects by interfering with the binding of transcription factors to gene promoters. A key target is the Sp1 transcription factor, which binds to GC-rich sequences to regulate the expression of a multitude of genes, including those involved in cell growth and survival, such as the dihydrofolate reductase (DHFR) gene and various anti-apoptotic proteins. By occupying the GC-rich sites in the DNA minor groove, these antibiotics sterically hinder the binding of Sp1, leading to the downregulation of its target genes.
Figure 1. Inhibition of Sp1-mediated transcription by this compound and Mithramycin.
Detailed Experimental Protocols
The determination of DNA binding affinity for compounds like this compound and Mithramycin relies on precise experimental techniques. Below are generalized protocols for three common methods.
Fluorescence Spectroscopy
This technique is used to determine the binding constant by monitoring changes in the fluorescence of the drug upon binding to DNA.
Figure 2. Workflow for determining DNA binding affinity using fluorescence spectroscopy.
Protocol:
-
Sample Preparation: Prepare a solution of the antibiotic (this compound or Mithramycin) at a fixed concentration in a suitable buffer (e.g., Tris-HCl with MgCl2). Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA) in the same buffer.
-
Titration: Place the antibiotic solution in a quartz cuvette. Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
Fluorescence Measurement: After each addition of DNA and a brief incubation period to reach equilibrium, record the fluorescence emission spectrum of the sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the antibiotic.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration. The resulting data is then fitted to a suitable binding model, such as the Scatchard equation, to determine the binding constant (K) and the number of binding sites.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding event, providing a complete thermodynamic profile of the interaction.
Figure 3. Isothermal Titration Calorimetry (ITC) experimental workflow.
Protocol:
-
Sample Preparation: Prepare solutions of the antibiotic and DNA in the same, extensively dialyzed buffer to minimize heats of dilution. Typically, the DNA solution is placed in the sample cell of the calorimeter, and the antibiotic solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the antibiotic solution are made into the DNA solution while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat released or absorbed during the binding interaction after each injection.
-
Data Analysis: The raw data of heat per injection is plotted against the molar ratio of the antibiotic to DNA. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (the drug) to a ligand (DNA) immobilized on a sensor chip in real-time.
Protocol:
-
Chip Preparation: Immobilize biotinylated DNA onto a streptavidin-coated sensor chip.
-
Binding Analysis: Flow a solution containing the antibiotic at various concentrations over the sensor chip surface. The binding of the antibiotic to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the antibiotic from the DNA.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
Both this compound and Mithramycin exhibit high affinity for GC-rich DNA, with binding constants in the range of 10⁵ M⁻¹. Their similar mechanism of action, involving the displacement of the Sp1 transcription factor, underscores their potential as anticancer agents. The subtle differences in their binding affinities, as revealed by quantitative techniques, may contribute to variations in their biological activity and toxicity profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other DNA-binding molecules, aiding in the rational design of next-generation therapeutics.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development -- Kactusbio | PRLog [prlog.org]
- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chromomycin A2-Induced Autophagy: A Comparative Guide to Key Markers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key autophagy markers for validating the effects of Chromomycin A2. Experimental data, detailed protocols, and pathway visualizations are presented to support your research.
This compound, a member of the aureolic acid group of antitumor antibiotics, has been shown to induce autophagy in cancer cells, a process of cellular self-digestion that can be harnessed for therapeutic purposes.[1][2] This guide details the experimental validation of autophagy induced by this compound, with a focus on established markers and comparative analysis with other known autophagy modulators.
Comparative Analysis of Autophagy Induction
Treatment of metastatic melanoma cells (MALME-3M) with this compound has been demonstrated to induce autophagy.[1][2] The half-maximal inhibitory concentration (IC50) for this compound in these cells was found to be in the nanomolar range.[1][2] In comparative studies, this compound's effect on autophagy was benchmarked against Doxorubicin, a well-known chemotherapy agent that also induces autophagy, and Rapamycin (B549165), a classical mTOR inhibitor and autophagy inducer.[1]
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Time (h) | IC50 (nM) | Autophagy Marker Induction |
| MALME-3M | This compound | 10 nM | 48 | 16.7 | Increased LC3-A and LC3-B expression |
| MALME-3M | This compound | 30 nM | 48 | 16.7 | Increased LC3-A, LC3-B, and Beclin-1 expression; significant increase in Acidic Vacuolar Organelles (AVOs) |
| MALME-3M | Doxorubicin | 100 nM | 48 | - | Significant increase in AVOs |
| MALME-3M | Rapamycin | 30 nM | 48 | - | No significant increase in AVOs at this time point |
Table 1: Comparative effects of this compound and control compounds on autophagy markers in MALME-3M cells.[1]
Key Autophagy Markers for Validation
The induction of autophagy by this compound can be validated by monitoring several key protein markers and cellular changes.
-
Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[3][4] Studies on this compound have shown a clear increase in the expression of both LC3-A and LC3-B isoforms upon treatment.[1][2]
-
Sequestosome 1 (p62/SQSTM1): p62 is an autophagy receptor that binds to ubiquitinated proteins and to LC3, thereby targeting cargo for degradation. As a result, p62 is itself degraded during the autophagic process. A decrease in p62 levels can indicate an increase in autophagic flux.[5][6]
-
Beclin-1: This protein is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[6] Increased expression of Beclin-1 was observed in cells treated with this compound, supporting its role in inducing autophagy.[1]
-
Acidic Vacuolar Organelles (AVOs): The fusion of autophagosomes with lysosomes results in the formation of autolysosomes, which are acidic. The accumulation of AVOs can be detected using vital dyes like acridine (B1665455) orange and is a characteristic feature of late-stage autophagy.[7][8] this compound treatment leads to a significant increase in AVOs.[1][2]
Signaling Pathways
The induction of autophagy is tightly regulated by a complex network of signaling pathways. The mammalian target of rapamycin (mTOR) is a central negative regulator of autophagy.[1][9][10] When mTOR is active, it suppresses the initiation of autophagy. Conversely, inhibition of mTOR signaling, for example by rapamycin, is a potent trigger for autophagy.[1][10] The PI3K/Akt pathway is a major upstream regulator of mTOR.[9] While the precise mechanism of this compound-induced autophagy is still under investigation, its ability to increase Beclin-1 levels suggests an involvement in the early stages of autophagosome formation.[1]
Experimental Protocols
Detailed methodologies are crucial for the reliable validation of autophagy markers.
Western Blotting for LC3 and p62
This technique is used to quantify the changes in the protein levels of LC3-II and p62.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel for LC3 or a 10% gel for p62. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) or p62 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The LC3-II/LC3-I ratio and p62 levels (normalized to a loading control like GAPDH or β-actin) are then calculated.[11][12]
Fluorescence Microscopy for LC3 Puncta
This method allows for the visualization of autophagosome formation within cells.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat them with this compound or control compounds.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-LC3B antibody (1:200) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500) for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Capture images using a fluorescence microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm. The number of puncta per cell can be quantified to assess the level of autophagy.[13][14][15]
Flow Cytometry for Acidic Vacuolar Organelles (AVOs)
This high-throughput method quantifies the formation of AVOs.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of p62/SQSTM1 beyond autophagy: a lesson learned from drug‐induced toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 15. Fluorescent Live Cell Imaging of LC3 Mediated Autophagy using LentiBrite™ Lentiviral Biosensors [sigmaaldrich.com]
A Comparative Guide to Minor Groove Binding Agents: Chromomycin A2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Chromomycin (B10761888) A2 with other prominent minor groove binding agents, namely Netropsin (B1678217), Distamycin A, DAPI, and Hoechst 33258. The information presented is curated from experimental data to assist researchers in selecting the appropriate agent for their specific applications, ranging from chromosome staining to potential therapeutic development.
Introduction to Minor Groove Binders
DNA minor groove binders are small molecules that non-covalently interact with the minor groove of the DNA double helix. This binding can interfere with DNA replication, transcription, and the binding of transcription factors, leading to various biological effects, including antimicrobial and anticancer activities. The agents discussed in this guide are well-characterized molecules with distinct binding preferences and properties.
Mechanism of Action: A Visual Overview
Minor groove binders typically fit snugly into the narrow groove of the DNA helix, stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The shape and chemical nature of the molecule dictate its sequence specificity.
Caption: General mechanism of DNA minor groove binding agents.
Comparative Data on DNA Binding Properties
The following table summarizes the key DNA binding characteristics of this compound and other selected minor groove binders. It is important to note that binding affinities and specificities can be influenced by the specific DNA sequence, ionic strength of the buffer, and the presence of divalent cations.
| Feature | This compound | Netropsin | Distamycin A | DAPI | Hoechst 33258 |
| Sequence Specificity | GC-rich regions[1][2] | AT-rich regions[3][4] | AT-rich regions[3][5][6] | AT-rich regions | AT-rich regions |
| Binding Stoichiometry (Drug:DNA) | Dimer binds to DNA[7] | 1:1 and 2:1[8] | 1:1 and 2:1[8] | 1:1 (minor groove)[9] | 1:1 (high affinity)[10][11] |
| Binding Affinity (Kd or Ka) | - | Ka = 2.9 x 10⁵ M⁻¹ (calf thymus DNA)[12] | Ka = 11.6 x 10⁵ M⁻¹ (calf thymus DNA)[12] | Kd ~ 10⁷ M⁻¹ (minor groove binding)[9][13] | Kd = 1-10 nM (high affinity)[10] |
| Divalent Cation Requirement | Requires Mg²⁺ or other divalent cations for binding[2][7] | Not required | Not required | Not required | Not required |
Comparative Data on Biological Activity
The in vitro cytotoxicity of these agents highlights their potential as therapeutic agents. The IC50 values are highly dependent on the cell line and assay conditions.
| Agent | Cell Line | IC50 |
| This compound | MALME-3M (Melanoma) | ~30 nM[14] |
| Netropsin Analogue (Me-Lex) | MT-1 (Leukemia) | Cytotoxic effects observed[15] |
| Distamycin A Analogue | T-lymphoblastoid Jurkat and K562 cells | Lower IC50 than Distamycin A[16] |
| Generic Minor Groove Binders | HeLa, PNT2 | Cytotoxicity varies with structure[17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.
Workflow:
Caption: Workflow for DNase I Footprinting.
Protocol:
-
Prepare the DNA substrate: A DNA fragment of 50-200 base pairs containing the putative binding site is singly end-labeled, typically with ³²P[18].
-
Binding Reaction: Incubate the labeled DNA fragment with varying concentrations of the minor groove binding agent in an appropriate binding buffer.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to achieve partial digestion of the DNA[3][19][20].
-
Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).
-
Analysis: The DNA fragments are denatured and separated by size on a denaturing polyacrylamide sequencing gel. The gel is then dried and exposed to X-ray film for autoradiography[21]. The region where the ligand was bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control lane without the ligand[22][23][24].
Fluorescence Spectroscopy
This method is used to determine the binding affinity (Kd) of a ligand to DNA. The intrinsic fluorescence of the ligand or DNA, or the fluorescence of a reporter dye, changes upon binding.
Workflow:
Caption: Workflow for Fluorescence Spectroscopy Titration.
Protocol:
-
Sample Preparation: Prepare a solution of the minor groove binder at a fixed concentration in a suitable buffer.
-
Titration: Sequentially add small aliquots of a concentrated DNA solution to the ligand solution. After each addition, allow the system to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity or anisotropy of the solution after each addition of DNA at the appropriate excitation and emission wavelengths for the specific ligand[14][25][26]. For example, DAPI's fluorescence emission increases significantly upon binding to DNA[27].
-
Data Analysis: Plot the change in fluorescence as a function of the DNA concentration. The resulting binding curve can be fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd)[28]. Competitive displacement assays using dyes like ethidium (B1194527) bromide or DAPI can also be employed[26].
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is used to detect DNA-ligand interactions. The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA.
Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Probe Preparation: A short DNA fragment (probe) containing the binding site of interest is labeled, for instance, with a radioisotope or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with varying concentrations of the minor groove binding agent in a binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel and subjected to electrophoresis.
-
Detection: The positions of the DNA bands are visualized. The free DNA probe will migrate faster, while the DNA-ligand complex will be retarded, resulting in a "shifted" band. The intensity of the shifted band is proportional to the concentration of the complex.
Conclusion
This compound stands out among the classic minor groove binders due to its preference for GC-rich DNA sequences, a characteristic that distinguishes it from the AT-specific agents like Netropsin, Distamycin A, DAPI, and Hoechst 33258. This unique specificity, coupled with its requirement for divalent cations for binding, offers distinct opportunities for targeted therapeutic design. While the other agents are invaluable tools for staining AT-rich regions of DNA and have been extensively studied for their antimicrobial and anticancer properties, this compound provides a complementary tool for probing and targeting GC-rich genomic regions. The choice of a minor groove binding agent will ultimately depend on the specific research question, be it the visualization of specific chromosomal regions, the investigation of DNA-protein interactions at particular sequences, or the development of sequence-specific therapeutic agents. The experimental protocols provided herein offer a starting point for the quantitative evaluation and comparison of these and other novel minor groove binding molecules.
References
- 1. Reverse fluorescent chromosome banding with chromomycin and DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA structural variations produced by actinomycin and distamycin as revealed by DNAase I footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA structural variations produced by actinomycin and distamycin as revealed by DNAase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of spermine competition on the efficacy of DNA-binding Fe(II), Co(II), and Cu(II) complexes of dimeric chromomycin A(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity and mode of distamycin A with A/T stretches in double-stranded DNA: importance of the terminal A/T residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformation dependent binding of netropsin and distamycin to DNA and DNA model polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic and clastogenic effects of a DNA minor groove binding methyl sulfonate ester in mismatch repair deficient leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bleomycin-DNA interactions: fluorescence and proton magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ratiometric imaging of minor groove binders in mammalian cells using Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative footprinting analysis of the netropsin-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 22. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 24. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Fidabio [fidabio.com]
A Comparative Guide to Alternatives for Chromomycin A2 in DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Chromomycin (B10761888) A2, an aureolic acid antibiotic, has long been utilized as a GC-rich minor groove binding agent and fluorescent stain for DNA analysis. However, its inherent cytotoxicity and potential for cellular perturbation have driven the search for viable alternatives. This guide provides an objective comparison of several fluorescent small molecules that serve as alternatives to Chromomycin A2 for various DNA analysis applications, supported by experimental data and detailed methodologies.
Overview of this compound and its Alternatives
This compound binds to the minor groove of GC-rich DNA sequences as a dimer, a process that is dependent on the presence of divalent cations like Mg2+.[1] This interaction inhibits DNA replication and transcription, leading to its antitumor activity but also its toxicity.[1][2] The alternatives discussed in this guide offer a range of spectral properties, binding specificities, and cell permeability, making them suitable for diverse applications such as flow cytometry, fluorescence microscopy, and quantitative PCR.
The primary alternatives to this compound can be categorized as follows:
-
Other Aureolic Acid Antibiotics: Mithramycin and Olivomycin share a similar GC-rich minor groove binding mechanism with this compound.
-
AT-Selective Minor Groove Binders: DAPI and Hoechst stains are widely used for their high affinity to AT-rich regions of the DNA minor groove.
-
Intercalating Dyes: YOYO-1 and SYBR Green I insert themselves between the base pairs of the DNA double helix.
Quantitative Performance Comparison
The selection of an appropriate DNA stain is critically dependent on its photophysical properties and binding affinity. The following table summarizes the key quantitative data for this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) (DNA-bound) | Binding Affinity (Kd) | Specificity | Cell Permeability |
| This compound | ~440 | ~575 | ~0.2-0.4 | ~10⁻⁷ - 10⁻⁸ M | GC-rich | Permeant |
| Mithramycin | ~440 | ~575 | ~0.3-0.5 | ~10⁻⁷ - 10⁻⁸ M[3] | GC-rich | Permeant |
| Olivomycin | ~430 | ~560 | Not widely reported | Comparable to this compound[4][5] | GC-rich | Permeant |
| DAPI | 358 | 461[6] | ~0.4 - 0.92[7][8] | ~10⁻⁷ - 10⁻⁸ M | AT-rich[9] | Semi-permeant |
| Hoechst 33258 | 351 | 463[10] | ~0.4 - 0.6 | ~10⁻⁸ - 10⁻⁹ M[11] | AT-rich | Permeant |
| Hoechst 33342 | 350 | 461 | ~0.4 - 0.6 | ~10⁻⁸ - 10⁻⁹ M | AT-rich | Highly Permeant |
| YOYO-1 | 491 | 509[12] | ~0.4 - 0.5[13][14] | ~10⁻⁸ - 10⁻⁹ M[15] | Intercalator (no sequence preference) | Impermeant |
| SYBR Green I | 497 | 520[16] | ~0.8[16][17] | ~10⁻⁷ M[18] | Intercalator (no sequence preference) | Impermeant |
Experimental Protocols
Detailed methodologies for the application of key alternatives are provided below.
DAPI Staining for Flow Cytometry
This protocol is adapted for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
DAPI/Triton X-100 Staining Solution (1 µg/mL DAPI and 0.1% Triton X-100 in PBS)
Procedure:
-
Harvest 1-10 million cells by centrifugation at 500 x g for 5 minutes at 4°C.[19]
-
Wash the cells twice with 5 mL of cold PBS, centrifuging as in step 1.[19]
-
Resuspend the cell pellet in 500 µL of PBS to obtain a single-cell suspension.[19]
-
Fix the cells by adding the suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[19]
-
Incubate at 4°C for at least 2 hours. Cells can be stored at -20°C for longer periods.[19]
-
On the day of staining, centrifuge the fixed cells at 1000 x g for 5 minutes and discard the supernatant.[19]
-
Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.[9]
-
Centrifuge the cells at 1000 x g for 5 minutes and discard the supernatant.[19]
-
Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 staining solution.[19]
-
Incubate for 30 minutes at room temperature, protected from light.[19]
-
Analyze the cells on a flow cytometer using a UV laser for excitation and a blue emission filter (e.g., 450/50 nm).[19]
Hoechst 33342 Staining for Fluorescence Microscopy
This protocol is suitable for staining the nuclei of live or fixed cells.
Materials:
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
Procedure for Live Cell Staining:
-
Culture cells on coverslips or in imaging dishes.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to 0.5-5 µg/mL in pre-warmed cell culture medium.
-
Remove the existing culture medium and replace it with the Hoechst staining solution.
-
Incubate the cells at 37°C for 5-15 minutes, protected from light.[20]
-
Wash the cells twice with pre-warmed PBS or fresh culture medium.
-
Image the cells using a fluorescence microscope with a UV excitation filter (e.g., 350 nm) and a blue emission filter (e.g., 460 nm).
Procedure for Fixed Cell Staining:
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes if required for other antibody staining.
-
Wash the cells three times with PBS.
-
Prepare a working solution of Hoechst 33342 by diluting the stock solution to 0.5-5 µg/mL in PBS.
-
Incubate the cells with the Hoechst staining solution for 5-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslip with an antifade mounting medium.
-
Image the cells as described for live-cell imaging.
SYBR Green I for DNA Quantification in Solution
This protocol describes a basic DNA quantification assay using a microplate reader.
Materials:
-
SYBR Green I stock solution (e.g., 10,000X in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
dsDNA standard of known concentration
-
Black 96-well microplate
Procedure:
-
Prepare a 100X SYBR Green I working solution by diluting the 10,000X stock 1:100 in TE buffer.[21]
-
Prepare a 1X SYBR Green I staining solution by diluting the 100X working solution 1:100 in TE buffer. Prepare enough for all standards and samples.
-
Prepare a serial dilution of the dsDNA standard in TE buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 ng/µL).
-
In a black 96-well plate, add a fixed volume of each standard and unknown DNA sample to separate wells (e.g., 10 µL).
-
Add an equal volume of the 1X SYBR Green I staining solution to each well (e.g., 10 µL).
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
Generate a standard curve by plotting fluorescence intensity versus DNA concentration for the standards.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
YOYO-1 Staining for DNA Visualization
This protocol is for staining purified DNA for applications like fluorescence microscopy of stretched DNA molecules.
Materials:
-
YOYO-1 stock solution (e.g., 1 mM in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Purified DNA sample
Procedure:
-
Dilute the YOYO-1 stock solution in TE buffer to the desired final concentration. The optimal dye-to-base-pair ratio should be determined empirically, but a common starting point is 1 dye molecule per 50-100 base pairs.
-
Add the diluted YOYO-1 solution to the DNA sample.
-
Incubate the mixture for at least 30 minutes at room temperature, protected from light, to ensure complete intercalation.
-
The stained DNA is now ready for visualization. For single-molecule imaging, the DNA may be stretched on a microscope slide or in a microfluidic device.
-
Image the DNA using a fluorescence microscope with a blue excitation filter (e.g., 490 nm) and a green emission filter (e.g., 510 nm).
Cellular Mechanisms and Signaling Pathways
Several of these DNA binding agents, particularly the aureolic acids and some minor groove binders, exert cytotoxic effects by inducing apoptosis. Understanding these pathways is crucial for researchers in drug development.
Mithramycin-Induced Apoptosis
Mithramycin can induce apoptosis through both the intrinsic (p53-mediated) and extrinsic (Fas death receptor) pathways.
Mithramycin inhibits the binding of the Sp1 transcription factor to DNA, which can lead to the downregulation of anti-apoptotic proteins and the stabilization of p53.[22] This, in turn, activates downstream targets like PUMA and p21, triggering apoptosis.[22] Additionally, mithramycin can induce the clustering of the Fas death receptor, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.[23]
DAPI and Hoechst-Induced Apoptosis
DAPI and Hoechst stains, while valuable for DNA visualization, can also induce apoptosis, particularly at higher concentrations or upon prolonged exposure. Their primary mechanism of toxicity stems from their interference with DNA replication and transcription.
By binding to the minor groove of DNA, DAPI and Hoechst stains can physically obstruct the processes of DNA replication and transcription, leading to DNA damage and cell cycle arrest.[24] Hoechst 33342 has also been shown to inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] The accumulation of DNA damage can subsequently trigger the intrinsic apoptotic pathway.
Experimental Workflow for DNA Staining and Analysis
The general workflow for using these fluorescent dyes in cellular analysis involves several key steps, from sample preparation to data acquisition.
This workflow highlights the critical steps in preparing samples for analysis with fluorescent DNA dyes. The choice of fixation and permeabilization steps depends on the specific dye's cell permeability and the experimental requirements.
Conclusion
The choice of a fluorescent DNA stain as an alternative to this compound depends heavily on the specific application.
-
For applications requiring GC-rich specificity , Mithramycin and Olivomycin remain the most direct replacements, though they share similar cytotoxic profiles with this compound.
-
For general nuclear counterstaining in fluorescence microscopy and cell cycle analysis in flow cytometry, the AT-selective minor groove binders DAPI and Hoechst stains are excellent choices due to their high specificity and commercial availability. Hoechst 33342 is particularly well-suited for live-cell imaging due to its high cell permeability.
-
For applications demanding high sensitivity and for DNA quantification in solution, the intercalating dyes YOYO-1 and SYBR Green I offer superior fluorescence enhancement. However, their lack of sequence specificity and cell impermeability should be considered.
Researchers and drug development professionals are encouraged to consider the quantitative data and experimental protocols provided in this guide to select the most appropriate alternative to this compound for their specific research needs, balancing the requirements for spectral compatibility, binding characteristics, and potential cellular effects.
References
- 1. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of mithramycin to DNA in the presence of second drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. DAPI | AAT Bioquest [aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. biotium.com [biotium.com]
- 13. YOYO-1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gene-quantification.de [gene-quantification.de]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Binding of Hoechst 33258 and its derivatives to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Chromomycin A2: A Potent Inhibitor of Wnt/β-catenin Signaling
A Comparative Guide for Researchers and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of embryonic development, adult tissue homeostasis, and is frequently dysregulated in various cancers. Consequently, the identification and validation of potent and specific Wnt signaling inhibitors are of paramount importance for both basic research and therapeutic development. This guide provides a comprehensive validation of Chromomycin A2 as a Wnt signaling inhibitor, comparing its performance with other established inhibitors and providing detailed experimental methodologies for its characterization.
Comparative Performance of Wnt Signaling Inhibitors
This compound demonstrates potent inhibition of the canonical Wnt/β-catenin signaling pathway. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) in a TCF/β-catenin transcriptional reporter assay, is in the low nanomolar range, positioning it as one of the more potent inhibitors identified to date. A comparison with other well-characterized Wnt signaling inhibitors targeting different points in the pathway is presented below.
| Inhibitor | Target/Mechanism of Action | IC50 (TCF/β-catenin Reporter Assay) | Cell Line |
| This compound | Inhibition of TCF/β-catenin-mediated transcription | 1.8 nM | AGS (human gastric adenocarcinoma) |
| IWP-2 | Porcupine (PORCN) O-acyltransferase | ~27 nM (in vitro), 0.157 µM (cellular)[1] | HEK293T |
| XAV939 | Tankyrase (TNKS1/2) | 11 nM (TNKS1, in vitro), 4 nM (TNKS2, in vitro), ~1.5 µM (cellular)[1] | MDA-MB-231 |
| ICG-001 | CBP/β-catenin interaction | 3 µM[2] | |
| Salinomycin | LRP6 co-receptor degradation | Not typically measured by TCF/β-catenin reporter IC50 |
Unraveling the Mechanism of Action
While the precise mechanism of Wnt signaling inhibition by this compound is still under investigation, current evidence suggests a multi-faceted mode of action. It is a known DNA-binding agent, which may interfere with the binding of the β-catenin/TCF transcriptional complex to its target gene promoters, thereby inhibiting gene expression. Additionally, some studies indicate that this compound may influence the phosphorylation status of key signaling components, such as Glycogen Synthase Kinase 3β (GSK3β), a critical member of the β-catenin destruction complex.
Visualizing the Wnt Signaling Pathway and Inhibition
To better understand the canonical Wnt/β-catenin signaling pathway and the potential points of intervention for inhibitors like this compound, the following diagrams illustrate the pathway's core components and a general experimental workflow for inhibitor validation.
Experimental Protocols
The following protocols provide a general framework for the validation of this compound as a Wnt signaling inhibitor. Specific parameters may need to be optimized based on the cell line and experimental conditions.
TCF/β-catenin Luciferase Reporter Assay
This assay is the gold standard for quantifying the activity of the canonical Wnt signaling pathway.
Materials:
-
Cell line of interest (e.g., HEK293T, AGS, or other cancer cell lines with an active Wnt pathway)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound and other Wnt inhibitors
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other Wnt inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for β-catenin and GSK3β Phosphorylation
This method is used to assess the effect of this compound on the levels of key proteins in the Wnt signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels and phosphorylation status.
Conclusion
This compound is a highly potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Its low nanomolar IC50 value places it among the most effective Wnt inhibitors currently known. While its precise mechanism of action requires further elucidation, its ability to interfere with TCF/β-catenin-mediated transcription makes it a valuable tool for studying Wnt signaling and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the validation and further characterization of this compound and other novel Wnt signaling inhibitors.
References
A Comparative Analysis of Chromomycin A2 and Olivomycin: Unveiling Their Potential in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Chromomycin (B10761888) A2 and Olivomycin (B1226810), two members of the aureolic acid family of antibiotics, have garnered significant interest in the scientific community for their potent anticancer properties. Both compounds exert their cytotoxic effects by binding to the minor groove of GC-rich DNA, thereby interfering with DNA replication and transcription. This guide provides a comprehensive comparative analysis of Chromomycin A2 and Olivomycin, summarizing their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data.
Physicochemical Properties
This compound and Olivomycin share a similar core structure, featuring a tricyclic aglycone linked to sugar moieties. These structural similarities underpin their common mechanism of action but also give rise to subtle differences in their biological activity and specificity.
| Property | This compound | Olivomycin |
| Molecular Formula | C₅₉H₈₆O₂₆ | C₅₈H₈₄O₂₆ |
| Molecular Weight | 1211.30 g/mol | 1197.3 g/mol |
| Source | Marine Actinomycetes | Streptomyces olivoreticuli |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| Solubility | Soluble in DMSO, methanol | Soluble in DMSO, ethanol |
Mechanism of Action
The primary mechanism of action for both this compound and Olivomycin involves the formation of a dimeric complex with a divalent cation, typically Mg²⁺, which then binds to the minor groove of GC-rich sequences in DNA. This binding physically obstructs the movement of DNA and RNA polymerases, leading to the inhibition of DNA replication and transcription. This, in turn, disrupts essential cellular processes and can trigger programmed cell death (apoptosis).
While both compounds target GC-rich DNA, their interactions with other cellular components and downstream signaling pathways can differ, leading to varied biological outcomes.
Comparative Cytotoxicity
Both this compound and Olivomycin exhibit potent cytotoxic activity against a range of cancer cell lines. However, their efficacy can vary depending on the specific cell type. The following table summarizes available IC₅₀ values for both compounds. It is important to note that these values are from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Olivomycin IC₅₀ (nM) | Reference |
| AGS | Gastric Adenocarcinoma | 1.7 | Not Reported | [1] |
| MALME-3M | Metastatic Melanoma | 18.8 | Not Reported | [2] |
| HeLa | Cervical Cancer | Not Reported | ~10-100 (qualitative) | [3] |
| CHO | Chinese Hamster Ovary | Not Reported | >1000 (qualitative) | [3] |
Note: The provided IC₅₀ values are for this compound and Olivomycin from different studies and should be interpreted with caution due to variations in experimental protocols. A study directly comparing the structurally similar Chromomycin A3 and Olivomycin showed species-specific differences in toxicity, with human cells being the most sensitive to both drugs[3].
Impact on Signaling Pathways
Beyond their direct interaction with DNA, this compound and Olivomycin have been shown to modulate key signaling pathways involved in cancer progression.
Wnt Signaling Pathway
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting TCF/β-catenin transcription, this compound can suppress the expression of Wnt target genes, leading to reduced cancer cell growth.[1]
Transcription Factor Inhibition
Olivomycin has been shown to interfere with the function of several key transcription factors. By binding to GC-rich promoter regions, it can block the binding of transcription factors like Sp1, which are essential for the expression of genes involved in cell growth and survival.[4] This provides an additional layer to its mechanism of anticancer activity.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of this compound and Olivomycin. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound or Olivomycin that inhibits cell viability by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or Olivomycin in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using a suitable software.[5]
Conclusion
This compound and Olivomycin are potent antitumor agents with a well-defined mechanism of action centered on the inhibition of DNA replication and transcription. While they share structural and mechanistic similarities, emerging evidence suggests potential differences in their interactions with cellular signaling pathways, which could be exploited for therapeutic benefit. The quantitative data presented, although derived from different studies, underscores the nanomolar potency of these compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative efficacy and to guide the development of novel cancer therapies based on these promising natural products.
References
- 1. Chromomycins A2 and A3 from marine actinomycetes with TRAIL resistance-overcoming and Wnt signal inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Specificity of Chromomycin A2 for GC-Rich DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chromomycin (B10761888) A2 with other DNA-binding agents, focusing on its specificity for GC-rich DNA sequences. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective assessment of its performance and potential applications in research and drug development.
Introduction
Chromomycin A2 is a member of the aureolic acid family of antibiotics, which are known for their potent antitumor activity.[1] This activity is primarily attributed to their ability to bind to the minor groove of GC-rich regions of DNA, thereby interfering with essential cellular processes such as DNA replication and transcription.[2][3] The specificity of these agents for GC-rich sequences makes them valuable tools for studying DNA structure and function, as well as potential candidates for targeted cancer therapy, particularly for tumors with oncogenes located in GC-rich promoter regions. This guide compares the GC-specificity of this compound with its structural analogs, Mithramycin and Olivomycin (B1226810) A, and other DNA binding agents like Actinomycin D and Hoechst 33258.
Comparative Analysis of DNA Binding Affinity
The binding affinity of a drug to its target is a critical parameter for its efficacy and specificity. The equilibrium dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.[4]
Aureolic Acid Antibiotics
This compound and its analogs, including Chromomycin A3, Mithramycin A, and Olivomycin A, all exhibit a strong preference for GC-rich DNA sequences.[5] Their binding is typically dependent on the presence of divalent cations like Mg2+.
| Compound | DNA Sequence | Binding Constant (Kd or Ka) | Experimental Method | Reference |
| Chromomycin A3 | 5'-TGGCCA-3' | Ka = (2.7 ± 1.4) x 10^7 M-1 | Quantitative Footprinting | |
| Chromomycin A3 | -GGCC- > -CGCG- > -GCGC- | Relative preference | Kinetic and Equilibrium Studies | |
| Mithramycin A | Salmon Testes DNA (42% GC) | Kobs = 1.2 (±0.3) × 10^5 M−1 | UV Thermal Denaturation | |
| Mithramycin SK | Salmon Testes DNA (42% GC) | Kobs = 2.9 (±1.0) × 10^4 M−1 | UV Thermal Denaturation | |
| Olivomycin A | Various GC tetranucleotides | Similar affinity, but different dissociation rates | EMSA, Fluorescence, CD, ITC |
Table 1: Comparison of DNA binding affinities of aureolic acid antibiotics. Ka represents the association constant, while Kobs is the observed binding constant. A higher Ka and a lower Kd indicate stronger binding.
Other DNA Binding Agents
For a broader perspective, the binding characteristics of this compound are compared with Actinomycin D, which also shows a preference for GC-rich regions, and Hoechst 33258, a well-known AT-rich DNA binder.
| Compound | DNA Sequence Preference | Binding Constant (Kd or Ka) | Experimental Method | Reference |
| Actinomycin D | GpC sites | Ka ~ 1.8 x 10^3 liter/mol (for pdC-dG) | Spectrophotometry | |
| Actinomycin D | -TGCA- > -CGCG- > -AGCT- | Relative preference | Equilibrium and Kinetic Studies | |
| Hoechst 33258 | AT-rich regions | Kd in the range of (1-3) x 10^-4 M-1 for poly[d(A-T)] | Fluorescence Titration | |
| Hoechst 33258 | AATT > TAAT ≈ ATAT > TATA ≈ TTAA | Ka ~ 5.5 × 10^8 M-1 for DAPI at AATT | Fluorescence Titration |
Table 2: Comparison of DNA binding affinities of Actinomycin D and Hoechst 33258. Note that the binding constants for Actinomycin D can vary significantly depending on the specific sequence context.
Experimental Protocols
Accurate assessment of DNA-binding specificity relies on robust experimental techniques. Detailed protocols for three key methods are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-protein or DNA-drug interactions based on the altered migration of the complex through a non-denaturing polyacrylamide gel.
Protocol:
-
Probe Preparation:
-
Synthesize and purify complementary single-stranded DNA oligonucleotides containing the target GC-rich sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe, this compound (or other test compounds) at various concentrations, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol, and 10 mM MgCl2).
-
Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6% acrylamide (B121943) in 0.5x TBE buffer).
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Workflow Diagram:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Fluorescence Titration
This technique measures the change in fluorescence of a molecule upon binding to its partner. In this context, the intrinsic fluorescence of this compound or a fluorescently labeled DNA can be monitored.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the fluorescent species (e.g., this compound or fluorescently labeled DNA) at a fixed concentration in a suitable buffer (e.g., phosphate (B84403) buffer with MgCl2).
-
Prepare a stock solution of the titrant (unlabeled DNA or this compound).
-
-
Titration:
-
Place the fluorescent solution in a quartz cuvette in a fluorometer.
-
Record the initial fluorescence intensity.
-
Add small aliquots of the titrant to the cuvette, mixing thoroughly after each addition.
-
After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the titrant concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Workflow Diagram:
Caption: Workflow for Fluorescence Titration Assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is sensitive to the secondary structure of macromolecules like DNA. Ligand binding can induce conformational changes in DNA, which are reflected in the CD spectrum.
Protocol:
-
Sample Preparation:
-
Prepare solutions of DNA (with the target GC-rich sequence) and this compound in a suitable buffer (e.g., phosphate buffer). The buffer should have low absorbance in the far-UV region.
-
-
CD Measurement:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette.
-
Titrate the DNA solution with increasing concentrations of this compound.
-
Record the CD spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at specific wavelengths (e.g., the positive band around 275 nm for B-DNA) as a function of the drug concentration.
-
These changes can provide information about the binding mode (intercalation vs. groove binding) and can also be used to estimate binding affinity.
-
Workflow Diagram:
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Mechanism of Action: Inhibition of Sp1 Transcription Factor
A primary mechanism by which this compound and its analogs exert their anticancer effects is through the inhibition of the Sp1 transcription factor. Sp1 binds to GC-rich promoter regions of numerous genes involved in cell proliferation, survival, and angiogenesis. By binding to these same GC-rich sequences, this compound physically blocks the binding of Sp1, leading to the downregulation of its target genes. This disruption of Sp1-mediated transcription can trigger downstream cellular events, including cell cycle arrest, autophagy, and apoptosis.
Signaling Pathway Diagram:
Caption: Inhibition of Sp1-mediated transcription by this compound.
Conclusion
This compound demonstrates a strong and specific affinity for GC-rich DNA sequences, a characteristic shared by other members of the aureolic acid family. This specificity allows it to effectively inhibit the binding of transcription factors like Sp1, leading to the downregulation of genes crucial for cancer cell survival and proliferation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the potential of this compound as a selective tool for targeting GC-rich DNA and as a lead compound in the development of novel anticancer therapies. The detailed methodologies and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the precise mechanisms of action and optimizing the therapeutic applications of this and related compounds.
References
- 1. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chromomycin A5 induces bona fide immunogenic cell death in melanoma [frontiersin.org]
- 3. scilit.com [scilit.com]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Chromomycin A2: A Guide for Laboratory Professionals
IMMEDIATE SAFETY PRECAUTIONS: Chromomycin A2 is a potent cytotoxic, mutagenic, and teratogenic compound. Handle with extreme caution in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust and skin contact.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves, must be worn at all times.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. All waste generated from procedures involving this compound must be treated as hazardous cytotoxic waste.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. Never mix cytotoxic waste with general laboratory trash or other chemical waste streams.
| Waste Type | Description | Disposal Container |
| Solid this compound Waste | Expired or unused pure this compound, residues from weighing boats, or contaminated powders. | Place in the original container if possible, or a clearly labeled, sealed, puncture-proof container designated for solid cytotoxic waste.[3] |
| Contaminated Labware (Solids) | Disposable items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, gloves, bench paper, and gowns.[3] | Place in a designated, leak-proof cytotoxic waste container lined with a thick, colored plastic bag (often purple or red) and clearly labeled as "Cytotoxic Waste".[3] |
| Contaminated Sharps | Needles, syringes, scalpels, or glass Pasteur pipettes contaminated with this compound. | Place immediately into a designated, puncture-proof sharps container that is clearly labeled for "Cytotoxic Sharps". |
| Liquid Waste | Solutions containing this compound, including experimental solutions and the first rinse of contaminated glassware. | Collect in a sealed, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) carboy) labeled as "Liquid Cytotoxic Waste" with the full chemical contents listed. |
| Empty this compound Containers | The original vial or container that held pure this compound. | Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as liquid cytotoxic waste. Subsequent rinses can be managed as hazardous chemical waste. Deface the original label and dispose of the rinsed container as solid waste or in a glass disposal box. |
Step-by-Step Disposal Protocol
-
Designate a Waste Accumulation Area: Establish a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of cytotoxic waste. This area must be clearly marked, away from general traffic, and have secondary containment to capture any potential leaks.
-
Prepare Waste Containers: Before starting any experiment, ensure all necessary and correctly labeled cytotoxic waste containers are readily accessible in the work area.
-
Collect Waste:
-
Solids and Labware: Place all contaminated solid materials directly into the designated cytotoxic waste container.
-
Liquids: Collect all liquid waste containing this compound in a dedicated, sealed container. Do not overfill containers; leave at least 10% headspace for expansion.
-
Sharps: Dispose of all contaminated sharps immediately into the cytotoxic sharps container to prevent injury.
-
-
Seal and Label Containers: Once a waste container is full (no more than three-quarters capacity), securely seal it. Ensure the hazardous waste label is complete, including the start date of accumulation, the generator's name, and a precise list of contents.
-
Spill Management:
-
In case of a small spill (<5 g or 5 mL), alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in the solid cytotoxic waste container.
-
Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as cytotoxic waste.
-
-
Request Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection of the sealed and labeled cytotoxic waste containers. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
-
Final Disposal Method: The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration. This process ensures the complete destruction of the hazardous compound. While chemical neutralization may be an option for some cytotoxic agents, no specific, validated chemical inactivation protocol for this compound is readily available. Therefore, incineration remains the only recommended final disposal route.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Chromomycin A2
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Chromomycin A2 is a potent compound that demands rigorous safety protocols to protect laboratory personnel from potential exposure. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring a secure research environment. Adherence to these guidelines is critical for minimizing risks and maintaining the integrity of your work.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure to this compound. Below is a summary of the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Two pairs of chemotherapy-rated nitrile gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated, torn, or punctured.[1][2] |
| Body | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric such as polyethylene-coated polypropylene (B1209903) is required.[3] Laboratory coats made of cloth are not suitable.[3] |
| Eyes | Safety Goggles | Chemical splash goggles that provide a seal around the eyes are mandatory.[2] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles, particularly when there is a risk of splashes or aerosol generation.[1][2] |
| Respiratory | N95 or Higher Respirator | An N95 or higher-level respirator should be worn when handling the powdered form of the compound or when there is a potential for aerosolization.[2] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[5] |
| Feet | Shoe Covers | Disposable shoe covers must be worn over closed-toe shoes and removed before exiting the designated handling area.[2] |
Operational Plan: Handling this compound
All procedures involving this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to prevent contamination of the laboratory environment.[2][4]
Receiving and Storage:
-
Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage before opening.[2]
-
Don PPE: Before handling the package, put on a lab coat, a single pair of gloves, and safety glasses.[2]
-
Transport: Carefully transport the sealed container to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed, and leak-proof container in a designated, secure, and well-ventilated area. It should be stored in a freezer and kept away from incompatible materials. The storage area must be marked with a "Cytotoxic Agent" warning sign.[2][4]
Preparation of Solutions:
-
Work in a Contained Space: All weighing and reconstitution of powdered this compound must be performed in a chemical fume hood or a Class II BSC to minimize inhalation exposure.[4]
-
Use Proper Technique: To avoid the generation of dust and aerosols, handle the solid form with care.[1] When preparing solutions, avoid rapid mixing or forcible expulsion of material from a pipette.[6]
-
Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use:
-
Full PPE: Wear the full complement of PPE as detailed in the table above.
-
Work Surface: Protect work surfaces from contamination by using disposable, plastic-backed absorbent paper.[6]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]
Disposal Plan
All waste materials contaminated with this compound are considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-proof sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain.[7]
Decontamination:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: All non-disposable equipment that has come into contact with this compound must be decontaminated before reuse or storage.
Final Disposal:
Emergency Procedures
Spills:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of aerosolization.[2]
-
Secure Area: Restrict access to the spill area.
-
Don Full PPE: Before attempting to clean the spill, don the full required PPE, including a respirator.[2]
-
Contain Spill: For solid spills, gently cover with wetted absorbent pads to avoid raising dust. For liquid spills, cover with absorbent material, working from the outside in.[2]
-
Clean: Once the spill is absorbed, clean the area with an appropriate decontaminating solution.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][4][5] In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[4]
Below is a workflow diagram for the safe handling of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
